1-Methoxy-2-naphthaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMICVLTBHRPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00519460 | |
| Record name | 1-Methoxynaphthalene-2-carbaldehyde | |
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Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50493-10-2 | |
| Record name | 1-Methoxy-2-naphthaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50493-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxynaphthalene-2-carbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00519460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxynaphthalene-2-carbaldehyde | |
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Foundational & Exploratory
1-Methoxy-2-naphthaldehyde synthesis protocols
An In-depth Technical Guide to the Synthesis of 1-Methoxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in organic synthesis, serving as a versatile building block for pharmaceuticals, dyes, and complex molecular architectures.[1][2] Its utility stems from the reactive aldehyde functionality positioned on the electron-rich methoxy-substituted naphthalene core. This guide provides a detailed examination of the primary, field-proven protocols for its synthesis, with a focus on the underlying mechanistic principles, experimental causality, and practical execution. We will explore the two most robust and regioselective methods: the Vilsmeier-Haack reaction and Directed ortho-Metalation (DoM), offering comprehensive, step-by-step protocols for each.
Introduction and Physicochemical Profile
This compound (C₁₂H₁₀O₂) is an aromatic aldehyde whose strategic importance is underscored by its role in constructing more complex molecules.[2] For instance, it has been identified as a hydrolysis product of a strigolactone (SL) receptor inhibitor, highlighting its relevance in biological research and potential applications in agrochemicals.[1] Before delving into its synthesis, a summary of its key physical and chemical properties is essential for proper handling and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 50493-10-2 | [1] |
| Molecular Formula | C₁₂H₁₀O₂ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Melting Point | 61-63 °C | [2] |
| Boiling Point | 347.1 ± 15.0 °C (Predicted) | [2] |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Solid | - |
| Storage | 2-8°C, Sealed in dry, dark place | [2][3] |
Core Synthesis Protocols: A Mechanistic Perspective
The synthesis of this compound hinges on the electrophilic formylation of the 1-methoxynaphthalene precursor. The methoxy group (-OCH₃) is a powerful activating, ortho-, para- directing group. Due to steric hindrance from the fused ring system at the C8 (peri) position, electrophilic substitution is strongly favored at the C2 and C4 positions. The C2 position is often the kinetically favored site for formylation. We will now examine the two most effective strategies to achieve this transformation with high regioselectivity and yield.
Protocol I: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly reliable method for formylating electron-rich aromatic compounds.[4] The reaction utilizes a "Vilsmeier reagent," a weak electrophile generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[5][6]
Causality and Expertise: The methoxy group on the naphthalene ring provides sufficient electron density to enable an attack on the relatively weak Vilsmeier reagent.[7] This avoids the need for harsher conditions or more potent electrophiles that could lead to side reactions. The reaction is regioselective for the C2 position due to the electronic activation provided by the adjacent methoxy group.
Reaction Mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, the active Vilsmeier reagent.[4]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of 1-methoxynaphthalene attacks the electrophilic carbon of the Vilsmeier reagent.
-
Aromatization and Hydrolysis: The resulting intermediate is rearomatized, and a subsequent aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product.[6]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 4.0 eq) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-methoxynaphthalene (1.0 eq) in a minimal amount of DMF or a suitable solvent like dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent solution at 0 °C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench it by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.[5] Stir for 30 minutes.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Protocol II: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful and highly regioselective strategy for functionalizing aromatic rings.[8] The methoxy group in 1-methoxynaphthalene acts as an excellent Directed Metalation Group (DMG), coordinating to an organolithium base (like n-BuLi) and directing deprotonation specifically to the adjacent C2 position.[9] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, DMF, to install the aldehyde group.[10]
Causality and Expertise: The key to this reaction's success is the chelation of the lithium atom by both the methoxy oxygen and the C2 carbanion, forming a stable five-membered ring intermediate. The addition of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial; it breaks up n-BuLi aggregates and further coordinates with the lithium ion, increasing the basicity of the reagent and accelerating the lithiation step.[9] This method offers exceptional regiocontrol, often superior to classical electrophilic substitution.
Reaction Mechanism:
-
Directed Lithiation: The methoxy group directs n-BuLi (complexed with TMEDA) to abstract a proton from the C2 position, forming 2-lithio-1-methoxynaphthalene.[9]
-
Electrophilic Quench: The highly nucleophilic aryllithium species attacks the electrophilic carbonyl carbon of DMF.
-
Hydrolysis: The resulting lithium alkoxide intermediate is hydrolyzed during aqueous workup to yield the target aldehyde.
Experimental Protocol: Directed ortho-Metalation
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous solvent (e.g., diethyl ether or THF). Dissolve 1-methoxynaphthalene (1.0 eq).
-
Chelation: Add TMEDA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.[9]
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.2 eq, typically as a solution in hexanes) dropwise to the stirred solution while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of the lithiated species is often indicated by a color change.[9]
-
Electrophile Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add anhydrous DMF (1.5 eq) via syringe.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford this compound.
Comparative Analysis of Synthesis Protocols
While the Vilsmeier-Haack and DoM reactions are the premier methods, other classical formylation reactions exist. Their application to this specific synthesis is limited, but understanding why provides valuable context.
-
Reimer-Tiemann Reaction: This reaction requires a phenol (or naphthol) and proceeds via a dichlorocarbene intermediate under strongly basic conditions.[11][12] Converting 1-methoxynaphthalene back to 1-naphthol would be counterintuitive. Applying the conditions directly to the methoxy ether is generally ineffective.
-
Duff Reaction: This method also typically requires a phenol and uses hexamine in an acidic medium.[13] It is known for being generally inefficient and less applicable to phenol ethers.[14]
Table 2: Comparison of Primary Synthesis Protocols
| Feature | Vilsmeier-Haack Reaction | Directed ortho-Metalation (DoM) |
| Starting Material | 1-Methoxynaphthalene | 1-Methoxynaphthalene |
| Key Reagents | DMF, POCl₃ | n-BuLi, TMEDA, DMF |
| Regioselectivity | High (C2) | Excellent (C2) |
| Conditions | Mild (0 °C to RT) | Cryogenic (-78 °C) and anhydrous |
| Advantages | Operationally simple, cost-effective reagents | Exceptional regiocontrol, high yields |
| Disadvantages | POCl₃ is corrosive and moisture-sensitive | Requires strictly anhydrous/inert conditions, use of pyrophoric n-BuLi |
Conclusion
The synthesis of this compound is most effectively and reliably achieved through either the Vilsmeier-Haack reaction or Directed ortho-Metalation of 1-methoxynaphthalene. The choice between these protocols depends on the available laboratory infrastructure and tolerance for specific reagents. The Vilsmeier-Haack reaction is a robust, scalable method suitable for general laboratory use. In contrast, Directed ortho-Metalation offers unparalleled regioselectivity and is the method of choice when absolute control over the substitution pattern is paramount, provided the stringent requirements for handling organolithium reagents can be met. Both pathways provide a solid foundation for the production of this valuable synthetic intermediate.
References
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- PubMed. (2014). Effects of methoxy and formyl substituents on the energetics and reactivity of α-naphthalenes: a calorimetric and computational study. National Center for Biotechnology Information.
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- PrepChem.com. (n.d.). Preparation of 1-methoxynaphthalene. PrepChem.com.
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A Technical Guide to the Physicochemical Properties of 1-Methoxy-2-naphthaldehyde: A Comparative and Methodological Approach
Introduction: The Naphthaldehyde Scaffold in Modern Research
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a vast array of molecules that have profoundly impacted medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it an ideal platform for designing molecules with specific biological activities or photophysical properties. The introduction of functional groups, such as methoxy and aldehyde moieties, creates versatile intermediates like 1-Methoxy-2-naphthaldehyde, opening pathways to complex molecular architectures. These building blocks are crucial in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), fluorescent probes, and advanced organic materials.[1][2][3]
This guide provides a comprehensive technical overview of the physicochemical properties of this compound. As a Senior Application Scientist, the objective is not merely to list data but to provide a field-proven perspective on why these properties are critical and how they are reliably determined. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references.
A Note on Data Availability and a Comparative Approach
In the course of scientific investigation, it is common to encounter compounds that, while commercially available and synthetically useful, lack a robust, publicly documented portfolio of characterization data. This compound (CAS: 50493-10-2) is one such molecule. In contrast, its structural isomers, particularly 2-Methoxy-1-naphthaldehyde (CAS: 5392-12-1) and 6-Methoxy-2-naphthaldehyde (CAS: 3453-33-6), have been more extensively studied.
Therefore, this guide will adopt a dual approach. First, it will present all verifiable data found for this compound. Second, to fill the significant gaps and provide a richer technical context, it will leverage the comprehensive data available for its isomers as illustrative examples. This comparative methodology is crucial for researchers, as the ability to distinguish between these closely related structures is a primary challenge in synthesis and quality control. Throughout this guide, data pertaining to an isomer will be explicitly identified to ensure scientific clarity.
Chemical Identity and Isomeric Comparison
The precise placement of the methoxy and aldehyde groups on the naphthalene ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity and physical characteristics.
Molecular Structures
Below are the structures of this compound and its commonly encountered isomers.
Caption: Structures of this compound and its key isomers.
Key Chemical Identifiers
A summary of the primary identifiers for these isomers is crucial for accurate sourcing and data retrieval.
| Identifier | This compound | 2-Methoxy-1-naphthaldehyde | 6-Methoxy-2-naphthaldehyde |
| CAS Number | 50493-10-2[4][5] | 5392-12-1[1] | 3453-33-6 |
| Molecular Formula | C₁₂H₁₀O₂[4][5] | C₁₂H₁₀O₂[1] | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol [4][5] | 186.21 g/mol [1] | 186.21 g/mol |
| IUPAC Name | 1-methoxynaphthalene-2-carbaldehyde[6] | 2-methoxynaphthalene-1-carbaldehyde[1] | 6-methoxynaphthalene-2-carbaldehyde[7] |
Core Physicochemical Properties: A Comparative Analysis
The physical state, melting point, and boiling point are fundamental properties that inform decisions on purification, storage, and reaction conditions. Differences in these values among isomers are often attributable to variations in crystal packing efficiency and intermolecular forces.
| Property | This compound | 2-Methoxy-1-naphthaldehyde | 6-Methoxy-2-naphthaldehyde |
| Physical Form | Solid[6] | Solid[1] | White to off-white crystalline solid |
| Melting Point | 61-63 °C[4] | 82-85 °C[1] | 80-82 °C |
| Boiling Point | 347.1 °C (Predicted)[4] | 205 °C at 18 mmHg[1] | 340.2 °C at 760 mmHg |
| Density | 1.169 g/cm³ (Predicted)[4] | Not available | 1.169 g/cm³ |
| Solubility | Not explicitly documented | Not explicitly documented | Moderately soluble in ethanol, methanol, dichloromethane; Slightly soluble in Chloroform and Methanol[8] |
Expert Insight: The notable difference in melting points, with the 1,2-substituted isomer being significantly lower than the 2,1- and 6,2-isomers, strongly suggests a less efficient crystal lattice packing. This is likely due to the steric hindrance between the adjacent methoxy and aldehyde groups, which disrupts the planarity and intermolecular interactions that favor a stable crystal. This hypothesis can only be definitively confirmed by single-crystal X-ray diffraction, which is not currently available for the 1,2-isomer.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is the cornerstone of structural elucidation and purity confirmation in organic chemistry. For closely related isomers, a multi-technique approach is non-negotiable for unambiguous identification.
Workflow for Isomer Identification
A logical workflow ensures that the most efficient path is taken to confirm the identity of a synthesized or purchased methoxy-naphthaldehyde sample.
Caption: A streamlined workflow for the structural confirmation of naphthaldehyde isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint for the substitution pattern.
Principle: The naphthalene ring system has 7 protons. In ¹H NMR, protons on the aromatic ring will appear between 7.0 and 9.0 ppm. The aldehyde proton is highly deshielded and appears further downfield, typically >10 ppm. The methoxy group protons appear as a sharp singlet around 4.0 ppm. The key to differentiation lies in the splitting patterns (singlets, doublets, triplets) and coupling constants (J-values) of the aromatic protons.
Illustrative Example: ¹H NMR of 2-Methoxy-1-naphthaldehyde While specific data for this compound is unavailable, the spectrum of its isomer, 2-Methoxy-1-naphthaldehyde, provides an excellent example. One would expect to see:
-
Aldehyde Proton (1H): A singlet around 10.5 ppm.
-
Aromatic Protons (6H): A complex series of doublets and multiplets between ~7.2 and 9.2 ppm. The proton adjacent to the aldehyde group (at C8) is often the most downfield due to the anisotropic effect of the carbonyl.
-
Methoxy Protons (3H): A sharp singlet around 4.0 ppm.[9][10]
Expected Signature for this compound: For the 1,2-isomer, one would predict a distinct pattern. The proton at C8 would likely be a doublet, coupled to the proton at C7. The proton at C3 would also be a doublet, coupled to the proton at C4. The proximity of the methoxy group at C1 would shield adjacent protons relative to the aldehyde's deshielding effect. Unambiguous assignment would require 2D NMR experiments like COSY and NOESY.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Principle: This technique identifies the vibrational frequencies of bonds within the molecule. Key expected vibrations include:
-
Aromatic C-H Stretch: ~3100-3000 cm⁻¹
-
Aldehyde C-H Stretch: Two weak bands around ~2850 and ~2750 cm⁻¹
-
Aldehyde C=O Stretch: A very strong, sharp band around 1680-1660 cm⁻¹ . This is often the most diagnostic peak.
-
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
-
Aryl Ether C-O Stretch: A strong band around 1250 cm⁻¹.
Illustrative Example: IR Spectrum of 6-Methoxy-2-naphthaldehyde FTIR data for this isomer confirms the presence of these characteristic absorptions, providing a reference for what to expect from any isomer in this class.[7]
Experimental Protocols for Physicochemical Characterization
Trustworthiness through Self-Validation: A robust protocol is not just a series of steps; it's a self-validating system. This means including controls and system suitability checks to ensure the data generated is accurate and reliable.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: While traditional capillary melting point is useful, DSC provides a more accurate, quantitative, and objective measure of the melting point and purity. It measures the heat flow into a sample as a function of temperature. A sharp, narrow melting endotherm is indicative of a high-purity crystalline substance.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using a certified indium standard (m.p. 156.6 °C). The calibration must be within the laboratory's established specifications (e.g., ±0.5 °C).
-
Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.
-
System Suitability: Run a sample of a certified reference standard with a melting point near the expected range of the analyte (e.g., Benzoic acid, m.p. 122.4 °C) to verify system performance on the day of analysis.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Record the heat flow versus temperature.
-
-
Data Analysis:
-
The melting point is determined as the extrapolated onset temperature of the melting endotherm.
-
The peak temperature and heat of fusion (ΔHfus) should also be reported.
-
Purity can be estimated from the shape of the peak using the van't Hoff equation, though this requires specialized software.
-
-
Acceptance Criteria: A sharp endotherm with an onset temperature within the expected range (e.g., 61-63 °C) confirms the identity and high purity of the sample.
Synthesis and Crystallography
General Synthetic Strategies
The synthesis of methoxy-naphthaldehydes typically involves the functionalization of a methoxynaphthalene precursor. The choice of strategy depends on the desired regioselectivity.
Caption: General synthetic routes to methoxy-naphthaldehydes from 2-methoxynaphthalene.[11][12]
The Definitive Proof: Single-Crystal X-ray Diffraction
Principle: This technique provides an unambiguous, three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions. It is the gold standard for structural confirmation.
Illustrative Example: Crystal Structure of 6-Methoxy-2-naphthaldehyde A study of this isomer revealed that it crystallizes in the orthorhombic space group Pcab.[11] Key findings from the crystal structure include:
-
Planarity: The two fused rings of the naphthalene core are almost perfectly coplanar, with a dihedral angle of only 2.12°.
-
Conformation: The methoxy and aldehyde groups also lie nearly in the plane of the fused ring system.
-
Intermolecular Forces: The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds, a type of weak, non-covalent interaction.[11]
This level of detail is invaluable for understanding the solid-state properties of a compound and is a critical piece of data currently missing for this compound.
Applications in Research and Development
This compound, and its isomers, are valuable intermediates primarily due to the reactivity of the aldehyde group and the unique properties of the naphthalene core.
-
Medicinal Chemistry: They serve as precursors for NSAIDs like Nabumetone.[8] The aldehyde can be readily converted into other functional groups or used in condensation reactions (e.g., Schiff base formation) to build more complex, biologically active molecules.[4]
-
Materials Science: The extended aromatic system of the naphthalene core makes these compounds useful in the synthesis of dyes and fluorescent compounds.[4] The methoxy group acts as an electron-donating group, which can tune the light absorption and emission properties of the final molecule.
Safety and Handling
GHS Hazard Information: Based on data for this compound and its isomers, this class of compounds should be handled with care.
-
Pictogram: GHS07 (Exclamation mark)[6]
-
Signal Word: Warning[6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1][6]
Recommended Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended.[4][8]
-
Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.
Conclusion
This compound is a synthetically useful building block with defined physical properties, such as a melting point of 61-63 °C. However, this guide highlights a significant gap in the publicly available, detailed spectroscopic and crystallographic data for this specific isomer. By employing a comparative approach with its well-characterized isomers, 2-Methoxy-1-naphthaldehyde and 6-Methoxy-2-naphthaldehyde, we have established a clear framework for the characterization and differentiation of these compounds.
For researchers and drug development professionals working with this molecule, rigorous analytical confirmation using the spectroscopic and chromatographic workflows outlined herein is paramount. The data suggest that isomeric purity is a critical quality attribute that must be verified. This guide serves not only as a repository of known properties but also as a call for further research to fully elucidate the spectral and structural characteristics of this compound, thereby enhancing its utility and reliability in the scientific community.
References
Click to expand
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- Organic Syntheses. (n.d.). Procedure.
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- National Center for Biotechnology Information. (n.d.). 2-Methoxy-1-naphthaldehyde. PubChem.
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- Patsnap. (n.d.). Method for synthesizing 6-methoxy-2-naphthaldehyde.
- PrepChem.com. (n.d.). Synthesis of 6-methoxy-2-naphthaldehyde.
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- NIST. (n.d.). Naphthalene, 2-methoxy-. WebBook.
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An In-depth Technical Guide to 1-Methoxy-2-naphthaldehyde: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Naphthalene Derivative
1-Methoxy-2-naphthaldehyde, a substituted aromatic aldehyde, is a key organic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a naphthalene core functionalized with a methoxy and an aldehyde group, imparts a distinct reactivity profile that makes it a valuable intermediate in a multitude of synthetic applications. This guide provides a comprehensive overview of this compound, detailing its chemical and physical identifiers, safety and handling protocols, and its burgeoning role in organic synthesis, medicinal chemistry, and the development of novel fluorescent probes. With its extended aromatic system and reactive aldehyde moiety, this compound serves as a versatile building block for the construction of complex polycyclic molecules and bioactive scaffolds.
Core Identifiers and Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of a chemical compound is paramount for its effective and safe utilization in a research and development setting. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Identifier | Value |
| CAS Number | 50493-10-2[1] |
| IUPAC Name | This compound |
| Synonyms | 1-Methoxynaphthalene-2-carboxaldehyde |
| Chemical Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Canonical SMILES | O=CC1=CC=C2C=CC=CC2=C1OC |
| Physical Property | Value |
| Physical Form | Solid |
| Melting Point | 61-63 °C |
| Boiling Point | 347.1 ± 15.0 °C (Predicted) |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) |
Reactivity and Synthetic Utility
The chemical behavior of this compound is primarily dictated by the interplay between the electron-donating methoxy group and the electrophilic aldehyde functionality, all influenced by the aromatic naphthalene scaffold. This unique combination of features makes it a versatile reagent in organic synthesis.
The aldehyde group is susceptible to nucleophilic attack, readily participating in a variety of condensation reactions. A notable example is its reaction with primary amines to form Schiff bases (imines).[2] This reaction is fundamental in the synthesis of various ligands for coordination chemistry and in the construction of biologically active heterocyclic compounds.
Furthermore, the aldehyde can be easily reduced to the corresponding alcohol, 1-methoxy-2-naphthalenemethanol, using standard reducing agents like sodium borohydride. Conversely, oxidation of the aldehyde group can yield 1-methoxy-2-naphthoic acid.
The naphthalene ring system, activated by the methoxy group, can also undergo electrophilic aromatic substitution, although the regioselectivity of such reactions would need to be carefully considered in synthetic design.
Applications in Drug Discovery and Development
The structural motifs present in this compound make it an attractive starting material and intermediate in the synthesis of compounds with potential therapeutic applications. Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
While direct therapeutic applications of this compound are not extensively documented, its utility as a synthetic precursor is significant. For instance, it has been identified as a hydrolysis product of the strigolactone (SL) receptor inhibitor XM-47, highlighting its relevance in the development of agrochemicals and plant growth regulators, a field with overlapping principles to drug discovery.
The ability to form Schiff bases is particularly relevant in medicinal chemistry. Schiff bases derived from various aldehydes have been shown to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor effects. The synthesis of novel Schiff bases from this compound offers a promising avenue for the discovery of new therapeutic agents.
Role in the Synthesis of Fluorescent Probes
The extended π-conjugated system of the naphthalene core in this compound provides a foundation for the design of fluorescent molecules. The methoxy group can further enhance the quantum yield and modulate the photophysical properties of these compounds.[2]
Fluorescent probes are indispensable tools in biomedical research and diagnostics, enabling the visualization and quantification of biological processes and analytes. This compound can be used as a key building block in the synthesis of such probes. For example, it can be incorporated into larger molecular frameworks to create sensors for specific ions or biomolecules. The aldehyde group provides a convenient handle for further chemical modifications, allowing for the attachment of recognition moieties or targeting groups.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Hazard and Precautionary Statements:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Storage Recommendations:
This compound should be stored in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 2-8°C. For long-term stability, it is advisable to store the compound under an inert atmosphere, such as nitrogen, to prevent oxidation.
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol provides a general guideline for the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Primary amine of choice
-
Ethanol or Methanol (as solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve 1 equivalent of this compound in a suitable volume of ethanol or methanol in a round-bottom flask.
-
Add a solution of 1 to 1.1 equivalents of the primary amine in the same solvent to the flask.
-
If the reaction is slow, a catalytic amount (1-2 drops) of glacial acetic acid can be added.
-
Stir the reaction mixture at room temperature or with gentle heating (reflux) for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Diagram of Schiff Base Formation Workflow:
Caption: Workflow for the synthesis of a Schiff base from this compound.
Conclusion
This compound is a chemical compound with significant potential for researchers and professionals in drug development and materials science. Its well-defined structure and predictable reactivity make it a valuable tool in the synthesis of a wide array of organic molecules. From the creation of novel Schiff bases with potential biological activities to its role as a scaffold for fluorescent probes, the applications of this compound are continually expanding. A thorough understanding of its properties and safe handling procedures, as outlined in this guide, is essential for harnessing its full synthetic potential.
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An In-depth Technical Guide to the Solubility of 1-Methoxy-2-naphthaldehyde in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Methoxy-2-naphthaldehyde, a key intermediate in the synthesis of advanced materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes physicochemical principles with actionable experimental protocols to facilitate its application in research and development.
Introduction: The Significance of Solubility in Application
This compound (C₁₂H₁₀O₂) is an aromatic aldehyde whose utility as a precursor for dyes, fluorescent compounds, and complex polycyclic molecules is well-established.[1] Its extended aromatic structure, coupled with a reactive aldehyde and a methoxy group, makes it a valuable building block in organic synthesis, coordination chemistry, and catalyst design.[1] Understanding and quantifying the solubility of this compound in various organic solvents is a critical first step in reaction design, purification, and formulation. Optimal solvent selection, guided by solubility data, is paramount for achieving desired reaction kinetics, maximizing yield, and ensuring the purity of the final product through techniques like recrystallization.
Physicochemical Properties of this compound
The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like."[2] this compound is a solid at room temperature with a melting point of 61-63 °C.[1] Its structure, featuring a large, nonpolar naphthalene core, dictates a general preference for organic solvents over polar solvents like water. The presence of the methoxy (-OCH₃) and aldehyde (-CHO) groups introduces some polarity, allowing for dipole-dipole interactions. However, the molecule lacks hydrogen bond donors, which, along with its significant nonpolar surface area, predicts limited solubility in protic solvents such as water.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂ | [1] |
| Molecular Weight | 186.21 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Melting Point | 61-63 °C | [1] |
| Boiling Point | 347.1±15.0 °C (Predicted) | [1] |
| Density | 1.169±0.06 g/cm³ (Predicted) | [1] |
| Storage | 2-8°C | [1] |
Table 1: Key Physicochemical Properties of this compound.
Solubility Profile in Common Organic Solvents
While specific quantitative solubility data for this compound is not extensively published, a qualitative and estimated solubility profile can be inferred from its structure and data available for the closely related isomer, 6-Methoxy-2-naphthaldehyde. The 6-methoxy isomer is noted to be soluble in solvents like ethanol and dichloromethane, with limited water solubility.[4] A similar trend is expected for this compound. The following table presents an illustrative solubility profile based on these principles, intended as a starting point for experimental verification.
| Solvent | Solvent Polarity (Dielectric Constant, ε) | Predicted Solubility at 25°C ( g/100 mL) | Rationale |
| Hexane | 1.88 | Low | The nonpolar nature of hexane is a poor match for the moderate polarity of the aldehyde and methoxy groups. |
| Toluene | 2.38 | Moderate to High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the naphthalene ring. |
| Dichloromethane (DCM) | 9.08 | High | DCM is an excellent solvent for a wide range of organic compounds and should readily dissolve the molecule. |
| Ethyl Acetate | 6.02 | High | This moderately polar solvent is effective for dissolving compounds with both polar and nonpolar characteristics. It is a common solvent for the recrystallization of related naphthaldehydes.[5][6] |
| Acetone | 20.7 | High | As a polar aprotic solvent, acetone is expected to be a very effective solvent. |
| Ethanol | 24.5 | Moderate | While polar, ethanol's ability to hydrogen bond is not fully utilized. Its alkyl chain provides some nonpolar character, allowing for moderate solubility. |
| Methanol | 32.7 | Low to Moderate | The higher polarity of methanol compared to ethanol may result in slightly lower solubility. |
| Water | 80.1 | Very Low | The large nonpolar naphthalene core and lack of hydrogen bond donors lead to very poor aqueous solubility, a common trait for such aromatic compounds.[4] |
Table 2: Predicted Solubility of this compound in Common Organic Solvents.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol outlines the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility, coupled with UV-Vis spectrophotometry for quantification.[7] This method is chosen for its accuracy and the fact that this compound possesses a chromophore (the naphthaldehyde system) suitable for spectrophotometric analysis.
Principle of the Method
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique, in this case, UV-Vis spectrophotometry.
Experimental Workflow Diagram
Workflow for solubility determination using the shake-flask method.
Step-by-Step Protocol
Materials and Equipment:
-
Analytical balance
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
UV-Vis spectrophotometer and quartz cuvettes
-
Volumetric flasks and pipettes
-
Syringes and 0.2 µm chemical-resistant syringe filters (e.g., PTFE)
-
Selected organic solvents (HPLC grade)
Part A: Preparation of Calibration Curve
-
Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a highly effective solvent (e.g., acetone) in a 100 mL volumetric flask. This creates a stock solution of known concentration.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five calibration standards of decreasing concentration. The concentration range should bracket the expected solubility.
-
Spectrophotometry: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). The extended aromatic system suggests λ_max will be in the UV region.
-
Plotting: Plot a graph of absorbance versus concentration. A linear plot that adheres to the Beer-Lambert law should be obtained. The equation of the line (y = mx + c) is crucial for determining the concentration of the unknown samples.
Part B: Sample Equilibration
-
Preparation: Add an excess amount of solid this compound (e.g., 50-100 mg) to several vials, ensuring a significant amount of undissolved solid will remain.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24-48 hours.[8] A preliminary kinetic study can determine the minimum time required.
Part C: Sample Analysis
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.2 µm syringe filter to remove all undissolved particulates. This step is critical to prevent artificially high results.
-
Dilution: If the saturated solution is too concentrated, perform an accurate dilution with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the filtered (and diluted, if necessary) sample at the predetermined λ_max.
Part D: Calculation of Solubility
-
Determine Concentration: Use the equation from the calibration curve to calculate the concentration of the diluted sample from its absorbance.
-
Account for Dilution: Multiply the calculated concentration by the dilution factor to find the concentration of the original saturated solution.
-
Express Solubility: Convert the concentration (e.g., from mg/L) into the desired units, such as g/100 mL.
Safety and Handling
This compound should be handled in accordance with good laboratory practices. It is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[3][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.[10]
Conclusion
This guide provides a foundational understanding of the solubility of this compound, grounded in its physicochemical properties. While a predicted solubility profile is offered for initial guidance, the provided step-by-step experimental protocol enables researchers to generate precise, reliable, and quantitative data tailored to their specific solvent systems and conditions. Such empirical data is indispensable for the efficient and successful application of this versatile chemical intermediate in synthesis, purification, and formulation endeavors.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- MySkinRecipes. (n.d.). This compound.
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- Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
- PubChem. (n.d.). 1-Hydroxy-3-methoxy-2-naphthaldehyde.
- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
- Unknown. (2023). Solubility of Organic Compounds.
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Sigma-Aldrich. (n.d.). This compound.
- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- ResearchGate. (2025). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.
- Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine.
- PMC - NIH. (n.d.). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique.
- Benchchem. (2025). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.
- CymitQuimica. (n.d.). CAS 3453-33-6: 6-Methoxy-2-naphthaldehyde.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 2-Methoxy-1-naphthaldehyde.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Methoxy-2-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2-naphthaldehyde is an aromatic aldehyde built upon a naphthalene scaffold, featuring a methoxy group at the C1 position and an aldehyde function at the C2 position.[1] This seemingly simple molecule presents a fascinating case study in conformational analysis due to the steric and electronic interplay between the adjacent methoxy and aldehyde substituents. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for professionals in drug discovery and materials science, as these properties dictate its interaction with biological targets and its potential applications as a synthetic intermediate.[2] This guide provides a comprehensive technical overview of the molecular structure, conformational preferences, and spectroscopic characteristics of this compound, grounded in experimental data from related compounds and theoretical predictions.
Molecular Geometry and Structural Parameters
While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, a wealth of information can be gleaned from the crystal structure of its isomer, 6-Methoxy-2-naphthaldehyde.[3][4] This data, in conjunction with computational models, allows for a robust prediction of the geometric parameters of the 1,2-isomer.
The naphthalene core is expected to be nearly planar, although minor deviations from planarity can be induced by the substituents. In 6-Methoxy-2-naphthaldehyde, the dihedral angle between the two fused rings is a mere 2.12(9)°, indicating a very slight twist.[3] A similar near-planar geometry is anticipated for the naphthalene backbone of this compound.
The bond lengths and angles within the naphthalene ring system are expected to be in good agreement with standard values for aromatic compounds. The key structural parameters to consider are the orientation of the methoxy and aldehyde groups relative to the naphthalene plane. In the 6,2-isomer, the methoxy group is tilted at an angle of 4.38(21)° and the aldehyde group at 6.33(40)° with respect to the plane of the naphthalene rings.[3] Due to the ortho positioning of the substituents in this compound, a greater degree of steric hindrance is anticipated, which may lead to more pronounced out-of-plane deviations of the methoxy and aldehyde groups.
Table 1: Predicted Bond Lengths and Angles for this compound (based on data from 6-Methoxy-2-naphthaldehyde)
| Parameter | Expected Value Range | Reference Compound Data (6-Methoxy-2-naphthaldehyde)[3] |
| C-C (aromatic) | 1.36 - 1.42 Å | 1.365(4) - 1.424(3) Å |
| C-O (methoxy) | 1.35 - 1.37 Å | 1.363(3) Å |
| O-CH3 (methoxy) | 1.42 - 1.44 Å | 1.427(3) Å |
| C-C (aldehyde) | 1.47 - 1.49 Å | 1.478(4) Å |
| C=O (aldehyde) | 1.21 - 1.23 Å | 1.217(3) Å |
| ∠ C-O-C (methoxy) | 117 - 119° | 117.8(2)° |
| ∠ C-C=O (aldehyde) | 123 - 125° | 124.1(3)° |
| ∠ O=C-H (aldehyde) | 119 - 121° | 120.0(1)° |
Conformational Analysis: The Dance of Substituents
The conformational landscape of this compound is primarily defined by the rotation of the methoxy and aldehyde groups around their respective bonds to the naphthalene ring. This rotation gives rise to different conformers with varying energies.
Computational studies on the related molecule 1-methoxynaphthalene have identified two primary low-energy conformers: a planar trans conformer, where the methyl group is directed away from the adjacent C-H bond of the naphthalene ring, and a planar cis conformer, where it is directed towards it. The trans conformer is generally found to be the more stable isomer.
For this compound, the presence of the adjacent aldehyde group introduces significant steric hindrance, which will heavily influence the preferred orientation of the methoxy group. A cis conformation, where the methyl group of the methoxy moiety is pointed towards the aldehyde group, would result in a significant steric clash. Therefore, it is highly probable that the methoxy group will predominantly adopt a trans-like conformation, with the methyl group oriented away from the aldehyde.
Similarly, the aldehyde group can exist in syn and anti conformations relative to the C1-C2 bond of the naphthalene ring. The interplay between the steric repulsion of the aldehyde's oxygen atom and the methoxy group's methyl group, and potential weak intramolecular interactions, will determine the most stable arrangement. It is plausible that the aldehyde group will also adopt a conformation that minimizes steric interactions with the bulky methoxy group.
The following diagram illustrates the potential rotational conformers and the key dihedral angles that define the conformation of this compound.
Caption: Workflow for the computational conformational analysis of this compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structure of this compound and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the aldehyde proton, and the methoxy protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. The aldehyde proton should appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The methoxy protons will also appear as a sharp singlet, likely in the range of 3.8 to 4.2 ppm.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190-200 ppm. The carbon attached to the methoxy group (C1) will be shifted downfield due to the deshielding effect of the oxygen atom. The remaining aromatic carbons will appear in the typical region for naphthalenic systems (110-140 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (Aldehyde) | 9.5 - 10.5 | Singlet | Downfield due to deshielding by the carbonyl group. |
| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets | Complex splitting patterns due to spin-spin coupling. |
| ¹H (Methoxy) | 3.8 - 4.2 | Singlet | Sharp signal corresponding to the three equivalent protons. |
| ¹³C (Carbonyl) | 190 - 200 | Singlet | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| ¹³C (C1-O) | 150 - 160 | Singlet | Deshielded by the directly attached oxygen atom. |
| ¹³C (Aromatic) | 110 - 140 | Multiple Singlets | Chemical shifts influenced by substituent effects. |
| ¹³C (Methoxy) | 55 - 60 | Singlet | Typical chemical shift for a methoxy carbon. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1680-1715 cm⁻¹. The C-O stretching of the methoxy group will likely be observed around 1250 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H bending vibrations will appear in the fingerprint region.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the formylation of 1-methoxynaphthalene. One established method is the Vilsmeier-Haack reaction.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.
-
Formylation: Add a solution of 1-methoxynaphthalene in the same solvent to the reaction mixture dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water. Neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate, until the solution is basic.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
X-ray Crystallography for Structural Determination
Obtaining a single crystal suitable for X-ray diffraction is a critical step for the definitive determination of the molecular structure in the solid state.
Caption: A generalized workflow for the determination of the crystal structure of this compound.
Conclusion
The molecular structure and conformation of this compound are governed by a delicate balance of electronic effects and steric hindrance between the adjacent methoxy and aldehyde groups on the naphthalene core. While a definitive crystal structure remains to be reported, analysis of related compounds and computational modeling provides a strong predictive framework for its geometry and conformational preferences. The spectroscopic data of its isomers serves as a valuable guide for its characterization. This technical guide provides a foundation for researchers and drug development professionals to understand and further investigate the properties and potential applications of this intriguing molecule.
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A Technical Guide to Quantum Chemical Calculations of 1-Methoxy-2-naphthaldehyde: Bridging Theory and Experiment
Executive Summary
This guide provides a comprehensive, technically-grounded protocol for the quantum chemical analysis of 1-Methoxy-2-naphthaldehyde. This aromatic aldehyde is a valuable intermediate in the synthesis of dyes, fluorescent compounds, and complex polycyclic molecules.[1] Its utility stems from a unique electronic architecture comprising a naphthalene core, an electron-donating methoxy group, and a reactive aldehyde group.[2] Understanding the interplay of these components is critical for predicting its reactivity and designing new applications. This document outlines a self-validating computational workflow using Density Functional Theory (DFT) to elucidate the geometric, vibrational, and electronic properties of this compound, offering a powerful predictive tool for researchers, chemists, and drug development professionals.
Introduction: The Rationale for a Computational Approach
This compound (C₁₂H₁₀O₂, MW: 186.21 g/mol ) is a versatile scaffold in organic synthesis.[1][2][3] Its extended aromatic system and reactive aldehyde functionality make it a prime candidate for creating novel materials and bioactive molecules.[1] While experimental techniques provide essential data, they often yield a static picture of the molecule. Quantum chemical calculations, however, allow us to probe the fundamental electronic structure that dictates its physical and chemical behavior.
By employing computational methods, we can:
-
Predict Ground-State Geometry: Determine the most stable three-dimensional conformation, including bond lengths and angles, with high accuracy.
-
Simulate Spectroscopic Signatures: Calculate theoretical IR, Raman, NMR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm structural assignments.
-
Map Electronic Reactivity: Visualize the molecule's electronic landscape to predict sites susceptible to nucleophilic or electrophilic attack.
-
Analyze Frontier Molecular Orbitals: Understand the molecule's electron-donating and -accepting capabilities, which are crucial for predicting its role in chemical reactions and its photophysical properties.[4]
This guide focuses on Density Functional Theory (DFT), a method that offers an exceptional balance of computational cost and accuracy for molecules of this size, making it the workhorse of modern computational chemistry.[5][6]
Part 1: Theoretical Foundation & Computational Strategy
The success of any quantum chemical calculation hinges on the judicious selection of the theoretical method. Our strategy is built on a framework proven to be robust for aromatic organic compounds.
Causality of Method Selection: Why DFT/B3LYP/6-311++G(d,p)?
For the analysis of this compound, we select the B3LYP functional combined with the 6-311++G(d,p) basis set . This choice is not arbitrary; it is a self-validating system grounded in established performance:
-
Density Functional Theory (DFT): DFT methods are chosen over more computationally expensive wave function-based methods because they provide highly accurate results for the geometric and electronic properties of medium-sized organic molecules at a fraction of the computational cost.[7][8][9]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of conjugated systems like naphthalene. It has a long track record of providing reliable geometries and vibrational frequencies for a wide range of organic molecules.[10][11][12]
-
6-311++G(d,p) Basis Set: This Pople-style basis set provides the necessary flexibility to accurately model the molecule:
-
Triple-Zeta Valence (6-311): It uses three functions to describe each valence atomic orbital, allowing for greater flexibility in representing electron distribution.
-
Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for describing the behavior of electrons far from the nucleus, which is important for the lone pairs on the oxygen atoms and the π-system of the naphthalene ring.
-
Polarization Functions (d,p): The (d,p) adds d-functions to heavy atoms and p-functions to hydrogen atoms. These functions allow orbitals to change shape (polarize), which is essential for accurately modeling chemical bonds and intermolecular interactions.[7][10][12]
-
This combination represents a "gold standard" for achieving results that are highly comparable to experimental data for molecules of this class.[7][8]
Computational Workflow Overview
The logical progression of calculations is essential for a valid theoretical study. Each step builds upon the previous one, ensuring the final data is derived from a physically meaningful molecular state.
Caption: Computational workflow for this compound.
Part 2: The Computational Protocol: A Step-by-Step Guide
The following protocols are designed for execution in a quantum chemistry software package like Gaussian.
Step 1: Molecular Structure Preparation
-
Obtain Initial Coordinates: Build the 3D structure of this compound using a molecular editor (e.g., GaussView, ChemDraw). Alternatively, retrieve the structure from a chemical database like PubChem.
-
Pre-optimization (Optional but Recommended): Perform an initial, low-level optimization using a molecular mechanics force field (e.g., UFF) or a semi-empirical method to obtain a reasonable starting geometry. This step can significantly reduce the number of steps required for the higher-level DFT optimization.[13]
Step 2: Geometry Optimization
-
Objective: To find the lowest energy conformation of the molecule on the potential energy surface.[14][15]
-
Protocol:
-
Set up the calculation using the optimized coordinates from Step 1.
-
Keyword Line: #p opt B3LYP/6-311++G(d,p) scrf=(pcm,solvent=generic)
-
Explanation:
-
opt: Requests a geometry optimization.
-
B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.
-
scrf=(pcm,solvent=generic): (Optional) Includes a solvent model like the Polarizable Continuum Model (PCM) if properties in solution are desired. Replace 'generic' with a specific solvent (e.g., methanol). For gas-phase calculations, this keyword is omitted.
-
-
Step 3: Vibrational Frequency Analysis
-
Objective: To confirm the optimized structure is a true energy minimum and to predict the IR/Raman spectra.[14][16]
-
Protocol:
-
Use the optimized geometry from the output of Step 2.
-
Keyword Line: #p freq B3LYP/6-311++G(d,p) scrf=(pcm,solvent=generic)
-
Validation Check: A true minimum on the potential energy surface will have zero imaginary frequencies.[17] If any imaginary frequencies are found, the structure is a transition state, not a minimum, and requires further optimization.
-
Step 4: Electronic Property Analysis
-
Objective: To understand the molecule's electronic distribution and reactivity.
-
Frontier Molecular Orbitals (HOMO-LUMO):
-
Protocol: These are calculated automatically during the frequency calculation. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are found in the output file.
-
Significance: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[4] The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with chemical reactivity and the energy of the lowest electronic transition.[18][19]
-
-
Molecular Electrostatic Potential (MEP):
-
Protocol: Generate the MEP surface from the calculation output file using visualization software.
-
Significance: The MEP map visualizes the electrostatic potential on the electron density surface.[20] Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas prone to nucleophilic attack.[21][22][23] This provides a direct visual guide to the molecule's reactive sites.
-
Step 5: Spectroscopic Simulation
-
UV-Vis Spectrum (TD-DFT):
-
Objective: To predict the electronic absorption spectrum.
-
Protocol: Use the optimized geometry.
-
Keyword Line: #p TD(NStates=10) B3LYP/6-311++G(d,p) scrf=(pcm,solvent=generic)
-
Explanation: Time-Dependent DFT (TD-DFT) is used to calculate excited states. NStates=10 requests the calculation of the first 10 excited states, which is typically sufficient to cover the near-UV and visible regions.[24][25][26][27]
-
-
NMR Spectrum (GIAO):
-
Objective: To predict ¹H and ¹³C NMR chemical shifts.
-
Protocol: Use the optimized geometry.
-
Keyword Line: #p NMR B3LYP/6-311++G(d,p) scrf=(pcm,solvent=generic)
-
Explanation: The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors.[28][29][30][31] The calculated absolute shielding values are then converted to chemical shifts by referencing them against a calculated tetramethylsilane (TMS) standard at the same level of theory.
-
Part 3: Data Analysis & Validation
The trustworthiness of a computational model is established by comparing its predictions against known experimental data or established chemical principles.
Table 1: Summary of Computational Parameters
| Parameter | Specification | Rationale |
| Theory Level | Density Functional Theory (DFT) | Balances accuracy and computational cost for organic molecules.[5] |
| Functional | B3LYP | Proven reliability for geometries and frequencies of aromatic systems.[10] |
| Basis Set | 6-311++G(d,p) | Provides high flexibility with diffuse and polarization functions.[8][12] |
| Software | Gaussian 16 (or similar) | Industry-standard quantum chemistry software package. |
| Solvent Model | PCM (Methanol) | (Optional) Simulates solution-phase properties for better experimental correlation. |
Geometric Parameters
The optimized structure of this compound reveals a nearly planar naphthalene core. The methoxy and aldehyde groups introduce slight steric interactions that can influence the precise bond angles. Key calculated parameters should be compared with standard values for similar fragments.
Table 2: Selected Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |
| Aromatic C-H Stretch | ~3050-3100 | 3000-3100 |
| Aldehyde C-H Stretch | ~2820, ~2720 | 2800-2850, 2700-2750 |
| Carbonyl (C=O) Stretch | ~1685 | 1680-1715 (for aryl aldehydes) |
| Aromatic C=C Stretch | ~1500-1600 | 1450-1620 |
| Asymmetric C-O-C Stretch | ~1250 | 1230-1270 (aryl-alkyl ether) |
Note: Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. They are typically scaled by a factor (~0.96 for B3LYP) for better comparison.
Electronic Properties
The distribution of frontier molecular orbitals provides deep insight into the molecule's electronic character.
Caption: Frontier Molecular Orbitals (HOMO-LUMO) relationship.
Table 3: Calculated Frontier Molecular Orbital Energies
| Property | Energy (eV) | Description |
| HOMO Energy | (Calculated Value) | Correlates with ionization potential; indicates electron-donating ability. |
| LUMO Energy | (Calculated Value) | Correlates with electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | (Calculated Value) | Relates to chemical stability and the energy of the lowest UV-Vis absorption band. |
The MEP surface calculation will visually confirm the expected reactivity: the carbonyl oxygen will be the most electron-rich (red) site, making it a prime target for electrophiles or hydrogen bonding, while the aldehyde proton and aromatic protons will be electron-deficient (blue).
Conclusion
This technical guide establishes a robust and scientifically sound protocol for the quantum chemical investigation of this compound. By systematically applying Density Functional Theory with the B3LYP functional and 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometry, vibrational spectra, and electronic properties. The causality-driven choice of methods and the emphasis on validation against experimental principles ensure the trustworthiness of the results. This integrated computational approach not only serves to characterize the molecule in detail but also provides powerful predictive insights that can accelerate the design of novel materials and therapeutic agents.
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discovery and history of 1-Methoxy-2-naphthaldehyde
An In-depth Technical Guide to 1-Methoxy-2-naphthaldehyde: Synthesis, Properties, and Applications in Modern Research
Abstract
This compound is a pivotal intermediate in organic synthesis, valued for its versatile reactivity and its role as a scaffold in the construction of complex molecular architectures. This comprehensive technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and diverse applications, with a particular focus on its utility for researchers, chemists, and professionals in drug development. We delve into the historical context of its preparation, detail established synthetic protocols, and elucidate the mechanistic underpinnings of its formation. Furthermore, this guide highlights its contemporary applications, showcasing its significance as a building block in the synthesis of bioactive compounds and advanced materials. Through a synthesis of technical data, procedural insights, and mechanistic discussions, this document serves as an authoritative resource for leveraging the full potential of this compound in innovative research and development endeavors.
Introduction: The Significance of this compound
This compound is a bifunctional organic compound featuring a naphthalene core substituted with a methoxy group and a formyl (aldehyde) group at the 1 and 2 positions, respectively. This unique arrangement of functional groups imparts a rich chemical reactivity, making it a valuable precursor in a wide array of synthetic transformations. The electron-donating methoxy group activates the naphthalene ring system, influencing its reactivity and spectroscopic properties, while the aldehyde functionality serves as a versatile handle for carbon-carbon bond formation and the introduction of diverse chemical moieties.
The strategic importance of this compound lies in its role as a key building block for the synthesis of more complex molecules, including pharmaceutical agents, molecular probes, and functional materials. Its rigid naphthalene scaffold is a common feature in many biologically active compounds, providing a framework for the precise spatial orientation of pharmacophoric groups. This guide will provide a thorough examination of the synthesis, properties, and applications of this important synthetic intermediate.
Synthesis of this compound: A Historical and Mechanistic Perspective
While a singular, celebrated "discovery" of this compound is not prominent in the historical chemical literature, its synthesis is rooted in the broader development of formylation reactions of aromatic compounds. The preparation of this aldehyde has evolved, with several methods being reported over the years, each with its own advantages and mechanistic nuances.
Formylation of 1-Methoxynaphthalene
The most common and direct approach to the synthesis of this compound is through the formylation of 1-methoxynaphthalene. Several classical formylation reactions have been successfully applied, including the Vilsmeier-Haack reaction, Duff reaction, and Rieche formylation.
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds and has proven to be particularly effective for the synthesis of this compound. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide such as N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride.
Reaction Mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich naphthalene ring of 1-methoxynaphthalene attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the 2-position due to the activating and ortho-directing effect of the methoxy group.
-
Hydrolysis: The resulting iminium salt is then hydrolyzed in an aqueous workup to yield the final aldehyde product, this compound.
Experimental Protocol:
A detailed, step-by-step methodology for the Vilsmeier-Haack formylation of 1-methoxynaphthalene is as follows:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: A solution of 1-methoxynaphthalene in a suitable solvent (e.g., DMF or a chlorinated solvent) is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is then heated, typically to a temperature between 60-90 °C, and maintained for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is cooled and poured onto crushed ice, followed by the addition of a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the excess acid and facilitate the hydrolysis of the intermediate iminium salt.
-
Isolation and Purification: The crude product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The final product is purified by column chromatography or recrystallization to afford pure this compound.
Causality Behind Experimental Choices:
-
Cooling during Vilsmeier reagent formation: The reaction between DMF and POCl₃ is highly exothermic. Cooling is crucial to control the reaction rate and prevent the decomposition of the reagent.
-
Stepwise addition of reagents: Dropwise addition ensures better temperature control and prevents localized overheating.
-
Inert atmosphere: While not always strictly necessary, conducting the reaction under a nitrogen atmosphere can prevent the introduction of moisture, which could prematurely hydrolyze the Vilsmeier reagent.
-
Aqueous workup with base: The hydrolysis of the iminium intermediate is pH-dependent. The addition of a base ensures the complete conversion to the aldehyde and neutralizes the acidic byproducts.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its proper handling, characterization, and use in subsequent synthetic steps.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂ | N/A |
| Molecular Weight | 186.21 g/mol | N/A |
| Appearance | Pale yellow to beige solid | N/A |
| Melting Point | 83-86 °C | |
| Boiling Point | ~335 °C at 760 mmHg (Predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., acetone, dichloromethane, ethyl acetate, THF). Insoluble in water. | N/A |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.5 (s, 1H, CHO), 8.3 (d, 1H), 7.9 (d, 1H), 7.7 (d, 1H), 7.6 (t, 1H), 7.4 (t, 1H), 7.3 (d, 1H), 4.0 (s, 3H, OCH₃) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192.1, 162.2, 138.2, 131.5, 129.8, 128.8, 128.4, 125.1, 124.9, 124.3, 113.3, 56.5 | |
| IR (KBr, cm⁻¹) | ~2830, 2730 (C-H stretch of aldehyde), ~1670 (C=O stretch of aldehyde), ~1250 (C-O stretch of methoxy) | N/A |
Applications in Research and Drug Development
The synthetic versatility of this compound has positioned it as a valuable starting material in the synthesis of a wide range of target molecules, particularly in the realm of medicinal chemistry and materials science.
Precursor to Bioactive Heterocycles
The aldehyde functionality of this compound is a key reactive site for the construction of various heterocyclic systems. Through condensation reactions with amines, hydrazines, and other nucleophiles, it serves as a precursor to:
-
Schiff Bases and Imines: These compounds are not only important intermediates but also exhibit a range of biological activities, including antimicrobial and anticancer properties.
-
Pyrimidines, Quinolines, and other Fused Heterocycles: The naphthalene scaffold can be annulated with additional rings to create complex polycyclic systems with potential therapeutic applications.
Synthesis of Novel Chalcones and Flavonoids
This compound can undergo Claisen-Schmidt condensation with various ketones to yield naphthalenyl-substituted chalcones. Chalcones are a class of compounds known for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. These chalcones can be further cyclized to produce flavonoid-like molecules with a naphthalene core.
Development of Fluorescent Probes and Molecular Sensors
The rigid and aromatic nature of the naphthalene ring system makes it an excellent fluorophore. Derivatives of this compound have been explored in the development of fluorescent probes for the detection of metal ions, anions, and biologically relevant molecules. The aldehyde group provides a convenient point of attachment for receptor units that can selectively bind to the target analyte, leading to a change in the fluorescence properties of the molecule.
Building Block for Ligands in Coordination Chemistry
The ability of this compound to form Schiff base ligands through condensation with amines makes it a useful starting material in coordination chemistry. These ligands can coordinate with various metal ions to form stable metal complexes with potential applications in catalysis, materials science, and as therapeutic agents.
Conclusion
This compound stands as a testament to the enabling power of well-designed synthetic intermediates. Its straightforward and high-yielding synthesis, coupled with its versatile reactivity, has secured its place as a staple in the organic chemist's toolbox. From its foundational role in the construction of complex bioactive molecules to its application in the development of advanced materials, the utility of this compound continues to expand. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of empowering researchers and scientists to effectively harness its potential in their own endeavors. The continued exploration of the chemistry of this compound is poised to unlock new avenues for innovation in drug discovery, materials science, and beyond.
References
Methodological & Application
synthesis of Schiff bases from 1-Methoxy-2-naphthaldehyde
An In-Depth Guide to the Synthesis, Purification, and Characterization of Schiff Bases Derived from 1-Methoxy-2-naphthaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides researchers, medicinal chemists, and materials scientists with a detailed technical guide for the synthesis of Schiff bases from this compound. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone of modern synthetic chemistry due to their remarkable versatility and broad spectrum of applications, including in drug development, catalysis, and materials science.[1][2][3] The incorporation of the this compound moiety offers a unique scaffold, imparting enhanced lipophilicity and distinct electronic properties to the resulting imines, making them prime candidates for novel therapeutic agents and functional materials.[4][5] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, offering field-proven protocols, and detailing robust methods for purification and structural characterization.
Scientific Foundation: The Chemistry of Schiff Base Formation
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound—in this case, an aldehyde.[6][7] The reaction proceeds via a two-step mechanism that is often catalyzed by a mild acid.
Mechanism Deep Dive:
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This step forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[1]
-
Dehydration: The carbinolamine is typically unstable and undergoes acid-catalyzed dehydration. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final Schiff base (imine).[1]
The equilibrium of this reaction can be shifted toward the product by removing the water formed, often accomplished by azeotropic distillation or by running the reaction in a solvent that facilitates water removal. Mildly acidic conditions (pH 4.5-5.5) are generally optimal; highly acidic conditions can protonate the starting amine, rendering it non-nucleophilic and hindering the initial addition step.[2][8]
Caption: General mechanism for Schiff base formation.
Experimental Protocols: From Synthesis to Purification
The following protocols provide robust and reproducible methods for synthesizing and purifying Schiff bases from this compound. The choice of amine will dictate the final properties of the compound; for this guide, we will use aniline as a representative primary amine.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | Round-bottom flasks (50 mL, 100 mL) |
| Aniline (or other primary amine) | Reflux condenser |
| Ethanol (Absolute) | Magnetic stirrer with hot plate |
| Glacial Acetic Acid | Beakers and Erlenmeyer flasks |
| Diethyl Ether / Hexane (for washing) | Büchner funnel and filter paper |
| Suitable solvent for recrystallization | Thin Layer Chromatography (TLC) plates and chamber |
| Rotary evaporator |
Protocol 1: Conventional Synthesis via Reflux
This method is the most common and reliable approach for synthesizing Schiff bases in a laboratory setting.
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.86 g) in 30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.
-
Amine Addition: To this solution, add an equimolar amount of the primary amine (e.g., aniline, 10 mmol, 0.93 g) dropwise.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the dehydration step.[8]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C for ethanol) using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new product spot.
-
Isolation: After completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate as a crystalline solid. If not, the volume of the solvent can be reduced by about half using a rotary evaporator to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (40-50 °C) to obtain the final Schiff base.
Caption: Experimental workflow for conventional Schiff base synthesis.
Protocol 2: Purification by Recrystallization
Recrystallization is a critical step to ensure the high purity of the synthesized Schiff base, which is essential for accurate characterization and subsequent applications.[7][9]
Step-by-Step Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the Schiff base poorly at room temperature but completely at its boiling point. Ethanol, methanol, or ethanol-water mixtures are often effective.
-
Dissolution: Place the crude Schiff base in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and promote the formation of larger, purer crystals. The cooling process can be further slowed by placing the flask in an insulated container.
-
Chilling: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly as described in the synthesis protocol.
Structural Validation and Characterization
Unambiguous characterization is paramount to confirm the successful synthesis and purity of the target Schiff base. A combination of spectroscopic methods provides a self-validating system of proof.
Key Spectroscopic Signatures
| Technique | Observation | Rationale |
| FT-IR | Disappearance of aldehyde C=O stretch (~1680-1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a sharp C=N (imine) stretch at ~1600-1640 cm⁻¹. [10] | Confirms the condensation reaction and formation of the characteristic azomethine bond. |
| ¹H NMR | Disappearance of the aldehyde proton (-CHO) singlet (~δ 9.5-10.5 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-) in the deshielded region of ~δ 8.0-9.5 ppm. [8][11] | Provides definitive proof of imine formation and allows for structural elucidation of the entire molecule. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon (~δ 190-200 ppm). Appearance of the imine carbon signal (~δ 150-165 ppm). | Complements ¹H NMR data for complete structural assignment. |
| UV-Vis | Shows absorption bands corresponding to π→π* and n→π* transitions within the conjugated system.[10] | Confirms the electronic structure and extended conjugation of the new molecule. |
Applications in Research and Development
Schiff bases derived from naphthaldehyde are not mere synthetic curiosities; they are potent molecules with a diverse and expanding range of applications, making them highly valuable to drug development professionals and materials scientists.
-
Medicinal Chemistry: The naphthalene ring increases lipophilicity, potentially enhancing cell membrane permeability. These compounds have demonstrated significant biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][11][12][13]
-
Materials Science: The extended π-conjugated system often imparts unique photophysical properties. Applications include fluorescent sensors for metal ions, corrosion inhibitors for metals, and as components in organic light-emitting diodes (OLEDs).[14]
-
Coordination Chemistry and Catalysis: The imine nitrogen is an excellent coordination site, allowing these Schiff bases to act as versatile ligands for a wide array of metal ions. The resulting metal complexes are widely explored as catalysts in various organic transformations.[15][16]
Caption: Key application areas for naphthalene-derived Schiff bases.
References
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- Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). (2025). Taylor & Francis.
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- Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. (n.d.). International Journal of Pharmaceutical and Medicinal Research.
- Part-II: an update of Schiff Bases Synthesis and applications in medicinal chemistry-A patent review (2016-2023). (2025). ResearchGate.
- SCHIFF BASES DERIVED FROM 2-HYDROXY AND 2- METHOXY NAPHTHALDEHYDE: EXPLORATION OF IN SILICO DOCKING, DNA CLEAVAGE, ANTIBACTERIAL ACTIVITIES AND SAR. (2018). International Journal of Pharmaceutical Sciences and Research.
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- SYNTHESIS, CHARACTERIZATION AND REGULATORY ASSESSMENT OF SCHIFF'S BASES USING ALUM [KAI (SO4)2.12 H2O] AS AN EFFICIENT AND NOVEL CATALYST. (2025). World Journal of Pharmaceutical and Life Sciences.
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- Synthesis, Spectroscopic, and Biological Activity Study for New Complexes of Some Metal Ions with Schiff Bases Derived From 2-Hydroxy Naphthaldehyde with 2-amine benzhydrazide. (2023). Ibn AL-Haitham Journal For Pure and Applied Sciences.
- Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthone. (n.d.). ScienceOpen.
- Biological applications of Schiff bases: An overview. (2022). GSC Online Press.
- Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2013). SCIRP.
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- The structure of Schiff bases derived from 2-hydroxy-1-naphthaldehyde... (n.d.). ResearchGate.
- Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization. (n.d.). Inventi Journals.
- Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine with Co(II), Ni(II) and Hg(II). (n.d.). MOCEDES.
- Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria. (2021). IISTE.
- 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure. (2025). ResearchGate.
- Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. (n.d.). SBMU journals.
- Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. (n.d.). Asian Journal of Research in Chemistry.
- Methoxy group containing bidentate Schiff base ligands and their transition metal complexes: Synthesis, structural characterisation, photoluminescence, antioxidant capacity and superoxide dismutase activity studies. (n.d.). ScienceDirect.
- Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. (n.d.). JOCPR.
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Application Notes: 1-Methoxy-2-naphthaldehyde as a Precursor for a "Turn-On" Fluorescent Probe for Aluminum (Al³⁺) Detection
Introduction
The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and industrial quality control.[1][2] Aluminum (Al³⁺), the most abundant metal in the Earth's crust, is a ubiquitous element in daily life, with applications ranging from cookware and food packaging to water purification.[3][4] However, an excess of Al³⁺ in biological systems has been linked to several neurological disorders, making its sensitive and selective detection a critical analytical challenge.[3][5]
Fluorescent chemosensors have emerged as powerful tools for metal ion detection due to their high sensitivity, rapid response, and operational simplicity.[2][6] Naphthalene derivatives are particularly attractive fluorophores for designing these sensors owing to their high quantum yields and amenability to structural modification.[7] While 1-methoxy-2-naphthaldehyde itself is not typically employed directly as a fluorescent probe, its reactive aldehyde group makes it an excellent precursor for synthesizing highly selective Schiff base chemosensors.[8][9]
This application note provides a comprehensive guide to the synthesis and application of a fluorescent probe derived from this compound for the "turn-on" detection of Al³⁺. The described protocol is based on the well-established chemistry of naphthaldehyde-based Schiff bases, which often exhibit Chelation-Enhanced Fluorescence (CHEF).[3][10]
Principle of Detection: From Precursor to Probe
The core of this application lies in the conversion of the weakly fluorescent this compound into a highly fluorescent metal-ion complex through a two-step process.
-
Schiff Base Formation: this compound is reacted with a suitable amine-containing compound, such as 2-aminoethanol, to form a Schiff base. This reaction introduces a metal-ion binding site (a chelating pocket) adjacent to the naphthalene fluorophore.
-
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the Schiff base probe typically exhibits low fluorescence due to quenching mechanisms like photoinduced electron transfer (PET). Upon selective binding of a target metal ion, such as Al³⁺, the chelating pocket forms a rigid, planar complex. This rigidity restricts intramolecular rotations and inhibits the non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity—a "turn-on" response.[3][10]
The proposed reaction and detection mechanism is illustrated in the diagram below.
Figure 1: Proposed synthesis and "turn-on" detection mechanism.
Experimental Protocols
Part 1: Synthesis of the Schiff Base Probe from this compound
This protocol details the synthesis of the fluorescent probe via a Schiff base condensation reaction.
Materials:
-
This compound (C₁₂H₁₀O₂)[11]
-
2-Aminoethanol
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add 1.0 mmol of 2-aminoethanol.
-
Stir the mixture at room temperature for 15 minutes, then heat to reflux for 4 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol and then with deionized water to remove any unreacted starting materials.
-
Dry the resulting solid Schiff base probe in a vacuum desiccator.
-
Characterize the final product using standard analytical techniques (e.g., NMR, FT-IR, Mass Spectrometry).
Part 2: Preparation of Stock Solutions
Probe Stock Solution (1 mM):
-
Dissolve the appropriate mass of the synthesized Schiff base probe in a suitable solvent (e.g., DMSO or ethanol) to a final concentration of 1 mM. Store this solution in the dark at 4°C.
Metal Ion Stock Solutions (10 mM):
-
Prepare 10 mM stock solutions of various metal salts (e.g., AlCl₃, FeCl₃, CuCl₂, ZnCl₂, MgCl₂, CaCl₂, NaCl, KCl) by dissolving the required mass in deionized water. Ensure the salts are of high purity.
Part 3: Fluorescence Spectroscopic Analysis
This protocol outlines the procedure for evaluating the probe's response to different metal ions.
Instrumentation:
-
Fluorescence Spectrophotometer
Procedure:
-
Working Solution Preparation: Prepare a working solution of the probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) with a small percentage of the organic solvent used for the stock solution (e.g., 1% DMSO/ethanol) to ensure solubility.
-
Selectivity Assay:
-
To separate cuvettes containing 2 mL of the probe's working solution, add a small aliquot (e.g., 20 µL) of each 10 mM metal ion stock solution to achieve a final metal ion concentration of 100 µM.
-
Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature.
-
Record the fluorescence emission spectrum for each sample. The excitation wavelength should be determined by first running an excitation scan at the peak emission wavelength. A typical excitation for naphthaldehyde derivatives is in the range of 350-400 nm.[3]
-
-
Titration Assay (for Al³⁺):
-
To a series of cuvettes containing 2 mL of the probe's working solution, add increasing amounts of the Al³⁺ stock solution to achieve a range of final concentrations (e.g., 0 to 100 µM).
-
Record the fluorescence emission spectrum for each concentration.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the peak emission wavelength against the concentration of Al³⁺.
-
Determine the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.[3]
-
The general workflow for the fluorescence analysis is depicted below.
Figure 2: Experimental workflow for fluorescence analysis.
Expected Results and Data Interpretation
Based on studies of similar naphthaldehyde-based Schiff base probes, the following outcomes are anticipated.[4][5][12]
Selectivity
A significant fluorescence enhancement ("turn-on") is expected upon the addition of Al³⁺. Other common metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, and Zn²⁺ should induce minimal or no change in fluorescence, demonstrating the probe's high selectivity for aluminum.
Sensitivity and Quantitative Analysis
The fluorescence intensity should increase proportionally with the concentration of Al³⁺ in the low micromolar range. This linear relationship allows for the quantitative determination of Al³⁺.
| Parameter | Expected Value | Reference |
| Analyte | Al³⁺ | [3] |
| Response Type | "Turn-On" Fluorescence | [5] |
| Binding Stoichiometry | 1:1 (Probe:Al³⁺) | [3][4] |
| Detection Limit (LOD) | Low Micromolar (e.g., ~0.1 - 1.0 µM) | [3][4] |
| Linear Range | e.g., 0 - 100 µM | [3] |
| Optimal pH | Physiological (pH ~7-8) | [4] |
Table 1: Expected performance characteristics of the this compound derived probe for Al³⁺ detection.
The 1:1 binding stoichiometry can be confirmed using a Job's plot analysis, where the total molar concentration of the probe and Al³⁺ is kept constant while their molar fractions are varied. The maximum fluorescence intensity should be observed when the molar fraction of Al³⁺ is 0.5.[3]
Troubleshooting
-
Low Fluorescence Signal: Ensure the probe is fully dissolved. Check the pH of the buffer, as the probe's performance can be pH-dependent.[13]
-
Poor Selectivity: The presence of interfering ions at very high concentrations may cause a response. Purify the synthesized probe to remove any unreacted starting materials.
-
Precipitation: At higher concentrations, the probe or the probe-metal complex may precipitate. Work within the determined linear range and ensure adequate solvent content if necessary.
Conclusion
This compound serves as a valuable and readily available precursor for the straightforward synthesis of a highly selective and sensitive "turn-on" fluorescent probe for aluminum ions. The described Schiff base derivatization and subsequent chelation-enhanced fluorescence provide a robust method for the quantitative detection of Al³⁺ in aqueous environments. This application note offers a foundational protocol that researchers can adapt for various applications, including environmental water testing and potentially for bioimaging, pending further studies on cell permeability and cytotoxicity.[5][12]
References
- Semantic Scholar. (n.d.). Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging.
- Taylor & Francis Online. (2022). Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn 2+.
- Seventh Sense Research Group. (n.d.). Fluorescent Probe for Al3+ Based on Naphthalene Derivative.
- Springer. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection.
- MySkinRecipes. (n.d.). This compound.
- Taylor & Francis Online. (2018). Utility of 2-Methoxy-1-naphthaldehyde in Heterocyclic Synthesis.
- Royal Society of Chemistry. (2022). Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence.
- MDPI. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors.
- Patsnap. (n.d.). Method for synthesizing 6-methoxy-2-naphthaldehyde.
- PrepChem.com. (n.d.). Synthesis of 6-methoxy-2-naphthaldehyde.
- PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde.
- National Institutes of Health. (2018). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.
- Taylor & Francis Online. (2021). Characterization of Structure-Property Relations and Second Harmonic Generation of 6-Methoxy-2-Naphthaldehyde.
- PubChem. (n.d.). 6-Methoxy-2-naphthaldehyde.
- National Institutes of Health. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection.
- MDPI. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors.
- MDPI. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors.
- Frontiers. (2020). Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry.
- PubMed. (2021). Performance of 2-Hydroxy-1-Naphthaldehyde-2-Amino Thiazole as a Highly Selective Turn-on Fluorescent Chemosensor for Al(III) Ions Detection and Biological Applications.
- Journal of the Korean Ceramic Society. (2024). Enhanced Electrochemical Detection of Heavy Metal Ions via Post-synthetic Schiff Base Modification of MWCNT-MOF Composites.
- ResearchGate. (2023). Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu and Ni Ions.
- National Institutes of Health. (2021). A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study.
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applications of 1-Methoxy-2-naphthaldehyde in organic synthesis
An Application Guide to 1-Methoxy-2-naphthaldehyde in Modern Organic Synthesis
For the modern organic chemist, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. This compound, a seemingly simple aromatic aldehyde, has emerged as a highly versatile and powerful building block. Its unique electronic and steric properties, stemming from the methoxy-substituted naphthalene core, provide a gateway to a diverse array of complex molecular architectures.
This guide offers an in-depth exploration of the applications of this compound, moving beyond simple reaction lists to explain the causality behind its utility. We will delve into its role in the synthesis of advanced materials, fluorescent probes, and medicinally relevant scaffolds, providing detailed, field-proven protocols for researchers, scientists, and professionals in drug development.
The Synthetic Chemist's Gateway: Core Reactivity
At its heart, the synthetic utility of this compound revolves around the electrophilic nature of its aldehyde functional group.[1] This group readily undergoes nucleophilic attack, serving as a linchpin for constructing more elaborate molecules. The adjacent methoxy group and the extended π-system of the naphthalene ring modulate this reactivity and impart unique photophysical properties to its derivatives.
The primary transformations involving this aldehyde can be categorized into several key reaction types, each opening a door to different molecular families.
Caption: Key synthetic pathways originating from this compound.
The Workhorse Reaction: Schiff Base Formation
The condensation of this compound with primary amines to form Schiff bases (or imines) is one of its most fundamental and widely used reactions.[2][3] This reaction proceeds via nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration.[1] The resulting C=N double bond is a versatile functional group, serving as a precursor for various heterocyclic compounds and as a ligand for metal complexes.[2][4]
Mechanism of Schiff Base Formation
The reaction is typically reversible and often catalyzed by a small amount of acid. The key is the removal of water to drive the equilibrium towards the imine product.
Caption: General mechanism for Schiff base (imine) formation.
Protocol: General Synthesis of a this compound Schiff Base
This protocol describes a general method for synthesizing Schiff bases, which can be adapted for various primary amines.
Objective: To synthesize a Schiff base from this compound and a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted Primary Amine (e.g., 4-bromoaniline) (1.0 eq)
-
Glacial Acetic Acid or Ethanol (as solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolution: Dissolve this compound (0.01 mol) in 20 mL of glacial acetic acid or absolute ethanol in a round-bottom flask.[4]
-
Addition of Amine: To this stirring solution, add the primary amine (0.01 mol) dropwise or portion-wise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it onto crushed ice.[4]
-
Purification: The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then recrystallized from a suitable solvent (commonly ethanol) to yield the pure Schiff base.[4]
Building Complexity: Chalcones and Heterocyclic Synthesis
This compound is an excellent substrate for the Claisen-Schmidt condensation, reacting with ketones in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones.[5] These chalcone derivatives are not only important synthetic intermediates but also exhibit a wide range of biological activities, particularly as anticancer agents.[5][6]
The enone moiety in the chalcone backbone is a Michael acceptor and a dienophile, making it a prime candidate for constructing various heterocyclic systems like pyrazolines, isoxazoles, and pyrimidines through reactions with dinucleophiles.[7]
Protocol: Synthesis of a Naphthalene-Chalcone Derivative
Objective: To synthesize a chalcone via Claisen-Schmidt condensation of this compound with an aromatic ketone.
Materials:
-
This compound (1.0 eq)
-
Aromatic Ketone (e.g., 2'-hydroxyacetophenone) (1.0 eq)
-
Sodium Hydroxide (NaOH), aqueous solution (e.g., 10-40%)
-
Ethanol
-
Stir plate and magnetic stir bar
-
Beaker or flask
Procedure:
-
Reactant Solution: Dissolve the aromatic ketone (0.01 mol) and this compound (0.01 mol) in ethanol (25 mL).[7]
-
Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of NaOH with constant, vigorous stirring.[5]
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours (e.g., 4-24 hours). The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water and acidify with dilute HCl to neutralize the excess NaOH.
-
Isolation and Purification: The solid chalcone product is collected by filtration, washed with water until neutral, and then recrystallized from ethanol to afford the pure compound.[7]
Application Focus: Medicinal Chemistry
The naphthalene scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound are no exception.[8] The chalcones and Schiff bases derived from this aldehyde have shown significant potential as therapeutic agents.
Anticancer Activity
Naphthalene-chalcone derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines.[5] The extended aromatic system often allows these molecules to intercalate with DNA or inhibit key enzymes involved in cell proliferation. For example, certain chalcones derived from naphthaldehyde have shown potent inhibitory effects on breast cancer (MCF-7) cell lines.[5]
| Compound Class | Example Substituent (on Ketone) | Target Cell Line | Reported Activity (IC₅₀) | Reference |
| Naphthalene-Chalcone | 2-methoxyphenyl | MCF-7 (Breast Cancer) | 222.70 µg/mL | [5] |
| Naphthalene-Chalcone | 4-chlorophenyl | SW620 (Colon Cancer) | Potent Inhibition | [5] |
Application Focus: Fluorescent Probes and Materials
The inherent photophysical properties of the naphthalene ring system make this compound an ideal starting point for the synthesis of fluorescent materials.[2] The extended conjugation in its derivatives, such as Schiff bases and chalcones, often leads to enhanced light absorption and emission properties.[2]
These molecules are valuable in the development of:
-
Fluorescent Chemosensors: Designed to detect specific ions (like Al³⁺) or molecules through a "turn-on" or "turn-off" fluorescence response.[9][10][11]
-
Optical Brighteners: Used in various industries to enhance the perception of whiteness.[2]
-
Organic Light-Emitting Diodes (OLEDs): The naphthalene core can be incorporated into larger conjugated systems for applications in electronic displays.
The design of these probes often involves creating a receptor site (e.g., a Schiff base) that selectively binds to an analyte. This binding event alters the electronic structure of the molecule, leading to a measurable change in its fluorescence spectrum. The methoxy group can further tune these properties through its electron-donating nature.
Protocol: Synthesis of a Naphthalene-Based Fluorescent Probe for Al³⁺
This protocol is adapted from the synthesis of similar Schiff base chemosensors.
Objective: To synthesize a fluorescent probe by condensing this compound with an amine containing a binding site.
Materials:
-
This compound (1.0 eq)
-
2-Aminophenol (1.0 eq)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
Solution Preparation: Dissolve this compound (1 mmol) in 15 mL of methanol in a 50 mL round-bottom flask.
-
Amine Addition: Add a solution of 2-aminophenol (1 mmol) in 10 mL of methanol to the flask.
-
Reaction: Reflux the mixture with stirring for 6 hours.
-
Isolation: After cooling to room temperature, a solid precipitate will form. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold methanol and dry under vacuum to yield the pure Schiff base probe. The product can be characterized by NMR and mass spectrometry, and its fluorescent response to various metal ions can be tested using a spectrofluorometer.
Conclusion
This compound is far more than a simple reagent; it is a strategic starting material that provides access to a vast chemical space. Its predictable reactivity, combined with the favorable electronic and photophysical properties of its naphthalene core, makes it an invaluable tool for chemists in academia and industry. From the fundamental synthesis of Schiff bases and chalcones to the targeted design of anticancer agents and fluorescent sensors, the applications of this aldehyde continue to expand, solidifying its place as a key building block in the landscape of modern organic synthesis.
References
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- MySkinRecipes. This compound.
- Gholampour, Z., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay. Asian Journal of Green Chemistry.
- Taylor & Francis Online. (2014). Utility of 2-Methoxy-1-naphthaldehyde in Heterocyclic Synthesis.
- Science.gov. schiff bases synthesis: Topics.
- Yaseen, A. A., et al. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science.
- Gilani, S. J., et al. (2012). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Journal of the Korean Chemical Society.
- Elarfi, M. J., & Al-Difar, H. A. (2012). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. Sci. Revs. Chem. Commun., 2(2), 103-107.
- Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research.
- Bilal, S., et al. (2017). Synthesis of Schiff bases derived from 2-hydroxy-1-naphthaldehyde and their Tin(ii) complexes for antimicrobial and antioxidant activities. Bulletin of the Chemical Society of Ethiopia, 31(3), 445-456.
- Kumar, A., et al. (2023). Naphthyl‐Based Chalcone Derivatives: A Multifaceted Player in Medicinal Chemistry. ChemistrySelect.
- Li, G., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules, 28(8), 3539.
- Sun, C., et al. (2018). Design and synthesis of a 2-hydroxy-1-naphthaldehyde-based fluorescent chemosensor for selective detection of aluminium ion. Inorganica Chimica Acta, 477, 133-139. [Link]
- ResearchGate. (2006). 2-Hydroxy-1-Naphthaldehyde: A versatile building block for the development of sensors in supramolecular chemistry and molecular recognition.
- MDPI. (2024). Design, Synthesis, and Evaluation of Small Fluorescent Molecules with a 1,1-Dimethylnaphthalen-2-(1H)-One Core.
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The Versatile Synthon: Application of 1-Methoxy-2-naphthaldehyde in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: The Strategic Value of 1-Methoxy-2-naphthaldehyde
In the landscape of medicinal chemistry and materials science, the naphthalene nucleus serves as a privileged scaffold. Its extended aromatic system and lipophilic nature make it an attractive component in the design of novel therapeutic agents and functional materials. This compound emerges as a particularly valuable building block, offering a reactive aldehyde functionality strategically positioned on the naphthalene ring. The presence of the methoxy group at the C1 position not only influences the electronic properties of the aldehyde but also provides a handle for further synthetic manipulation, such as demethylation to reveal a reactive hydroxyl group.
This comprehensive guide delineates the utility of this compound as a precursor for the synthesis of several key classes of heterocyclic compounds. We will explore field-proven protocols for the synthesis of Schiff bases, chalcones, dihydropyrimidinones, benzoquinolines, and benzo[f]coumarins. The methodologies are presented not merely as a sequence of steps, but with an emphasis on the underlying chemical principles and the rationale governing the choice of reagents and conditions, reflecting a synthesis of technical accuracy and practical insight.
Synthesis of Naphthyl Schiff Bases: The Azomethine Gateway
The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is one of the most fundamental and reliable reactions in organic synthesis. These C=N linked compounds are not only stable final products but also crucial intermediates for the synthesis of more complex nitrogen-containing heterocycles. The reaction proceeds via nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration.
The choice of solvent is critical. While polar protic solvents like ethanol or methanol are common and facilitate the dissolution of reactants, the reaction can also be driven by glacial acetic acid, which acts as both a solvent and a catalyst to activate the carbonyl group and promote dehydration.[1]
Experimental Protocol: Synthesis of a Naphthyl Schiff Base
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).
-
Add the primary amine (e.g., aniline, 1.05 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often crystallize directly from the solution.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified Schiff base.
Caption: Workflow for Naphthyl Schiff Base Synthesis.
Quantitative Data for Schiff Base Synthesis
| Amine Reactant | Solvent | Time (h) | Typical Yield (%) | Reference |
| Aniline | Ethanol | 3 | >90% | General Method[2] |
| 4-Nitroaniline | Glacial Acetic Acid | 4 | 85-90% | [1] |
| 2-Aminopyridine | Ethanol | 4 | 88% | General Method[3] |
| Sulfanilamide | Ethanol | 5 | ~85% | General Method[4] |
Synthesis of Naphthyl Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are pivotal intermediates in flavonoid biosynthesis and possess a broad spectrum of biological activities.[5] Their synthesis is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone.[6] The base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl of this compound. Subsequent dehydration yields the characteristic α,β-unsaturated carbonyl system of the chalcone.
Experimental Protocol: Synthesis of a Naphthyl Chalcone
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Hydroxyacetophenone)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (NaOH, 40-50%)
Procedure:
-
In a 250 mL flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (1.0 eq) in ethanol (15 mL).
-
Cool the flask in an ice-water bath to maintain a temperature between 20-25°C.
-
While stirring vigorously, add a solution of this compound (1.0 eq) in ethanol (10 mL).
-
Add aqueous NaOH solution dropwise to the reaction mixture. The addition of a strong base is crucial for enolate formation. The solution will typically turn turbid or change color.[6]
-
Continue stirring vigorously at room temperature for 4-6 hours. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by the slow addition of dilute HCl until the pH is neutral. This step neutralizes the excess base and precipitates the chalcone product.[7]
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Purify the crude chalcone by recrystallization from ethanol.
Caption: General workflow for Claisen-Schmidt Chalcone Synthesis.
Quantitative Data for Chalcone Synthesis
| Acetophenone Reactant | Catalyst | Time (h) | Typical Yield (%) | Reference |
| Acetophenone | NaOH | 4-5 | 80-90% | [6] |
| 4'-Methoxyacetophenone | KOH | 4 | ~90% | [8] |
| 4'-Aminoacetophenone | NaOH | 5 | 65-70% | [5] |
| 2'-Hydroxyacetophenone | KOH | 6 | 75-85% | General Method[9] |
Synthesis of Naphthyl Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[10] This acid-catalyzed reaction involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. The mechanism is believed to proceed through an N-acyliminium ion intermediate formed from the aldehyde and urea, which is then intercepted by the enolate of the β-ketoester. The resulting open-chain adduct undergoes cyclization and dehydration to afford the final heterocyclic product.
Experimental Protocol: Synthesis of a Naphthyl-DHPM
Materials:
-
This compound
-
Ethyl Acetoacetate
-
Urea or Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl, catalytic amount)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (or thiourea, 1.5 eq).
-
Add ethanol as the solvent (25 mL).
-
Add a few drops of concentrated HCl as the catalyst. The acid is essential for the formation of the key iminium intermediate.
-
Heat the mixture to reflux for 4-5 hours with stirring. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath. The product will typically precipitate.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize the crude product from hot ethanol to yield pure DHPM.
Caption: Workflow for the Biginelli Reaction.
Quantitative Data for Biginelli Reaction
| β-Dicarbonyl | N-Source | Catalyst | Typical Yield (%) | Reference |
| Ethyl Acetoacetate | Urea | HCl | 70-85% | Classical Method[10] |
| Methyl Acetoacetate | Urea | H₂SO₄ | ~80% | [11] |
| Ethyl Acetoacetate | Thiourea | HCl | 75-90% | [12] |
| Acetylacetone | Urea | Yb(OTf)₃ | >90% |
Synthesis of Benzo[f]coumarins: A Two-Step Approach
Coumarins and their fused-ring analogues, benzocoumarins, are widespread in nature and exhibit significant biological activities.[13] The synthesis of a benzo[f]coumarin scaffold from a naphthaldehyde precursor via the Knoevenagel condensation requires an ortho-hydroxyl group to facilitate the final intramolecular cyclization (lactonization).[9][14] Since the starting material is this compound, a preliminary O-demethylation step is necessary to unmask the required 1-hydroxy-2-naphthaldehyde intermediate. This demethylation can be achieved using strong Lewis acids like boron tribromide (BBr₃) or Brønsted acids like hydrobromic acid (HBr).[15]
Step 1 Protocol: O-Demethylation of this compound
Materials:
-
This compound
-
Dichloromethane (DCM, anhydrous)
-
Boron Tribromide (BBr₃, 1M solution in DCM)
-
Methanol, Saturated Sodium Bicarbonate Solution
Procedure (Caution: BBr₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment):
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add BBr₃ solution (1.1 eq) dropwise. The reaction is highly exothermic.
-
Allow the reaction to stir at -78°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Cool the mixture to 0°C and quench the reaction by the very slow, dropwise addition of methanol, followed by saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-hydroxy-2-naphthaldehyde.
Step 2 Protocol: Knoevenagel Condensation to Benzo[f]coumarin
Materials:
-
1-Hydroxy-2-naphthaldehyde (from Step 1)
-
Active Methylene Compound (e.g., Diethyl malonate)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the crude 1-hydroxy-2-naphthaldehyde (1.0 eq) and diethyl malonate (1.2 eq) in ethanol.
-
Add a catalytic amount of piperidine (a few drops). Piperidine acts as a base to generate the malonate enolate.[16]
-
Heat the mixture to reflux for 6-8 hours. The reaction involves initial condensation followed by intramolecular transesterification to form the lactone ring.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Filter the resulting solid, wash with cold ethanol, and recrystallize to obtain the pure benzo[f]coumarin derivative.
Quantitative Data for Benzo[f]coumarin Synthesis
| Active Methylene Cmpd. | Catalyst | Demethylation Yield (%) | Condensation Yield (%) | Overall Reference |
| Diethyl Malonate | Piperidine | ~90% | 75-85% | [15][16] |
| Ethyl Cyanoacetate | L-Proline | ~90% | ~90% | [15][16] |
| Malononitrile | Basic Alumina | ~90% | >90% | [15][17] |
| Ethyl Acetoacetate | Piperidine | ~90% | 70-80% | [14][15] |
Synthesis of Benzo[h]quinolines via Modified Friedländer/Doebner-von Miller Approach
The synthesis of quinolines is a cornerstone of heterocyclic chemistry. The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a methylene ketone, is a classic method.[6][18] A direct Friedländer reaction is not possible with this compound. However, a related and highly effective strategy, akin to the Doebner-von Miller reaction, can be employed. This involves a two-step, one-pot sequence: first, an aldol condensation between this compound and a ketone (e.g., acetone) to form an α,β-unsaturated ketone (a chalcone intermediate), followed by the addition of an aniline, which undergoes a Michael addition and subsequent cyclization/aromatization to form the benzo[h]quinoline ring system.[13]
Experimental Protocol: Synthesis of a Benzo[h]quinoline Derivative
Materials:
-
This compound
-
Ketone (e.g., Acetone, Cyclohexanone)
-
Aniline
-
Ethanol
-
Acid Catalyst (e.g., p-Toluenesulfonic acid or Iodine)
Procedure:
-
To a solution of this compound (1.0 eq) and the ketone (2.0 eq, serves as reactant and solvent) in ethanol, add a catalytic amount of a base like NaOH to form the α,β-unsaturated ketone in situ. Stir for 1-2 hours at room temperature.
-
To this mixture, add aniline (1.1 eq) and an acid catalyst like p-toluenesulfonic acid (10 mol%). The acid catalyzes the cyclization and dehydration steps.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the benzo[h]quinoline derivative.
Caption: Workflow for Benzo[h]quinoline Synthesis.
Applications and Biological Significance
The heterocyclic scaffolds synthesized from this compound are of significant interest to drug development professionals.
-
Chalcones and their derived pyrimidines have been investigated for their potential antimicrobial and antioxidant activities.[19][20]
-
Coumarins are a well-established class of compounds with diverse pharmacological properties including anticoagulant, antioxidant, and anticancer effects.[13]
-
Quinolines form the core of numerous pharmaceuticals, most famously the antimalarial drug quinine, and their derivatives are explored for a vast range of therapeutic applications.[14]
-
Schiff bases not only act as versatile intermediates but their metal complexes also show promising antimicrobial and antioxidant properties.
The ability to readily access these diverse and biologically relevant structures from a common, commercially available starting material underscores the strategic importance of this compound in modern synthetic and medicinal chemistry.
References
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- BenchChem (2025). Application Note: Knoevenagel Condensation for Coumarin Synthesis. BenchChem.
- Kaur, N. (2015). A review on microwave assisted synthesis of quinoline derivatives. RSC Advances.
- Guzman, J. D. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7681.
- Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules.
- BenchChem (2025). Application Notes and Protocols for the Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. BenchChem.
- Tchoffo Tchoupou, I., et al. (2025). An overview of the synthesis of coumarins via Knoevenagel condensation and their biological properties. Results in Chemistry, 15, 102181.
- Ioniță, M., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. International Journal of Molecular Sciences, 23(19), 11293.
- Kim, J., et al. (2014). Benzocoumarins as a versatile building block for the preparation of optical materials: synthesis, properties, and applications. Journal of Materials Chemistry C, 2(33), 6648-6661.
- Al-Amiery, A. A., et al. (2014). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. ResearchGate.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
- Chem-Station (2024). O-Demethylation. Chem-Station Int. Ed. Available at: www.chem-station.
- Sharma, P., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 899-918.
- Chatterjea, J. N., et al. (1981). Coumarins and related compounds. Part XIX. Synthesis of 3-phenyl-benzo[h]coumarin. Journal of the Chemical Society, Perkin Transactions 1, 1725-1727.
- Jasim, H. & Mustafa, Y. F. (2023). The chemical structures of coumarin and benzocoumarins. ResearchGate.
- Amir, M., et al. (2008). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Journal of the Korean Chemical Society, 52(4), 366-372.
- Al-Juboori, A. A. A., et al. (2021). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences, 4(6), 578-587.
- Ali, M. A., et al. (2020). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 3(1), 1-10.
- Bartow, E. & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706.
- Guchhait, S. K. (2018). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multi-Component Chemistry. ResearchGate.
- Science.gov (n.d.). schiff bases synthesis: Topics by Science.gov.
- Khillare, C. S. & Kadam, V. J. (2017). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry.
- Kappe, C. O. (2000). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units.
- Trivedi, H., et al. (2017). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Journal of Emerging Technologies and Innovative Research, 4(11).
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- Yaseen, A. A., et al. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science, 15(2).
- Tsolaki, E., et al. (2014). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Current Topics in Medicinal Chemistry, 14(22), 2462-2477.
- Kumar, S. (2018). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science, 6(3), 133-143.
- Al-Jbouri, M. H. A., et al. (2023). Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives. Communications in Catalysis, 2(1), 1-18.
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Application Note: A Comprehensive Protocol for the Knoevenagel Condensation of 1-Methoxy-2-naphthaldehyde
Introduction: The Strategic Importance of Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, revered for its efficiency in creating α,β-unsaturated systems from the reaction of an aldehyde or ketone with an active methylene compound.[1] This reaction is a modification of the aldol condensation and is pivotal in the synthesis of a wide array of valuable molecules, including fine chemicals, pharmaceuticals, and functional polymers.[2][3] The products of this condensation, particularly those derived from functionalized aromatic aldehydes like 1-Methoxy-2-naphthaldehyde, serve as crucial intermediates in the development of novel therapeutic agents and materials. The naphthalene moiety, for instance, is a key structural feature in many biologically active compounds. This application note provides a detailed, field-proven protocol for the Knoevenagel condensation of this compound, offering insights into the mechanistic underpinnings and rationale behind the experimental design.
Reaction Mechanism and Rationale for Component Selection
The Knoevenagel condensation proceeds through a three-step mechanism:
-
Deprotonation: A basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion.[4][5] The acidity of the methylene protons is crucial and is enhanced by the presence of two electron-withdrawing groups (Z).[1]
-
Nucleophilic Addition: The generated enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound to form a tetrahedral alkoxide intermediate.[5]
-
Dehydration: The intermediate is protonated, typically by the solvent, to form a β-hydroxy compound, which then undergoes base-induced dehydration to yield the final α,β-unsaturated product.[5]
The choice of catalyst is critical to the reaction's success. While strong bases like sodium ethoxide can be used, they risk promoting the self-condensation of the aldehyde.[1][4] Therefore, milder bases such as primary or secondary amines (e.g., piperidine, pyridine) are often preferred as they are sufficiently basic to deprotonate the active methylene compound without causing unwanted side reactions.[6][7] In recent years, a move towards greener chemistry has seen the rise of heterogeneous catalysts and even catalyst-free, water-mediated approaches.[8][9]
The solvent plays a significant role in stabilizing intermediates and influencing reaction rates. Polar protic solvents like ethanol can facilitate both the deprotonation and protonation steps.[10] Aprotic polar solvents such as DMF have also been shown to be effective, often leading to faster reaction times.[11] For a greener approach, water is an excellent choice and has been shown to promote the reaction, sometimes even without a catalyst.[9][12]
Experimental Workflow and Data Presentation
General Experimental Workflow
The following diagram illustrates a typical workflow for the Knoevenagel condensation.
Caption: General experimental workflow for Knoevenagel condensation.
Comparative Reaction Conditions
The selection of the active methylene compound and catalyst system can significantly impact the reaction outcome. The following table summarizes potential combinations for the Knoevenagel condensation of this compound.
| Active Methylene Compound | Catalyst System | Solvent | Temperature | Expected Outcome |
| Malononitrile | Piperidine (catalytic) | Ethanol | Room Temp. to Reflux | High yield, rapid reaction |
| Ethyl Cyanoacetate | K₂CO₃/I₂[13] | Ethanol | Room Temperature | Good to high yield, mild conditions |
| Diethyl Malonate | Sodium Ethoxide (catalytic) | Ethanol | Reflux | Moderate to good yield |
| Malonic Acid | Pyridine/Piperidine (Doebner mod.)[1] | Pyridine | Reflux | Decarboxylated product |
| Barbituric Acid | Fe₃O₄ Nanoparticles[14] | Ethanol | Reflux | High yield, recyclable catalyst |
| Malononitrile | Catalyst-free[9] | Water | 80-100 °C | Good yield, green protocol |
Detailed Experimental Protocol
This protocol details the Knoevenagel condensation of this compound with malononitrile using piperidine as a catalyst, a widely applicable and reliable method.
Materials:
-
This compound (1.0 mmol, 186.21 mg)
-
Malononitrile (1.1 mmol, 72.67 mg)
-
Piperidine (0.1 mmol, 9.9 µL)
-
Ethanol (5-10 mL)
-
Deionized Water
-
Round-bottom flask (25 or 50 mL)
-
Magnetic stirrer and stir bar
-
Condenser (if refluxing)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 186.21 mg) and malononitrile (1.1 mmol, 72.67 mg).
-
Solvent Addition: Add 5 mL of ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Using a micropipette, add piperidine (0.1 mmol, 9.9 µL) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). For less reactive methylene compounds or to increase the reaction rate, the mixture can be heated to reflux.
-
Product Isolation: Upon completion of the reaction (as indicated by the disappearance of the aldehyde spot on the TLC plate), a solid product may precipitate. If not, slowly add cold water (10-15 mL) to the reaction mixture to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol or a water/ethanol mixture to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product in a vacuum oven or air dry to a constant weight.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle for the piperidine-catalyzed Knoevenagel condensation of this compound with malononitrile.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
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- 6. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
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- 8. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
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Application Notes & Protocols for the Development of Chemical Sensors Using 1-Methoxy-2-naphthaldehyde Derivatives
Introduction: The Naphthyl Scaffold in Modern Sensing
The naphthalene moiety, a bicyclic aromatic system, offers a unique platform for the development of fluorescent and colorimetric chemosensors. Its extended π-conjugated system provides inherent fluorescence and a rigid backbone, which are desirable characteristics for sensitive and selective analyte detection. 1-Methoxy-2-naphthaldehyde, in particular, serves as a versatile precursor for a class of chemosensors, primarily through the formation of Schiff base derivatives. The aldehyde group provides a reactive handle for facile condensation with a variety of primary amines, allowing for the modular design of sensors tailored to specific analytes. The methoxy group, an electron-donating substituent, can modulate the electronic properties and, consequently, the photophysical output of the resulting sensor molecule.[1]
This guide provides a comprehensive overview of the design principles, synthesis, and application of chemical sensors derived from this compound. It is intended for researchers and professionals in the fields of analytical chemistry, materials science, and drug development who are interested in creating novel sensing platforms.
Core Principles: Sensing Mechanisms of Naphthaldehyde-Based Schiff Bases
The functionality of Schiff base sensors derived from this compound typically relies on several key photophysical mechanisms. The choice of the amine-containing binding unit in the Schiff base synthesis is critical as it introduces the analyte recognition site. Upon binding of the target analyte (e.g., a metal ion), the electronic structure of the sensor molecule is perturbed, leading to a measurable change in its absorption or emission spectrum.
1. Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the sensor may exhibit low fluorescence due to quenching processes. Upon chelation with a metal ion, a rigid five- or six-membered ring is often formed between the Schiff base nitrogen, the oxygen of a nearby hydroxyl group (if incorporated in the design), and the metal ion. This increased rigidity restricts intramolecular vibrations and rotations, which are non-radiative decay pathways. As a result, the radiative decay pathway (fluorescence) is favored, leading to a "turn-on" response.[2]
2. Photoinduced Electron Transfer (PET): In a PET-based sensor, the molecule consists of a fluorophore (the naphthaldehyde moiety) and a receptor (the amine part) connected by a short spacer. In the free state, the lone pair of electrons on the receptor can be excited and transferred to the excited fluorophore, quenching its fluorescence. Upon binding of an analyte to the receptor, the energy level of the lone pair is lowered, inhibiting the PET process and restoring the fluorescence of the fluorophore. This also results in a "turn-on" signal.
3. Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT can occur in molecules containing both a proton donor and a proton acceptor in close proximity, such as a hydroxyl group ortho to the imine nitrogen in a Schiff base. Upon excitation, a proton is transferred from the donor to the acceptor, resulting in a tautomeric form with a large Stokes shift. The binding of an analyte can disrupt the intramolecular hydrogen bond, inhibiting the ESIPT process and leading to a change in the fluorescence spectrum, often with the appearance of a new emission band.[3]
Experimental Workflow & Protocols
This section outlines the detailed, step-by-step methodologies for the synthesis, characterization, and application of a representative chemical sensor derived from this compound.
Protocol 1: Synthesis of a Representative Schiff Base Sensor
This protocol describes the synthesis of a Schiff base sensor (hereafter referred to as MNS-1 ) from this compound and a hypothetical amine, 2-aminoethanol, which provides a simple binding site.
Materials:
-
This compound (1.0 mmol, 186.21 g/mol )
-
2-Aminoethanol (1.0 mmol, 61.08 g/mol )
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~1-2 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
Standard glassware for filtration and washing
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol. Stir until fully dissolved.
-
In a separate beaker, dissolve 1.0 mmol of 2-aminoethanol in 10 mL of absolute ethanol.
-
Add the ethanolic solution of 2-aminoethanol dropwise to the stirring solution of this compound at room temperature.
-
Add 1-2 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base product should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the purified Schiff base product, MNS-1 , in a vacuum oven at 40-50°C.
-
Characterize the final product using FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Diagram: Synthetic Workflow for MNS-1
Caption: General workflow for the synthesis of a this compound derived Schiff base sensor.
Protocol 2: Fluorescence Titration for Analyte Detection
This protocol details the procedure for evaluating the sensing performance of MNS-1 towards a target analyte, for instance, Zn2+ ions, using fluorescence spectroscopy.
Materials & Equipment:
-
Stock solution of MNS-1 (1.0 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solution of the analyte, e.g., ZnCl2 (10 mM in deionized water or the same solvent as the sensor).
-
Spectroscopic grade solvent (e.g., HEPES buffer, acetonitrile).
-
Fluorometer with a quartz cuvette (1 cm path length).
-
Micropipettes.
Procedure:
-
Preparation of the Sensor Solution: Prepare a working solution of MNS-1 by diluting the stock solution to a final concentration of 10 µM in the chosen spectroscopic solvent.
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize (typically 20-30 minutes). Set the excitation wavelength (determined from the absorbance maximum of MNS-1 ) and record the emission spectrum over a suitable range.
-
Initial Measurement: Transfer 2 mL of the 10 µM MNS-1 solution to the quartz cuvette. Record the initial fluorescence spectrum. This is the baseline reading (F0).
-
Titration: Add small aliquots (e.g., 2 µL) of the analyte stock solution to the cuvette containing the sensor solution. After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
Data Collection: Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte. This titration curve can be used to determine the binding stoichiometry (using a Job's plot) and the binding constant (using a non-linear curve fit).
Diagram: Analyte Detection and Signaling Pathway
Caption: "Turn-on" fluorescence sensing mechanism upon analyte binding.
Data Interpretation and Performance Metrics
Table 1: Representative Photophysical Properties
| Property | MNS-1 (Free Sensor) | MNS-1 + Analyte (e.g., Zn2+) |
| Absorption Max (λabs) | ~350 nm | ~365 nm (Red-shifted) |
| Emission Max (λem) | ~450 nm | ~445 nm (Blue-shifted) |
| Fluorescence Quantum Yield (Φ) | Low (~0.05) | High (~0.50) |
| Appearance | Colorless | Brightly Fluorescent under UV light |
Note: These are representative values and will vary depending on the specific amine used in the synthesis and the solvent.
Calculating the Limit of Detection (LOD)
The LOD is a critical parameter for evaluating the sensitivity of a chemosensor. It can be calculated from the fluorescence titration data using the following equation:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (fluorescence of the free sensor solution measured multiple times).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low analyte concentrations).[4]
Protocol for LOD Determination:
-
Measure the fluorescence intensity of the blank solution (10 µM MNS-1 without analyte) at least 10 times and calculate the standard deviation (σ).
-
Perform a fluorescence titration at very low analyte concentrations to obtain the initial linear portion of the response curve.
-
Plot the fluorescence intensity versus analyte concentration and determine the slope (k) of the linear regression.
-
Use the formula above to calculate the LOD.
Conclusion and Future Outlook
Derivatives of this compound represent a promising and synthetically accessible class of compounds for the development of chemical sensors. The principles of Schiff base formation allow for a high degree of modularity, enabling the design of sensors for a wide array of analytes with high sensitivity and selectivity. The protocols outlined in this guide provide a foundational framework for researchers to synthesize, characterize, and apply these sensors. Future work in this area may focus on the development of sensors for complex biological molecules, integration into solid-state devices, and the exploration of multi-analyte sensing platforms.
References
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- Mei, Q., Shi, Y., Hua, Q., & Tong, B. (2015). Phosphorescent chemosensor for Hg2+ based on iridium(III) complex coordinated with 4-phenylquinazoline and sodium carbazole dithiocarbamate. The Royal Society of Chemistry.
- European Federation of Clinical Chemistry and Laboratory Medicine. Limit of detection, limit of quantification and limit of blank.
- ResearchGate. Figure S13. Determination of detection limit of chemosensor 1 (10 µM)....
- Sekar, N., et al. (2014). Photophysical properties of Schiff's bases from 3-(1,3-benzothiazol-2-yl)-2-hydroxy naphthalene-1-carbaldehyde. PubMed.
- CACHE. Development of a Fluorescence Titration Method to Measure the Association Constants of Small Molecule Fluorophores with Cyclodextrins and Fluorophore Specific Antibodies.
- Gholizadeh Dogaheh, et al. (2017). A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study. National Center for Biotechnology Information.
- Wasatch Photonics. LOD in Fluorescence.
- The Royal Society of Chemistry. 1. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c.
- LCGC International. The Limit of Detection.
- Xochicale-Santana, L., et al. (2021). Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging. New Journal of Chemistry (RSC Publishing).
- MySkinRecipes. This compound.
- Chemistry LibreTexts. (2025). Lab 4: Molecular Fluorescence.
- John Wiley & Sons, Inc. (2010). "Titration of Fluorochrome-Conjugated Antibodies for Labeling Cell Surface Markers on Live Cells".
- National Center for Biotechnology Information. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.
- MDPI. (2022). Experimental and Theoretical Studies of the Optical Properties of the Schiff Bases and Their Materials Obtained from o-Phenylenediamine.
- ResearchGate. (PDF) Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging.
- ResearchGate. (PDF) Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu and Ni Ions.
- Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, C. A. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics (RSC Publishing).
- Bulletin of the Chemical Society of Ethiopia. (2017). synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin.
- PubMed. (2023). Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu 2+ and Ni 2+ Ions.
- Cai, S., Zhang, K., & Cai, X. (2024). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Zhurnal Prikladnoii Spektroskopii.
- PubMed. (2021). A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism.
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- 3. A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes & Protocols: 1-Methoxy-2-naphthaldehyde as a Versatile Building Block for Advanced Functional Materials
Abstract
1-Methoxy-2-naphthaldehyde is a highly valuable and versatile aromatic aldehyde that serves as a pivotal starting material in the synthesis of a wide array of functional organic molecules.[1] Its unique structural architecture, featuring a naphthalene core, an electron-donating methoxy group, and a reactive aldehyde function, provides an ideal platform for constructing complex molecules with tailored photophysical and chemical properties.[1][2] This guide provides in-depth technical protocols and application notes for researchers, chemists, and material scientists, detailing the use of this compound in the development of high-performance functional materials, with a primary focus on fluorescent chemosensors and Schiff base metal complexes.
Core Characteristics of this compound
Before its application, understanding the fundamental properties of the building block is crucial. The strategic placement of the methoxy group at the 1-position and the aldehyde at the 2-position of the naphthalene ring governs its reactivity and the photophysical characteristics of its derivatives. The electron-donating methoxy group enhances the electron density of the aromatic system, often leading to improved fluorescence quantum yields and red-shifted emission spectra in its derivatives.[3] The aldehyde group is the primary site for synthetic elaboration, most commonly through condensation reactions to form Schiff bases.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50493-10-2 | [5][6] |
| Molecular Formula | C₁₂H₁₀O₂ | [2][6] |
| Molecular Weight | 186.21 g/mol | [2] |
| Appearance | Solid | [5] |
| Melting Point | 61-63 °C | [2] |
| Purity | ≥95% | [5] |
| Storage | 2-8°C, under inert atmosphere | [2][5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DCM) | [7] |
Foundational Synthesis: Schiff Base Ligands
The most prevalent application of this compound is in the synthesis of Schiff base ligands. This is achieved through a condensation reaction with a primary amine. The resulting imine (C=N) bond is crucial for the coordination of metal ions, forming stable complexes.[8] This reaction serves as the cornerstone for developing the chemosensors and metal complexes discussed in subsequent sections.
Protocol 2.1: General Synthesis of a this compound-based Schiff Base
This protocol describes a generalized procedure for the synthesis of a Schiff base ligand from this compound and a generic primary amine (R-NH₂).
Causality and Experimental Rationale:
-
Solvent: Ethanol is a common choice as it effectively dissolves both the aldehyde and many primary amines, and its boiling point is suitable for refluxing to drive the condensation reaction to completion.
-
Catalyst: A catalytic amount of a weak acid like acetic acid can be used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine. However, for many reactive amines, a catalyst is not strictly necessary.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the starting materials and the appearance of the Schiff base product.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Amine Addition: To this stirring solution, add an equimolar amount of the desired primary amine (1.0 eq).
-
Reaction Initiation: Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If it does not, the solvent volume can be reduced under vacuum.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol if required.
-
Characterization: Confirm the structure of the synthesized Schiff base ligand using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1600-1630 cm⁻¹) and a signal for the imine proton (-CH=N-) in the ¹H NMR spectrum (around 8-9 ppm).
Caption: The CHEF mechanism for "turn-on" sensing.
Protocol 3.1: Synthesis and Application of a Zn²⁺-Selective Fluorescent Sensor
This protocol is adapted from methodologies used for naphthaldehyde-based hydrazone sensors, which exhibit excellent selectivity for Zn²⁺. [9] Part A: Synthesis of Sensor (Naph-Hy)
-
Dissolve Reactants: Dissolve this compound (186 mg, 1.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Add Hydrazine Derivative: Add a solution of 2-hydrazinylpyridine (109 mg, 1.0 mmol) in 5 mL of ethanol to the flask.
-
Reflux: Reflux the mixture for 3 hours. Monitor the reaction via TLC.
-
Isolate Product: Cool the solution to room temperature. The resulting pale yellow precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Part B: Protocol for Fluorescence Titration
-
Prepare Stock Solutions:
-
Prepare a 1.0 mM stock solution of the synthesized sensor (Naph-Hy) in a suitable solvent system (e.g., DMSO/Water 1:99 v/v, pH 7.0). [9] * Prepare 10 mM stock solutions of various metal perchlorate or chloride salts (e.g., Zn²⁺, Cd²⁺, Cu²⁺, Ni²⁺, Hg²⁺, Al³⁺, etc.) in deionized water.
-
-
Titration Experiment:
-
To a series of cuvettes, add 2 mL of the sensor stock solution, diluting it to a final concentration of 10 µM.
-
Record the initial fluorescence spectrum of the sensor solution (Excitation at ~370 nm, Emission scan ~400-600 nm).
-
Incrementally add aliquots of the Zn²⁺ stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents) to the cuvettes.
-
After each addition, mix thoroughly, allow to equilibrate for 2 minutes, and record the fluorescence spectrum.
-
-
Selectivity Test:
-
Prepare a series of cuvettes, each containing the sensor solution (10 µM).
-
To each cuvette, add a large excess (e.g., 10 equivalents) of a different metal ion from the prepared stock solutions.
-
To a final cuvette, add 2 equivalents of Zn²⁺ first, followed by 10 equivalents of all other competing metal ions to test for interference.
-
Record the fluorescence intensity for each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration to determine the detection limit and binding stoichiometry (using a Job's plot). A significant fluorescence enhancement specifically upon the addition of Zn²⁺ demonstrates the sensor's selectivity. [9] Table 2: Performance of Naphthaldehyde-Based Chemosensors
-
| Parent Aldehyde | Receptor Moiety | Analyte | Response Type | Detection Limit (LOD) | Reference |
| Naphthaldehyde | Pyridinehydrazone | Zn²⁺ | Turn-on | 0.17 µM | [9] |
| 2-Hydroxynaphthaldehyde | Hydrazone | Al³⁺ | Turn-on | 0.04 µM | [10] |
| Naphthaldehyde | Schiff Base | Cu²⁺, Ni²⁺ | Turn-off (Quench) | Nanomolar | [11] |
| Naphthaldehyde | Thiocarbohydrazide | Hg²⁺ | Turn-off (Quench) | 4.4 nM | [12] |
Application: Transition Metal Complexes for Catalysis and Materials Science
The Schiff base ligands derived from this compound are excellent chelating agents for a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). [13][14][15]The resulting metal complexes have applications in areas such as catalysis, antioxidant studies, and as building blocks for more complex supramolecular structures. [13]
Protocol 4.1: Synthesis of a Cu(II) Schiff Base Complex
This protocol provides a general method for complexing a synthesized Schiff base ligand (HL) with copper(II) acetate. [13] Causality and Experimental Rationale:
-
Solvent: Methanol is often used as it can dissolve both the Schiff base ligand and the metal salt.
-
Stoichiometry: A 2:1 ligand-to-metal molar ratio is used to synthesize a complex with the general formula [Cu(L)₂], where two deprotonated ligands coordinate to one Cu(II) center. [13]* Reflux: Heating the reaction mixture ensures the formation of the thermodynamically stable complex.
Step-by-Step Methodology:
-
Prepare Ligand Solution: Dissolve the Schiff base ligand (2.0 mmol) in 20 mL of warm methanol in a 100 mL round-bottom flask.
-
Prepare Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.0 mmol) in 20 mL of methanol.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation is often observed immediately.
-
Reaction Completion: Reflux the resulting mixture for 3 hours.
-
Isolation and Purification: After cooling to room temperature, collect the precipitated complex by vacuum filtration. Wash the solid with cold methanol to remove any unreacted starting materials and then dry it under vacuum.
-
Characterization: The formation of the complex can be confirmed by FT-IR (shifts in C=N and phenolic C-O stretching frequencies upon coordination), elemental analysis, and magnetic susceptibility measurements.
Concluding Remarks
This compound stands out as a privileged scaffold in the design of functional materials. Its straightforward conversion into Schiff bases opens a gateway to a vast chemical space. By judiciously selecting the amine counterpart, researchers can fine-tune the electronic and steric properties of the resulting ligands to create highly selective chemosensors, efficient catalysts, and novel coordination compounds. The protocols and notes provided herein serve as a foundational guide for harnessing the synthetic potential of this versatile building block for next-generation material development.
References
- MySkinRecipes. This compound. MySkinRecipes. [Link]
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- Karakaş, D., et al. Methoxy group containing bidentate Schiff base ligands and their transition metal complexes: Synthesis, structural characterisation, photoluminescence, antioxidant capacity and superoxide dismutase activity studies. ScienceDirect. [Link]
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The Versatility of 1-Methoxy-2-naphthaldehyde Derivatives in Biological Imaging: A Guide for Researchers
The field of biological imaging is in constant pursuit of novel fluorescent probes that offer high sensitivity, selectivity, and photostability for the visualization of intricate cellular processes. Among the myriad of fluorogenic scaffolds, derivatives of 1-Methoxy-2-naphthaldehyde have emerged as a promising class of compounds. Their extended aromatic system and reactive aldehyde functionality provide a versatile platform for the synthesis of sophisticated molecular sensors. This guide offers an in-depth exploration of the applications of this compound derivatives, complete with detailed protocols and the scientific rationale underpinning their use.
The this compound Scaffold: A Foundation for Fluorescent Probes
The this compound core possesses inherent fluorescence, and its chemical properties make it an excellent starting material for the development of "turn-on" fluorescent probes. The reactive aldehyde group readily undergoes condensation reactions, most notably with primary amines to form Schiff bases. This synthetic ease allows for the facile introduction of various recognition moieties, tailoring the final probe to a specific biological target.
The underlying principle for many of these probes is the modulation of their photophysical properties upon target binding. In their unbound state, many this compound derivatives exhibit weak fluorescence due to non-radiative decay pathways such as photoinduced electron transfer (PET) or C=N isomerization in the case of Schiff bases. Upon interaction with the target analyte, these non-radiative processes are often suppressed, leading to a significant enhancement in fluorescence intensity—a "turn-on" response.
Application Note 1: Detection of Aluminum Ions (Al³⁺)
Aluminum is the most abundant metal in the earth's crust, and its overexposure has been linked to several neurological disorders. Consequently, the development of sensitive and selective probes for Al³⁺ is of significant interest. Schiff base derivatives of naphthaldehydes are excellent candidates for this purpose, as the hard acid nature of Al³⁺ favors coordination with hard donor atoms like nitrogen and oxygen present in the Schiff base ligand.
Signaling Pathway and Detection Mechanism
The detection of Al³⁺ by Schiff base derivatives of this compound typically operates through a chelation-enhanced fluorescence (CHEF) mechanism. The binding of Al³⁺ to the Schiff base restricts the C=N isomerization, a common pathway for non-radiative decay, thus leading to a significant increase in fluorescence.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Al³⁺ detection.
Protocol: Synthesis of a this compound-based Probe for Al³⁺
This protocol describes the synthesis of a Schiff base probe by reacting this compound with 2-aminoethanol. While the original protocol utilizes 2-hydroxy-1-naphthaldehyde, the procedure is readily adaptable.[1]
Materials:
-
This compound
-
2-Aminoethanol
-
Ethanol
-
Petroleum ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (0.058 mmol) in 40 mL of ethanol.
-
Add 2-Aminoethanol (0.1 mL) to the solution.
-
Stir the reaction mixture at 80°C for 4 hours under reflux.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Pour the resulting mixture into petroleum ether to precipitate the product.
-
Filter the solid, wash with ethanol, and dry under vacuum to yield the Schiff base probe.
Protocol: In Vitro Detection of Al³⁺
-
Prepare a stock solution of the synthesized probe (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Prepare stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺) as their chloride or nitrate salts in deionized water.
-
In a cuvette, add the probe solution to a buffer (e.g., HEPES, pH 7.4) to a final concentration of 10 µM.
-
Record the fluorescence spectrum.
-
Sequentially add aliquots of the Al³⁺ stock solution and record the fluorescence spectra after each addition.
-
To test for selectivity, add other metal ions to separate cuvettes containing the probe and compare the fluorescence response.
Protocol: Cellular Imaging of Al³⁺
-
Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes and culture overnight.
-
Probe Loading: Incubate the cells with the probe (e.g., 10 µM) in cell culture medium for 30 minutes at 37°C.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
Al³⁺ Treatment: Treat the cells with a solution of AlCl₃ (e.g., 50 µM) and image the fluorescence changes over time.
-
Control: Perform a control experiment without the addition of Al³⁺ to observe the basal fluorescence of the probe in cells.
Application Note 2: Viscosity Sensing in Cellular Environments
Cellular viscosity is a critical parameter that influences a multitude of biological processes, including protein folding, diffusion of macromolecules, and signal transduction. Aberrant viscosity has been linked to various diseases. Fluorescent probes that can map viscosity changes in living cells are therefore valuable tools. Derivatives of this compound can be designed as "molecular rotors," where their fluorescence is sensitive to the viscosity of their microenvironment.
Signaling Pathway and Detection Mechanism
The principle behind viscosity sensing with these probes is the restriction of intramolecular rotation in viscous environments. In low-viscosity media, the probe can undergo free rotation around a single bond, which provides a non-radiative decay pathway, resulting in weak fluorescence. In a highly viscous environment, this rotation is hindered, forcing the molecule to de-excite through radiative pathways, leading to a significant increase in fluorescence intensity.
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Introduction: The Unique Role of 1-Methoxy-2-naphthaldehyde as a Ligand Precursor
An In-Depth Guide to the Application of 1-Methoxy-2-naphthaldehyde in Coordination Chemistry
This compound is an aromatic aldehyde that serves as a important building block in the field of coordination chemistry.[1][2] Its value stems from the reactive aldehyde group (-CHO) and the extended aromatic naphthalene core, which is further functionalized with a methoxy (-OCH₃) group. While the methoxy group influences the electronic properties of the system, the aldehyde function is the primary site for synthetic elaboration, most commonly through condensation reactions with primary amines.[2][3]
This reaction yields a class of compounds known as Schiff bases (or imines), which are characterized by the azomethine (-C=N-) functional group.[3][4] These Schiff bases are exceptionally versatile and efficient chelating agents for a wide array of metal ions.[3][5] The nitrogen atom of the imine group and another donor atom (often from the amine precursor) can coordinate with a metal center, forming stable metal complexes.[4] The resulting coordination compounds have garnered significant interest due to their diverse applications in fields ranging from catalysis and materials science to medicine, exhibiting notable antimicrobial and fluorescent sensing properties.[3][6]
This guide provides a detailed overview of the synthesis, characterization, and application of coordination complexes derived from this compound, offering researchers and drug development professionals both the theoretical basis and practical protocols for their work.
Part 1: Synthesis of Schiff Base Ligands from this compound
The foundational step in utilizing this compound is its conversion into a multidentate Schiff base ligand. This is typically achieved through a straightforward condensation reaction with a primary amine. The choice of the amine is critical as it dictates the denticity (the number of donor atoms) and the overall geometry of the resulting ligand, thereby influencing the properties of its future metal complexes.
Principle of Synthesis
The synthesis involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic imine bond. The reaction is often catalyzed by a few drops of acid and driven to completion by removing the water formed, typically by refluxing in an appropriate solvent.
General Protocol for Schiff Base Synthesis
This protocol describes the synthesis of a bidentate Schiff base ligand by reacting this compound with a generic primary amine (R-NH₂).
Materials and Equipment:
-
This compound (1.0 mmol)
-
Primary amine of choice (e.g., aniline derivative, amino acid) (1.0 mmol)
-
Absolute Ethanol (25-30 mL)
-
Glacial acetic acid (2-3 drops, optional catalyst)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Beakers and standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol in a 50 mL round-bottom flask with magnetic stirring. Gentle warming may be required to achieve complete dissolution.
-
Addition of Amine: To this solution, add a solution of 1.0 mmol of the selected primary amine dissolved in 10 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. Maintain reflux for 2-4 hours.[3][5] The progress of the reaction can often be monitored by a color change or by using Thin Layer Chromatography (TLC).
-
Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced using a rotary evaporator.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base ligand in a vacuum oven at a low temperature (e.g., 40-50 °C).
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves both the aldehyde and many primary amines, while often allowing the resulting, larger Schiff base product to precipitate upon cooling, simplifying purification.
-
Reflux: Heating the reaction under reflux increases the reaction rate and allows the equilibrium to be driven towards the product by the eventual removal of water, without loss of solvent.
-
Catalyst: A weak acid like acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine, speeding up the reaction.
Diagram: General Synthesis of a Schiff Base Ligand
Caption: Condensation reaction forming a Schiff base.
Part 2: Synthesis of Metal(II) Coordination Complexes
Once the Schiff base ligand is synthesized and purified, it can be used to form coordination complexes with various metal ions. The imine nitrogen and another suitably positioned donor atom (e.g., a phenolic oxygen from using a hydroxyl-substituted amine) chelate to the metal center.
Principle of Complexation
The reaction involves mixing the Schiff base ligand with a metal salt in a suitable solvent. The ligand displaces solvent molecules that are weakly coordinated to the metal ion, forming a more stable chelate complex. The stoichiometry of the complex (ligand-to-metal ratio) depends on the denticity of the ligand and the coordination number preference of the metal ion.[7] For a bidentate ligand, a 2:1 ratio is common, leading to complexes with octahedral or square planar geometries.[8]
General Protocol for Metal Complex Synthesis
This protocol describes the synthesis of a generic Metal(II) complex using a Schiff base ligand (L).
Materials and Equipment:
-
Synthesized Schiff base ligand (L) (2.0 mmol)
-
Metal(II) salt (e.g., Cu(CH₃COO)₂, NiCl₂·6H₂O, Co(CH₃COO)₂·4H₂O) (1.0 mmol)
-
Methanol or Ethanol (40-50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser, magnetic stirrer, and hotplate
-
Filtration apparatus
Procedure:
-
Ligand Solution: Dissolve 2.0 mmol of the Schiff base ligand in 25 mL of methanol or ethanol in a 100 mL round-bottom flask, with stirring. Heat gently if necessary.
-
Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in 15 mL of the same solvent.
-
Reaction: Add the metal salt solution dropwise to the ligand solution while stirring vigorously. A color change and/or the formation of a precipitate is often an immediate indicator of complex formation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.[5]
-
Isolation: After refluxing, cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.
-
Washing: Wash the solid complex with cold solvent (methanol or ethanol) to remove any unreacted ligand or metal salt, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
Self-Validating System: The success of the synthesis can be validated at multiple stages. The initial visual confirmation (color change/precipitation) is the first checkpoint. Subsequent characterization via spectroscopy (FT-IR, UV-Vis) provides definitive proof of coordination, as detailed in the next section. For instance, a shift in the C=N stretching frequency in the IR spectrum is a hallmark of its coordination to the metal ion.
Diagram: Chelation of a Schiff Base to a Metal Ion
Caption: A bidentate Schiff base chelating a metal ion.
Part 3: Physicochemical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Schiff base ligands and their metal complexes.
| Technique | Purpose for Schiff Base Ligands | Purpose for Metal Complexes |
| FT-IR Spectroscopy | Confirmation of the imine bond (C=N) stretch, typically around 1600-1650 cm⁻¹. Absence of N-H and C=O bands from starting materials. | Shift of the C=N stretching frequency (typically to a lower wavenumber) upon coordination to the metal ion. Appearance of new low-frequency bands corresponding to M-N and M-O bonds. |
| ¹H NMR Spectroscopy | Elucidation of the ligand's structure. A characteristic signal for the azomethine proton (-CH=N-) typically appears downfield (around 8-10 ppm).[4] | For diamagnetic complexes (e.g., Zn(II)), shifts in proton signals compared to the free ligand confirm coordination. For paramagnetic complexes (e.g., Cu(II), Co(II)), signals are often broadened or unobservable. |
| UV-Vis Spectroscopy | Study of electronic transitions (π→π* and n→π*) within the aromatic and imine systems. | Observation of new charge-transfer bands (Ligand-to-Metal or Metal-to-Ligand) and d-d transitions (for transition metals), which provide information on the coordination geometry.[9] |
| Mass Spectrometry | Determination of the molecular weight, confirming the successful condensation and providing the molecular formula. | Confirmation of the molecular weight of the complex, helping to establish the ligand-to-metal ratio. |
| Elemental Analysis | Provides the percentage composition of C, H, and N, used to verify the empirical formula. | Determines the percentage of C, H, N, and the metal, confirming the stoichiometry of the complex. |
| X-ray Crystallography | Provides unambiguous, three-dimensional molecular structure if suitable single crystals can be grown.[5][8] | Determines the precise coordination geometry, bond lengths, and bond angles of the metal center.[5][8] |
Part 4: Key Applications and Protocols
Coordination complexes derived from this compound often exhibit enhanced biological activity and interesting photophysical properties compared to the free ligands.
Application 1: Antimicrobial Agents
Principle: The chelation of a metal ion to a Schiff base ligand can significantly enhance its antimicrobial activity.[10][11] According to Tweedy’s chelation theory, chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This increased lipophilicity facilitates the complex's penetration through the lipid membrane of microorganisms, where it can interfere with normal cellular processes, such as enzyme function or DNA replication, leading to cell death.[12] Metal complexes have shown promise as a source for new antibiotics to combat resistant strains.[10]
Protocol: In Vitro Antimicrobial Screening (Disc Diffusion Method)
-
Preparation: Prepare sterile nutrient agar plates. Prepare stock solutions of the synthesized ligand and metal complexes (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
Inoculation: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) uniformly over the surface of the agar plates.[4][13]
-
Disc Application: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compounds. Place the discs on the inoculated agar surface.
-
Controls: Use a disc with the pure solvent (DMSO) as a negative control and a disc with a standard antibiotic (e.g., ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria.
-
Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone indicates higher antimicrobial activity.[4]
Workflow: Antimicrobial Activity Screening
Caption: Workflow for the disc diffusion antimicrobial assay.
Application 2: Fluorescent Chemosensors
Principle: The naphthalene moiety makes many Schiff base ligands inherently fluorescent.[14] This fluorescence can be modulated upon binding to a specific metal ion. This phenomenon is the basis for fluorescent chemosensors.
-
Turn-On Sensing: A non-fluorescent or weakly fluorescent ligand becomes highly fluorescent upon complexation. This often occurs because coordination restricts intramolecular rotation or vibration, which are non-radiative decay pathways.
-
Turn-Off Sensing (Quenching): A fluorescent ligand shows decreased fluorescence intensity upon binding to a metal ion, often a paramagnetic one like Cu²⁺ or Fe³⁺, which promotes non-radiative decay.[15]
The selectivity of the sensor is crucial; an ideal sensor responds to only one specific type of metal ion in a mixture.[16][17]
Protocol: Evaluating Metal Ion Sensing Capability
-
Stock Solutions: Prepare a stock solution of the Schiff base ligand (probe) in a suitable solvent system (e.g., DMSO/H₂O mixture) at a concentration of 1.0 mM.[15] Prepare stock solutions of various metal perchlorate or chloride salts (e.g., Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.) at a concentration of 10 mM.
-
Fluorescence Measurement: In a quartz cuvette, place a dilute solution of the ligand probe (e.g., 10 µM). Record its fluorescence emission spectrum using a spectrofluorometer by exciting at an appropriate wavelength (determined from its UV-Vis absorption spectrum).
-
Selectivity Test: To separate cuvettes containing the probe solution, add a molar excess (e.g., 10 equivalents) of each different metal ion solution. Record the fluorescence spectrum for each mixture. A significant change in fluorescence intensity for only one specific metal ion indicates high selectivity.[15][17]
-
Titration: To quantify the interaction with the selected metal ion, perform a fluorescence titration. Add increasing amounts of the target metal ion solution to the probe solution and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of the added metal ion. This can be used to determine the binding stoichiometry (using a Job's plot) and the binding constant of the probe-metal complex.[14][15] The limit of detection (LOD) can also be calculated from this data.[15]
Conclusion
This compound is a versatile and accessible starting material for the development of sophisticated coordination compounds. Through its conversion to Schiff base ligands, a vast library of metal complexes with tunable steric and electronic properties can be synthesized. These complexes are not merely of academic interest; they possess significant potential as antimicrobial agents to combat drug resistance and as highly sensitive and selective fluorescent sensors for environmental and biological monitoring. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the rich coordination chemistry of this valuable precursor.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methoxy-2-naphthaldehyde
Welcome to the dedicated technical support center for the synthesis of 1-methoxy-2-naphthaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, experience-driven guidance to troubleshoot your synthesis effectively.
Introduction: The Synthetic Challenge
This compound is a key building block in the synthesis of various pharmacologically active molecules and advanced materials. While several formylation methods exist, the Vilsmeier-Haack reaction is the most commonly employed due to its cost-effectiveness and scalability. However, achieving high yields and purity can be challenging due to the potential for side reactions and difficulties in product isolation. This guide will focus primarily on troubleshooting the Vilsmeier-Haack approach, while also addressing common questions regarding alternative methods.
Troubleshooting Guide: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring, such as 2-methoxynaphthalene, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Diagram: The Vilsmeier-Haack Reaction Workflow
Caption: A typical workflow for the Vilsmeier-Haack synthesis of this compound.
Frequently Asked Questions & Troubleshooting
Question 1: My reaction yields are consistently low (<50%). What are the most likely causes?
Answer: Low yields in the Vilsmeier-Haack formylation of 2-methoxynaphthalene can often be traced back to several critical parameters.
-
Purity of Reagents: The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) readily hydrolyzes to phosphoric acid and HCl, which can interfere with the reaction. Similarly, N,N-dimethylformamide (DMF) is hygroscopic and can contain formic acid as an impurity.
-
Expert Insight: Always use freshly distilled POCl₃ and anhydrous DMF. Consider drying DMF over molecular sieves (4Å) for at least 24 hours before use. The purity of your starting 2-methoxynaphthalene is also crucial; impurities can lead to undesired side products.
-
-
Stoichiometry and Order of Addition: The molar ratio of POCl₃ to DMF is critical for the efficient formation of the Vilsmeier reagent. An excess of either reagent can lead to side reactions.
-
Protocol: A common and effective molar ratio is approximately 1.1 to 1.5 equivalents of POCl₃ relative to 2-methoxynaphthalene, with DMF used as the solvent. The recommended order of addition is to add POCl₃ dropwise to ice-cold DMF to form the Vilsmeier reagent in situ before the addition of the substrate. This pre-formation step is crucial for good yields.
-
-
Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. Insufficient cooling during the addition of POCl₃ to DMF can lead to the decomposition of the reagent and the formation of byproducts.
-
Expert Insight: Maintain the temperature of the DMF between 0-5 °C during the dropwise addition of POCl₃. After the addition is complete, allow the reaction mixture to stir at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the Vilsmeier reagent before adding the 2-methoxynaphthalene solution.
-
Question 2: I am observing the formation of a significant amount of a dark, tarry byproduct. How can I minimize this?
Answer: The formation of tarry byproducts is a common issue and is often related to reaction temperature and the electrophilicity of the Vilsmeier reagent.
-
Reaction Temperature: After the addition of 2-methoxynaphthalene, the reaction temperature needs to be carefully controlled. Allowing the reaction to proceed at too high a temperature can lead to polymerization and the formation of complex, insoluble byproducts.
-
Protocol: After adding the 2-methoxynaphthalene solution to the pre-formed Vilsmeier reagent at low temperature, allow the reaction to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) to drive the reaction to completion. The optimal temperature and reaction time should be determined empirically, using thin-layer chromatography (TLC) to monitor the consumption of the starting material.
-
-
Hydrolysis/Workup: The hydrolysis of the intermediate iminium salt is also a critical step where byproducts can form.
-
Expert Insight: The hydrolysis should be performed by carefully quenching the reaction mixture by pouring it onto crushed ice or into a cold aqueous solution of a base like sodium acetate or sodium carbonate. This neutralizes the acidic conditions and facilitates the hydrolysis of the iminium salt to the desired aldehyde. A slow, controlled quench is preferable to a rapid, uncontrolled one which can cause localized heating.
-
Question 3: My final product is difficult to purify. What are the common impurities and the best purification strategy?
Answer: The primary impurities in the synthesis of this compound are typically unreacted 2-methoxynaphthalene and potentially regioisomers or other formylated byproducts, although formylation is highly regioselective for the 1-position in this case.
-
Purification Strategy:
-
Crystallization: The crude product obtained after workup is often an oil or a low-melting solid. Recrystallization is the most effective method for purification.
-
Protocol: A common solvent system for recrystallization is ethanol or a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A typical eluent system is a mixture of ethyl acetate and hexane, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Comparative Yields under Different Conditions
| Parameter | Condition A | Condition B | Condition C | Expected Yield |
| POCl₃ (eq.) | 1.1 | 1.5 | 2.0 | Higher equivalents can lead to more byproducts. |
| Reaction Temp. | 25 °C | 60 °C | 90 °C | Higher temperatures can decrease yield due to decomposition. |
| Solvent | DMF | Dichloromethane | 1,2-Dichloroethane | DMF is typically the solvent and reagent. |
This table is illustrative. Optimal conditions should be determined experimentally.
Question 4: Are there any viable alternative methods to the Vilsmeier-Haack reaction for this synthesis?
Answer: Yes, other formylation methods can be used, although they may have their own set of challenges.
-
Duff Reaction: This method uses hexamethylenetetramine (urotropine) in an acidic medium (e.g., trifluoroacetic acid or glycerol/boric acid). It is generally lower yielding for naphthalenic systems compared to the Vilsmeier-Haack reaction.
-
Organolithium Chemistry: This involves the lithiation of 2-methoxynaphthalene followed by quenching with an electrophilic formylating agent like DMF. This method can provide good yields but requires strictly anhydrous and inert conditions, and the regioselectivity of the lithiation can be an issue.
Diagram: Decision Tree for Troubleshooting Low Yield
Caption: A decision-making flowchart for troubleshooting low yields in the synthesis.
Experimental Protocol: Optimized Vilsmeier-Haack Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Methoxynaphthalene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0-5 °C in an ice-water bath. To this, add freshly distilled POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Prepare a solution of 2-methoxynaphthalene (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 20 minutes.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly and carefully onto a mixture of crushed ice and sodium acetate (3 equivalents). Stir vigorously for 1 hour until the hydrolysis is complete.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from hot ethanol/water to yield this compound as a pale yellow solid.
References
- Organic Syntheses, Coll. Vol. 4, p.915 (1963); Vol. 35, p.103 (1955). [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0915]
- "Vilsmeier-Haack Reaction." Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
- "Formylation of 2-Methoxynaphthalene (Vilsmeier-Haack Reaction)." Synlett, 2003, no. 1, pp. 103-105. [Link: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2003-36771]
Technical Support Center: Purification of 1-Methoxy-2-naphthaldehyde Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1-methoxy-2-naphthaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of synthetic intermediates. The purity of naphthaldehyde derivatives is paramount for the success of subsequent synthetic steps and for meeting stringent regulatory standards in drug development.
This document moves beyond simple protocols to explain the underlying principles and rationale behind each purification step. It is structured as a dynamic resource, combining frequently asked questions for foundational knowledge with in-depth troubleshooting guides for specific experimental challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification strategy for this compound derivatives.
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A: The most prevalent impurity is typically the corresponding carboxylic acid (1-methoxy-2-naphthoic acid), which forms via air oxidation of the aldehyde functional group.[1] This process, known as autooxidation, can occur during the reaction, work-up, or even during storage. Other common impurities include unreacted starting materials from the synthesis or byproducts from side reactions.[2]
Q2: What is the best initial purification strategy for a crude solid product?
A: For solid derivatives of this compound, recrystallization is often the most efficient and scalable first-line purification technique. The key is to select an appropriate solvent in which the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. This differential solubility allows for the separation of the desired compound from impurities that are either highly soluble or insoluble in the chosen solvent.
Q3: How do I select an optimal solvent system for column chromatography?
A: The ideal solvent system for flash column chromatography is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[3][4] You should aim for a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound. This Rf value typically ensures good separation from impurities without requiring excessively large volumes of solvent. A common starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5]
Q4: Are this compound derivatives stable during purification?
A: While generally stable, the aldehyde functional group is susceptible to certain conditions. As mentioned, oxidation to the carboxylic acid is a primary concern.[1] Additionally, aldehydes with α-hydrogens can be sensitive to strong bases, which may cause side reactions.[6] Aldehydes can also sometimes react with the stationary phase in chromatography; for instance, amino-functionalized columns can react with aldehydes and ketones.[7] Therefore, it is crucial to be mindful of the pH and potential reactivity of reagents and materials used during purification.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: My primary impurity is the corresponding carboxylic acid. How can I efficiently remove it?
-
Underlying Cause: The aldehyde in your crude product has been oxidized. The resulting carboxylic acid has a significantly different pKa, which can be exploited for separation.
-
Recommended Solution: Acid-Base Extraction. Before attempting more time-consuming methods like chromatography, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral aldehyde remains in the organic layer.[1] Subsequently, separate the layers to remove the impurity.[8]
Issue 2: My product "oiled out" instead of forming crystals during recrystallization. What should I do?
-
Underlying Causes: This common issue, where the compound separates as a liquid instead of a solid, can be caused by several factors:
-
The solution is too supersaturated, or the cooling process is too rapid.
-
The melting point of the impure product is below the temperature of the solution.
-
The level of impurities is too high, inhibiting the formation of a crystal lattice.
-
-
Recommended Solutions:
-
Slow Down Cooling: Re-heat the solution until the oil completely redissolves. You may need to add a small, incremental amount of hot solvent. Then, allow the flask to cool very slowly to room temperature before moving it to an ice bath. Slow cooling encourages the formation of purer, larger crystals.[9]
-
Induce Crystallization: If slow cooling is ineffective, try scratching the inside of the flask below the solvent line with a glass rod. This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[9] Alternatively, if you have a small amount of pure material, "seed" the solution by adding a tiny crystal to initiate crystallization.[9]
-
Adjust Solvent System: If the product remains an oil, the solvent may be too "good." Consider a two-solvent system where the crude product is dissolved in a minimal amount of a "good" solvent, and then a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
-
Issue 3: My compound appears to be decomposing or streaking on my silica gel column. How can I prevent this?
-
Underlying Cause: Standard silica gel is slightly acidic (pH ≈ 4-5) due to the presence of silanol groups on its surface. These acidic sites can sometimes catalyze the degradation of sensitive compounds, including certain aldehydes.
-
Recommended Solutions:
-
Use Neutralized Media: Deactivate the silica gel by preparing your column slurry in the eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine. This will neutralize the acidic sites.
-
Switch Stationary Phase: Consider using a different stationary phase altogether. Basic alumina is often a good alternative for the purification of aromatic aldehydes as it can prevent degradation and sometimes offers different selectivity compared to silica.[1]
-
Work Efficiently: Minimize the time your compound spends on the column. A well-optimized solvent system and proper column packing are key to a rapid and efficient separation.
-
Issue 4: My aldehyde is pure by NMR, but an acid impurity reappears after storage. How can I improve its stability?
-
Underlying Cause: This is a classic case of autooxidation upon exposure to air.
-
Recommended Solutions: For long-term storage, it is critical to protect the purified aldehyde from oxygen. After ensuring the compound is completely free of solvent, store it in a sealed vial under an inert atmosphere, such as nitrogen or argon. Storing the vial at a low temperature (e.g., 2-8°C) will further slow down any potential degradation pathways.[10]
Purification Strategy Decision Workflow
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy.
Caption: Decision workflow for selecting a purification strategy.
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Adapted for Naphthaldehyde Derivatives)
This protocol is based on established methods for purifying substituted naphthaldehydes.[11]
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. The ideal solvent will dissolve the compound when hot but not at room temperature. Ethyl acetate is often a good starting point for naphthaldehyde derivatives.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound by heating the mixture gently on a hot plate.[12]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Swirl and boil the solution for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration quickly to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Protocol 2: Purification via Bisulfite Adduct Formation
This powerful technique separates aldehydes from non-aldehyde impurities.[13][14]
-
Adduct Formation: Dissolve the crude mixture in methanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously for several minutes. A precipitate of the aldehyde-bisulfite adduct may form.[13][14]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture) to the funnel and shake again. Separate the layers. The non-aldehyde impurities will remain in the organic layer, while the charged bisulfite adduct will be in the aqueous layer.[14]
-
Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
Regeneration of Aldehyde: Isolate the aqueous layer containing the adduct. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring, carefully add a base (e.g., 50% NaOH solution) dropwise until the pH of the aqueous layer is basic (pH > 10).[6] This regenerates the aldehyde from the adduct.
-
Final Extraction: Shake the separatory funnel to extract the purified, neutral aldehyde into the organic layer. Separate the layers and wash the organic phase with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.
Troubleshooting Workflow for Column Chromatography
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound [myskinrecipes.com]
- 11. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-Methoxy-2-naphthaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-Methoxy-2-naphthaldehyde. As a key intermediate in the synthesis of dyes, fluorescent compounds, and complex polycyclic molecules for drug discovery, its utility is well-established.[1][2] However, its planar aromatic structure and solid physical state at room temperature (Melting Point 61-63 °C) often lead to significant solubility challenges during reaction setup.[1]
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested solutions to overcome these solubility hurdles. We will move beyond simple solvent lists to explain the causality behind our recommendations, ensuring you can adapt these principles to your unique experimental contexts.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My this compound isn't dissolving in my chosen reaction solvent at ambient temperature. What are my initial steps?
Answer: This is the most common issue encountered. The compound is a solid with a relatively rigid, nonpolar naphthalene core, which limits its interaction with many common solvents at room temperature.
-
Step 1: Gentle Heating. Your first course of action should be to gently heat the mixture with stirring. An increase in temperature provides the kinetic energy needed to overcome the crystal lattice energy of the solid aldehyde. Monitor the temperature closely to ensure it remains well below the boiling point of your solvent and does not induce degradation of your starting materials.
-
Step 2: Introduce a Co-Solvent. If heating alone is insufficient or undesirable, the use of a co-solvent is a powerful technique. The goal is to create a solvent mixture with a polarity profile that is more compatible with the solute. For this compound, which has both a polar aldehyde group and a large nonpolar aromatic system, a mixture of solvents is often ideal.
-
For Nonpolar Solvents (e.g., Toluene, Hexane): Introduce a small amount of a polar aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) to help solvate the polar aldehyde functional group.
-
For Polar Solvents (e.g., Ethanol, Methanol): If the bulk of your medium is polar, the large naphthalene ring may be the cause of insolubility. Adding a compatible nonpolar solvent like Toluene can sometimes improve solubility, though this is less common. More effectively, switching to a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) may be the best solution, as they are excellent solvents for a wide range of organic compounds.
-
Question 2: The reaction is proceeding very slowly, or the conversion is incomplete. I suspect solubility is the culprit. How can I confirm this and what is the solution?
Answer: Yes, poor solubility is a primary cause of slow or incomplete reactions. If the reactant is not in solution, its effective concentration in the reactive phase is near zero, leading to drastically reduced reaction rates.
-
Confirmation: Visually inspect the reaction flask. Do you see solid particles of the aldehyde settled at the bottom or suspended in the mixture, even after prolonged stirring? If so, you have a solubility-limited reaction.
-
Solution 1: High-Dilution Conditions. While it seems counterintuitive, sometimes diluting the reaction mixture by adding more of the same solvent can help. This is particularly true if you are near the saturation point. However, this will also decrease the concentration of other reagents, potentially slowing the reaction for other reasons. This is a trade-off that must be considered.
-
Solution 2: Solvent System Re-evaluation. This is the more robust solution. You need a solvent system that can fully dissolve the aldehyde at the desired reaction temperature. Consult the solvent table in Part 3 for recommendations based on reaction type. For many reactions involving aromatic aldehydes, solvents like THF, Dioxane, DMF, or DCM are excellent starting points.[3]
-
Solution 3: Phase-Transfer Catalysis (PTC). If your reaction involves a reagent that is soluble only in an aqueous phase (e.g., NaOH, KCN), while the aldehyde is in an organic phase, the reaction is limited to the interface between the two layers. A phase-transfer catalyst can dramatically accelerate the reaction by shuttling the aqueous-soluble reactant into the organic phase.[4][5][6] This is an indispensable technique for biphasic systems.
Question 3: I'm performing a Reductive Amination. Chlorinated solvents like 1,2-dichloroethane (DCE) work well for solubility, but I want to use a "greener" alternative. What do you recommend?
Answer: This is an excellent question, aligning with modern principles of green chemistry. While DCE is a traditional and effective solvent for reductive aminations, several more environmentally benign alternatives have proven effective.[3]
A study focused on this very issue found that for direct reductive aminations using borane-based reductants, several solvents can replace DCE without a significant loss in performance.[7]
-
Top Recommendation: Ethyl Acetate (EtOAc). This solvent was found to be broadly comparable to DCE for reactions mediated by sodium triacetoxyborohydride (STAB), a very common reagent for this transformation.[3] It is a good starting point for optimization.
-
Other Viable Alternatives: 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and even Isopropyl alcohol (IPA) have shown good performance in many cases.[3]
-
Caution with Alcohols: While alcohols are green solvents, be aware that primary and secondary alcohols can sometimes be oxidized by certain catalysts (especially metal catalysts with H₂), generating aldehyde/ketone impurities that can lead to undesired by-products.[8]
Question 4: My reaction requires a strong, water-soluble base, but this compound is completely insoluble in water. How can I make this work?
Answer: This is a classic scenario for Phase-Transfer Catalysis (PTC) . This technique is designed specifically for situations where reactants are located in different, immiscible phases (typically aqueous and organic).[9]
The mechanism involves a catalyst, often a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) or a phosphonium salt, which can transport an anion (like OH⁻ or CN⁻) from the aqueous phase into the organic phase.[6][10] Once in the organic phase, the anion is poorly solvated and highly reactive, readily reacting with your aldehyde. The catalyst then shuttles back to the aqueous phase to repeat the cycle.
-
Key Advantages of PTC:
-
See Protocol 2 in Part 3 for a practical example.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its structure—a large, hydrophobic naphthalene core and a polar methoxy-aldehyde portion—its solubility can be summarized as follows:
-
High Solubility: In chlorinated solvents (Dichloromethane, Chloroform, DCE) and polar aprotic solvents (DMF, DMSO, THF, Dioxane).
-
Moderate to Low Solubility: In ethers (Diethyl ether, MTBE) and esters (Ethyl Acetate), often requiring heating.
-
Poor to Insoluble: In nonpolar aliphatic hydrocarbons (Hexane, Heptane) and polar protic solvents, especially water. Although low-molecular-weight aldehydes can hydrogen bond with water, the large hydrocarbon portion of this compound makes it insoluble.[11][12]
Q2: Can I use a bisulfite adduct to purify my aldehyde or remove it from a reaction mixture if it's an impurity?
A2: Yes, this is a classic and effective technique. Aldehydes react with aqueous sodium bisulfite to form a charged adduct, which is water-soluble. Unreacted starting materials or non-aldehyde products will remain in the organic phase. You can then wash the organic layer with a bisulfite solution to extract the aldehyde. To regenerate the aldehyde, the aqueous layer containing the adduct is treated with either an acid or a base. A recently developed protocol uses a miscible organic solvent like methanol initially to improve contact between the aqueous bisulfite and the organic-soluble aldehyde before adding an immiscible solvent for extraction.[13]
Q3: How does solvent choice impact common reactions of this compound beyond just solubility?
A3: Solvent choice is critical and can influence reaction rates, equilibria, and even stereochemical outcomes.
-
Knoevenagel Condensation: This reaction involves the formation of a carbanion intermediate. Protic solvents can stabilize the base, while polar aprotic solvents can accelerate the dehydration step.[14] Some modern, green protocols even use water or solvent-free conditions.[15][16]
-
Wittig Reaction: The stereochemical outcome (E/Z selectivity) of the Wittig reaction is famously dependent on the ylide stability and the solvent. For unstabilized ylides, polar aprotic solvents like THF or ether are common.[17] Interestingly, some Wittig reactions with stabilized ylides can be performed effectively in water, even with poorly soluble aldehydes, due to hydrophobic effects accelerating the reaction.[18]
Part 3: Data Tables & Experimental Protocols
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Example Solvents | Solubility at 25 °C | Notes |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Excellent choice for achieving high concentrations. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective, but consider environmental impact.[3] |
| Ethers | THF, Dioxane, 2-MeTHF | Moderate | Good general-purpose solvents. Heating often required. |
| Esters | Ethyl Acetate (EtOAc) | Low to Moderate | Good "green" alternative; solubility improves with heat. |
| Aromatic | Toluene, Benzene | Low to Moderate | Useful for reactions requiring higher temperatures. |
| Alcohols | Methanol, Ethanol | Low | Generally poor solvents for this compound. |
| Hydrocarbons | Hexanes, Cyclohexane | Poor / Insoluble | Primarily used as anti-solvents for crystallization. |
| Aqueous | Water | Insoluble | Requires strategies like PTC for biphasic reactions. |
Table 2: Recommended Solvent Systems for Common Reactions
| Reaction Type | Primary Solvent(s) | Co-Solvent / Additive | Rationale & Citation |
| Knoevenagel Condensation | Toluene, Ethanol, DMF | Piperidine, Acetic Acid | Choice depends on catalyst and desired conditions. Toluene allows for azeotropic water removal.[19][20] |
| Wittig Reaction | THF, Diethyl Ether, DMSO | None | Standard for ylide generation and reaction. DMSO can be used for less reactive ylides.[17][21][22] |
| Reductive Amination | Ethyl Acetate, 2-MeTHF | Acetic Acid (catalyst) | Proven green alternatives to chlorinated solvents for STAB-mediated reactions.[3][7] |
| Grignard / Organolithium | THF, Diethyl Ether | None | Anhydrous, non-protic solvents are required to prevent quenching of the organometallic reagent.[23] |
| Biphasic Reactions | Toluene, DCM | Phase Transfer Catalyst (e.g., TBAB) | Facilitates reaction between organic-soluble aldehyde and aqueous-soluble nucleophiles/bases.[4][9] |
Protocol 1: General Procedure for a Solubility-Challenged Homogeneous Reaction (e.g., Knoevenagel Condensation)
This protocol outlines a systematic approach when direct dissolution fails.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq).
-
Initial Solvent Addition: Add the primary solvent (e.g., Toluene) to the flask. Stir the suspension at room temperature for 5 minutes. Observe for dissolution.
-
Heating: If the aldehyde remains undissolved, begin heating the mixture to 60-80 °C. Many solubility issues are resolved at this stage.
-
Co-Solvent Titration: If solids persist even with heating, add a high-solubility co-solvent (e.g., DMF) dropwise just until all solids dissolve. Rationale: This minimizes the amount of high-boiling point co-solvent, simplifying downstream purification.
-
Catalyst Addition: Once a homogeneous solution is achieved, add the catalyst (e.g., a few drops of piperidine).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up & Purification: Upon completion, cool the reaction, perform an appropriate aqueous wash, dry the organic layer, and concentrate in vacuo. Purify the crude product via column chromatography or recrystallization.
Protocol 2: Example Protocol for a Biphasic Reaction using Phase Transfer Catalysis (PTC)
This protocol is adapted for a reaction between the organic-soluble aldehyde and an aqueous-soluble nucleophile.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate organic solvent (e.g., Toluene or DCM).
-
Aqueous Phase: In a separate beaker, prepare an aqueous solution of the second reactant (e.g., a 50% aqueous solution of NaOH for a base-mediated reaction).
-
Catalyst Addition: To the flask containing the aldehyde solution, add the phase-transfer catalyst (e.g., Tetrabutylammonium Bromide, TBAB, 0.05-0.10 eq).
-
Reaction Initiation: Add the aqueous solution to the organic solution. Begin vigorous stirring (>500 RPM). Causality: High agitation is critical to maximize the interfacial surface area where the catalyst exchange occurs.[4]
-
Reaction Monitoring: Monitor the disappearance of the aldehyde from the organic phase by TLC.
-
Work-up & Purification: After the reaction is complete, stop stirring and allow the layers to separate in a separatory funnel. Collect the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify as required.
Part 4: Visual Workflow for Troubleshooting
The following diagram provides a decision-making framework for addressing solubility issues with this compound.
Caption: Decision tree for selecting a solubilization strategy.
References
- This compound. MySkinRecipes. [Link]
- Phase-Transfer C
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
- Phase transfer c
- 1-Hydroxy-3-methoxy-2-naphthaldehyde | C12H10O3. PubChem. [Link]
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- A remarkable solvent effect on reductive amination of ketones.
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- Preparation method of 6-methoxy-2-naphthaldehyde.
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- The green Knoevenagel condensation: solvent-free condens
- Aldehyde-sequestering drugs: tools for studying protein damage by lipid peroxid
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- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
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- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
- Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease.
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- Synthesis of new aromatic aldehydes useful for the preparation of azomethine mesogens.
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side-product formation in 1-Methoxy-2-naphthaldehyde reactions and prevention
Technical Support Center: 1-Methoxy-2-naphthaldehyde Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile aromatic aldehyde. Here, we address common challenges related to side-product formation and provide expert-driven troubleshooting strategies and preventative protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Side-Products & Prevention
This section addresses specific issues you may encounter during your experiments, providing insights into the root causes and actionable solutions.
Question 1: I am observing a significant amount of a crystalline white solid that is not my desired alkene in my Wittig reaction. How can I identify and prevent this?
Answer:
The most common crystalline byproduct in a Wittig reaction is triphenylphosphine oxide (TPPO).[1] This side-product is formed from the triphenylphosphine ylide reagent after it has delivered the desired alkylidene group to the aldehyde.[2] While its formation is an inherent part of the reaction mechanism, its removal can be challenging due to its moderate polarity and high crystallinity.
Causality and Prevention Strategy:
-
Mechanism Insight: The driving force of the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in TPPO.[2] Its formation is unavoidable. Therefore, the strategy revolves around efficient removal rather than prevention.
-
Solubility-Based Removal: TPPO has different solubility characteristics than many alkene products. It is often poorly soluble in non-polar solvents like hexanes or pentane. After your reaction workup, you can often precipitate the TPPO by concentrating the crude product and triturating with a non-polar solvent. The desired, more soluble alkene can then be isolated from the filtrate.
-
Chromatographic Purification: Silica gel column chromatography is a standard method for removing TPPO. A non-polar eluent system (e.g., hexane/ethyl acetate mixtures) will typically elute the desired alkene first, with the more polar TPPO eluting later.
-
Alternative Reagents: For reactions where TPPO removal is particularly problematic, consider the Horner-Wadsworth-Emmons (HWE) reaction.[3] This alternative uses phosphonate esters, which generate a water-soluble phosphate byproduct that is easily removed during an aqueous workup.
Experimental Protocol: Selective Precipitation of TPPO
-
Following the reaction, perform your standard aqueous workup and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solution in vacuo.
-
To the resulting crude oil or solid, add a minimal amount of a cold, non-polar solvent (e.g., diethyl ether or hexanes).
-
Stir or sonicate the mixture. TPPO will often precipitate as a white solid.
-
Filter the mixture, washing the solid with more cold, non-polar solvent.
-
The filtrate contains your desired alkene, which can then be concentrated and further purified if necessary.
Question 2: My reaction under basic conditions turned dark, and I've isolated both 1-methoxy-2-naphthoic acid and 1-methoxy-2-naphthalenemethanol. What happened?
Answer:
You have likely encountered the Cannizzaro reaction . This is a characteristic reaction of aldehydes that lack α-hydrogens, such as this compound.[4][5] In the presence of a strong base (e.g., NaOH, KOH), two molecules of the aldehyde undergo a disproportionation reaction: one molecule is oxidized to a carboxylic acid (as its carboxylate salt), and the other is reduced to a primary alcohol.[4][6][7]
Causality and Prevention Strategy:
-
Mechanism Insight: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon.[7] The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, completing the redox process.[4][6] This reaction is typically second-order in the aldehyde and first-order in the base, meaning its rate is highly dependent on the concentration of both.[7]
-
Base Selection: The primary way to prevent the Cannizzaro reaction is to avoid using strong hydroxide bases. If basic conditions are required, consider using weaker, non-hydroxide bases such as carbonates (K₂CO₃, Cs₂CO₃) or organic amines (triethylamine, DBU).
-
Temperature Control: The rate of the Cannizzaro reaction is temperature-dependent. Running your reaction at lower temperatures (e.g., 0 °C or below) can significantly slow down this side reaction while still allowing your desired transformation to proceed.
-
Crossed Cannizzaro Reaction: If a reduction of the aldehyde is the desired outcome, you can leverage a "crossed" Cannizzaro reaction by using a sacrificial aldehyde, like formaldehyde, which is more readily oxidized.[8]
Troubleshooting Flowchart: Base-Induced Side Reactions
Sources
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Technical Support Center: Optimization of Reaction Conditions for 1-Methoxy-2-naphthaldehyde Schiff Base Formation
Welcome to the technical support center for the synthesis and optimization of Schiff bases derived from 1-methoxy-2-naphthaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of your experimental work. The formation of the imine bond in these reactions is a reversible process, and achieving high yields of pure product requires careful control of various reaction parameters.
Frequently Asked Questions (FAQs)
This section addresses common queries and issues encountered during the synthesis of this compound Schiff bases.
Q1: What is the general mechanism for Schiff base formation?
A: The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms an unstable intermediate called a carbinolamine.[1]
-
Dehydration: The carbinolamine then undergoes acid-catalyzed dehydration, eliminating a water molecule to form the stable imine (Schiff base).[1]
The dehydration step is typically the rate-determining step of the reaction.[1]
Q2: Why is my reaction yield consistently low?
A: Low yields in Schiff base synthesis are a frequent challenge and can stem from several factors:
-
Reaction Equilibrium: The formation of a Schiff base is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus reducing the yield.[2][3]
-
Purity of Reactants: Impurities in either the this compound or the primary amine can lead to unwanted side reactions and lower the yield of the desired product.[2] It's crucial to use reactants of high purity.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, catalyst, and pH play a critical role in the reaction's success.[2][4] Each of these needs to be optimized for your specific substrates.
-
Incorrect Stoichiometry: An equimolar ratio (1:1) of the aldehyde and amine is the standard starting point for these reactions.[2]
Q3: How can I drive the reaction towards product formation?
A: To maximize your yield, you need to shift the reaction equilibrium to favor the Schiff base. This is primarily achieved by removing water as it is formed.[3][5] Common methods include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) that forms an azeotrope with water is a highly effective method for water removal.[6]
-
Dehydrating Agents: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4 Å) directly to the reaction mixture can effectively sequester water.[3][6]
Q4: My product seems to be degrading. How can I prevent this?
A: Schiff bases, especially those derived from certain aliphatic amines, can be susceptible to hydrolysis, where the imine bond is cleaved by water, reverting to the starting aldehyde and amine.[3] To minimize degradation:
-
Ensure Anhydrous Conditions: Use dry solvents and, if necessary, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Avoid High Temperatures During Purification: Some Schiff bases can be thermally unstable.[3] Use purification techniques that do not require excessive heat.
-
Proper Storage: Store the purified Schiff base in a desiccator over a drying agent to protect it from atmospheric moisture.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.
Problem 1: The reaction is not proceeding or is very slow.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Catalyst | Add a catalytic amount of a weak acid, such as glacial acetic acid.[6][7][8] | The dehydration of the carbinolamine intermediate is acid-catalyzed. Protons from the acid facilitate the removal of the hydroxyl group as water.[1] |
| Low Reaction Temperature | Increase the reaction temperature by refluxing the solution. | The rate of most chemical reactions increases with temperature. Refluxing provides a stable and controlled way to heat the reaction to the boiling point of the solvent. |
| Steric Hindrance | If using a bulky amine, consider a longer reaction time or a more forcing reaction condition. | Steric hindrance around the amine's nitrogen or the aldehyde's carbonyl group can slow down the initial nucleophilic attack. |
| Incorrect pH | The optimal pH for Schiff base formation is typically mildly acidic.[1][9][10] If using a strong acid, you may be protonating the amine, rendering it non-nucleophilic.[1][9][10] Buffer the reaction or use a weaker acid. | At very low pH, the amine is fully protonated and cannot act as a nucleophile. At neutral or alkaline pH, the dehydration step is slow.[9][10] |
Problem 2: The product is impure, with starting materials still present.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Increase the reaction time and/or temperature. Ensure efficient removal of water.[3] | As a reversible reaction, allowing more time at an appropriate temperature with water removal will help drive the reaction to completion. |
| Hydrolysis during Workup or Purification | Use anhydrous solvents for extraction and purification. Avoid aqueous workups if possible. If column chromatography is used, ensure the silica gel is dry. | The presence of water during the isolation process can lead to the hydrolysis of the Schiff base back to its starting components.[11] |
| Inappropriate Purification Method | Recrystallization is often a sufficient purification method.[12] Choose a solvent in which the Schiff base is soluble at high temperatures but sparingly soluble at room temperature.[3] Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[3] | Recrystallization is an effective technique for purifying solid compounds by separating them from soluble impurities. |
Problem 3: The reaction produces multiple spots on TLC, indicating side products.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Self-Condensation of the Aldehyde | This is more common with aliphatic aldehydes but can occur under certain conditions. Adjust the pH to be less basic. | Basic conditions can promote the enolization of aldehydes, leading to self-condensation reactions (e.g., aldol condensation). |
| Reaction with Solvent | Ensure the solvent is inert and does not react with the starting materials or product. For example, using an alcohol as a solvent at high temperatures with a strong acid catalyst could potentially lead to acetal formation. | The choice of solvent is critical. It should dissolve the reactants but not participate in the reaction. |
Advanced Optimization Strategies
For researchers looking to further enhance their reaction efficiency and explore greener synthetic routes, the following modern techniques are highly recommended.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[8][13] Key advantages for Schiff base synthesis include:
-
Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[7][8][14]
-
Higher Yields: Microwave heating can lead to significantly improved product yields.[8][15]
-
Solvent-Free Conditions: Many microwave-assisted syntheses can be performed without a solvent, making them more environmentally friendly.[15][16]
A general procedure involves mixing the this compound and the primary amine, with a catalytic amount of acetic acid, and irradiating the mixture in a microwave reactor.[7]
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient method for Schiff base formation.[17][18] The benefits include:
-
Shorter Reaction Times and Milder Conditions: Ultrasound can promote reactions at lower temperatures and in shorter times compared to conventional methods.[18][19]
-
Improved Yields: The cavitation effect of ultrasound enhances mass transfer and accelerates the reaction rate, leading to higher yields.[19]
-
Catalyst-Free Reactions: In some cases, ultrasound can promote the reaction without the need for a catalyst.[20]
A typical setup involves sonicating a mixture of the reactants in a suitable solvent.[17]
Experimental Protocols
General Protocol for Conventional Synthesis
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or toluene).[6]
-
Amine Addition: Add the primary amine (1.0 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid.[6]
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Water Removal (Optional but Recommended): If using toluene, a Dean-Stark apparatus can be used to remove water azeotropically. Alternatively, add a drying agent like anhydrous MgSO₄.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent.[12]
Protocol for Microwave-Assisted Synthesis
-
Reactant Mixture: In a microwave-safe vessel, combine this compound (1 mmol) and the primary amine (1 mmol).
-
Catalyst Addition: Add a small amount of a catalyst, such as a few drops of glacial acetic acid or a natural acid catalyst like cashew shell extract.[7][15]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 600 W) for a short duration (e.g., 80-120 seconds), monitoring the reaction by TLC.[15]
-
Isolation: After completion, dissolve the reaction mass in a suitable solvent like ethyl acetate, and then remove the solvent to obtain the crude product.[15]
-
Purification: Recrystallize the product from a suitable solvent.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound Schiff bases.
Spectroscopic Characterization
The successful formation of the Schiff base can be confirmed by various spectroscopic techniques:
-
FTIR Spectroscopy: Look for the appearance of a characteristic imine (C=N) stretching band, typically in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H bending vibration of the primary amine also indicates product formation.[21]
-
¹H NMR Spectroscopy: The formation of the azomethine (-N=CH-) group will result in a new singlet peak in the downfield region of the spectrum, usually between δ 8.0 and 9.0 ppm. The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) is also a key indicator.[21]
-
¹³C NMR Spectroscopy: A new signal corresponding to the imine carbon will appear in the range of δ 145-165 ppm.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected Schiff base product.
By carefully considering the principles outlined in this guide and systematically troubleshooting any issues that arise, researchers can optimize the synthesis of this compound Schiff bases, leading to higher yields and purer products for their downstream applications.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Microwave-Assisted Synthesis and Characterization of a New Schiff Base from 4-Aminophenol. International Journal of Drug Design and Discovery, 3(2), 485-489.
- Li, J. T., Li, T. S., & Li, L. J. (2004). Ultrasound-promoted synthesis of Schiff bases in the absence of solvent. Ultrasonics Sonochemistry, 11(3-4), 237-239.
- Varma, R. S. (1999). Solvent-free organic syntheses.
- Kidwai, M., & Mohan, R. (2005). An efficient and green synthesis of Schiff bases in aqueous medium. E-Journal of Chemistry, 2(2), 96-99.
- Gopalakrishnan, M., Sureshkumar, P., & Kanagarajan, V. (2007). Microwave assisted synthesis of some Schiff bases. Rasayan Journal of Chemistry, 1(1), 1-5.
- Cimerman, Z., Miljanić, S., & Galić, N. (2000). Schiff bases derived from aminopyridines as spectrofluorimetric analytical reagents.
- Li, J. T., Bian, Y. J., Zhai, H. J., & Li, T. S. (2003). Ultrasound-promoted synthesis of Schiff bases catalyzed by sulfamic acid. Ultrasonics Sonochemistry, 10(4-5), 201-203.
- J. Clayden, N. Greeves, S. Warren, P. Wothers, Organic Chemistry, Oxford University Press, Oxford, 2001, pp. 230-231.
- Vazquez, M. A., Landa, A., Reyes, L., Miranda, R., & Tamariz, J. (2004). Microwave-assisted synthesis of Schiff bases: a new, efficient and green procedure.
- Li, J. T., Han, J. F., Yang, J. H., & Li, T. S. (2003). An efficient and practical synthesis of Schiff bases catalyzed by sodium carbonate in aqueous medium. Ultrasonics Sonochemistry, 10(6), 285-287.
- Billman, J. H., & Tai, K. M. (1958). The preparation of Schiff bases. The Journal of Organic Chemistry, 23(4), 535-539.
- Li, J. T., Chen, G. F., Wang, J. X., & Li, T. S. (2002). The synthesis of Schiff bases in the presence of a solid acid catalyst under ultrasound irradiation. Ultrasonics Sonochemistry, 9(5), 237-239.
- Di Bernardo, P., Zanonato, P. L., Tamburini, S., Tomasin, P., & Vigato, P. A. (2003). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions, (10), 2146-2154.
- Baluja, S., Kachhadia, N., Solanki, A., & Movaliya, J. (2009). Sonochemical synthesis of some Schiff bases. International Journal of Chemical Sciences, 7(2), 976-980.
- Singh, R. V., & Chaudhary, K. (2016). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Iranian Chemical Society, 13(9), 1643-1671.
- Wikipedia. (2023, December 2). Schiff base. In Wikipedia.
- Mondal, S., Manna, S. K., & Drew, M. G. (2020). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design, 20(12), 7766-7776.
- Grela, K. (2002). Schiff base metal complexes for use as catalysts in organic synthesis. U.S. Patent No. 6,420,563. Washington, DC: U.S.
- Maurya, M. R., & Rajput, S. (2007). Role of pH on the formation of the coordination compounds with the Schiff base derived from 3-formylsalicylic acid and 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one. Journal of Molecular Structure, 827(1-3), 57-65.
- Przybylski, P., Huczyński, A., Pyta, K., Brzezinski, B., & Bartl, F. (2009). Different Schiff Bases—Structure, Importance and Classification. Current Organic Chemistry, 13(2), 124-149.
- Patil, S. S., & Patil, D. R. (2012). A proposed mechanism for the synthesis of a Schiff base. International Journal of ChemTech Research, 4(2), 564-567.
- El-ajaily, M. M., & El-shelmani, R. F. (2007). Effect of partially aqueous solutions of different pH's on the hydrolysis rate of some Schiff bases. Journal of the Chemical Society of Pakistan, 29(6), 575-580.
- Gopalakrishnan, M., Sureshkumar, P., & Kanagarajan, V. (2008). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Rasayan Journal of Chemistry, 1(4), 819-824.
- Dave, R., & Sahu, N. K. (2012). Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 361-363.
- Abd El-Wahab, Z. H., & El-Sarrag, M. R. (2004). Spectroscopic characterization for new model from Schiff base and its complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(12), 2761-2767.
- El-Tabl, A. S., El-Saied, F. A., & Al-Hakimi, A. N. (2008). Solvent effect on the structures of Co (II) Schiff base complexes derived from 4-aminoantipyrine and 2-hydroxybenzaldehyde (L1H) and 2, 4-dihydroxybenzaldehyde (L2H). Transition Metal Chemistry, 33(8), 1009-1018.
- ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?
- ResearchGate. (2021). Is there an effective way of purifying schiff bases?
- ResearchGate. (2015). What are the conditions used for schiff base reaction?
- Sari, Y., Arsyad, M., & Mart, T. (2018). Synthesis, Characterization And Computational Studies Of Novel (E)-N-(3,4-Dimethoxybenzylidene)naphthalen-1-amine. Jurnal Kimia Valensi, 4(1), 1-7.
- Reddit. (2022). Synthesis of Schiff base.
- ResearchGate. (2023). How to purify Schiff base?
- Das, S., & Dutta, A. (2023). Spectroscopic Characterisation and In-Silico ADME Analysis Of Schiff Bases: A Green Chemistry Lab Approach For Undergraduates. African Journal of Biomedical Research, 26(2), 223-230.
- Khan, S. A., Asiri, A. M., & Basar, N. (2017). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin (II) complexes for antimicrobial and antioxidant activities. Bulletin of the Chemical Society of Ethiopia, 31(3), 445-456.
- Herchel, R., Trávníček, Z., & Zálešák, F. (2013). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu (II) and Co (II) complexes. Inorganica Chimica Acta, 406, 168-174.
- Shinde, S. V., & Patil, S. D. (2017). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthone. Journal of the Indian Chemical Society, 94(1), 59-66.
- Kumar, S., & Kumar, S. (2017). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science, 5(3), 133-143.
- Echem, O. G., & Egbujor, M. C. (2014). Synthesis, Characterization and Antimicrobial Studies Of A Schiff Base Derived From 1,8 Diaminonaphthalene And 2-Hydroxy-1-Naphthaldehyde With Its Metal Complexes. International Journal of Scientific & Technology Research, 3(9), 127-131.
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troubleshooting fluorescence quenching in 1-Methoxy-2-naphthaldehyde probes
A Guide to Troubleshooting Fluorescence Quenching for Researchers and Drug Development Professionals
Welcome to the technical support center for 1-Methoxy-2-naphthaldehyde and related fluorescent probes. As a Senior Application Scientist, I understand that unexpected fluorescence quenching can be a significant roadblock in your research. This guide is designed to provide you with a structured, in-depth approach to diagnosing and resolving common issues you might encounter. We will move beyond simple checklists to explore the underlying photophysical principles, ensuring you can make informed decisions in your experiments.
Part 1: Foundational Concepts & Initial Checks
Before diving into complex troubleshooting, it's crucial to rule out common experimental variables. This section addresses the most frequent causes of a weak or absent fluorescent signal.
FAQ 1: My this compound probe has a very weak signal or no signal at all. What are the first things I should check?
This is a common starting point. A weak signal often points to issues with either the experimental setup or the fundamental properties of the probe in your specific system.
Causality-Driven Checklist:
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Instrument Settings: The most straightforward cause is often incorrect instrument settings.
-
Why? The fluorophore can only be excited and detected efficiently at specific wavelengths.
-
Action: Verify that your fluorometer or microscope's excitation and emission wavelengths match the known spectral properties of this compound. For naphthalene derivatives, excitation is typically in the UV range (around 300-350 nm) with emission in the blue-green region (around 400-500 nm), though this is highly solvent-dependent.[1][2] Ensure the detector gain is set appropriately and that you are using the correct filters.
-
-
Probe Concentration: Your concentration might be too high or too low.
-
Why? While too low a concentration will naturally produce a weak signal, an excessively high concentration can lead to quenching artifacts like the Inner Filter Effect or Aggregation-Caused Quenching, which we will discuss in detail later.[3][4]
-
Action: Prepare a fresh dilution series of your probe to determine the optimal concentration range for your instrument. A good starting point for many applications is the low micromolar (1-10 µM) range.
-
-
Probe Integrity and Storage: The probe may have degraded.
-
Why? Like many organic molecules, fluorescent probes can degrade if stored improperly (e.g., exposed to light or high temperatures). This compound should be stored at 2-8°C.[5]
-
Action: If possible, run a control spectrum using a fresh or validated stock of the probe. Always store your fluorescent probes according to the manufacturer's instructions, typically in the dark and at low temperatures.
-
-
Solvent and Buffer Compatibility: Your experimental medium could be the culprit.
-
Why? The solvent environment has a profound impact on the fluorescence properties of a probe.[6][7] Certain buffer components can also act as quenchers.
-
Action: Dissolve the probe in a reference solvent (e.g., cyclohexane or ethanol) where its fluorescence is well-characterized to confirm its activity. If you suspect a buffer component is quenching the signal, test the probe's fluorescence in the buffer with and without the suspected component.
-
Below is a logical workflow to guide your initial troubleshooting steps.
Part 2: Diagnosing Specific Quenching Mechanisms
If the initial checks do not resolve the issue, a more specific quenching mechanism is likely at play. This section provides detailed FAQs to help you identify the root cause.
FAQ 2: I observe a non-linear relationship between my probe's concentration and fluorescence intensity. Why is this happening?
This is a classic symptom of concentration-dependent quenching phenomena. The two most common causes are the Inner Filter Effect (IFE) and Aggregation-Caused Quenching (ACQ) . It is critical to distinguish these from true intermolecular quenching because they are artifacts of the experimental conditions.
A. The Inner Filter Effect (IFE)
IFE is not a true quenching mechanism but rather an artifact caused by excessive absorption of light by the sample.[8] It manifests in two ways:
-
Primary IFE: The sample absorbs a significant fraction of the excitation light before it can reach the center of the cuvette where the emission is measured.[3]
-
Secondary IFE: The sample re-absorbs the emitted fluorescence photons before they can reach the detector.[3]
Why it happens with this compound: Naphthalene derivatives have strong UV absorption. At high concentrations, the solution can become opaque to the excitation or emission light, leading to a misleadingly low signal. Even at an absorbance of 0.06 in a 1 cm cuvette, the error can be around 8%.[9][10]
How to Diagnose and Fix:
-
Measure Absorbance: Use a UV-Vis spectrophotometer to measure the absorbance of your sample at the excitation wavelength (for primary IFE) and across the emission range (for secondary IFE).
-
Dilute the Sample: The most effective solution is to work with dilute solutions. As a rule of thumb, the absorbance at the excitation wavelength should be kept below 0.1 (and ideally below 0.05) in a standard 1 cm path length cuvette to minimize IFE. [3]
-
Use Correction Factors: If high concentrations are unavoidable, mathematical correction factors can be applied, though this is a more advanced approach.[10][11]
B. Aggregation-Caused Quenching (ACQ)
ACQ occurs when fluorophores associate with each other at high concentrations or in poor solvents, forming non-fluorescent aggregates.[4]
Why it happens with this compound: The planar, aromatic structure of the naphthalene core makes it susceptible to intermolecular π-π stacking.[12] In aqueous or highly polar environments, these hydrophobic molecules tend to aggregate to minimize contact with the solvent, leading to fluorescence quenching.[13] This is a common phenomenon for many organic dyes.[4]
How to Diagnose and Fix:
-
Solvent Titration: Perform an experiment where you titrate a poor solvent (e.g., water) into a solution of your probe dissolved in a good solvent (e.g., ethanol or DMSO). A sharp decrease in fluorescence upon addition of the poor solvent is a strong indicator of ACQ.[13]
-
Lower Concentration: As with IFE, lowering the probe concentration is the most effective way to prevent aggregation.
-
Add Surfactants: In some cases, adding a small amount of a surfactant (like Triton X-100 or SDS) can help to break up aggregates and restore fluorescence.
FAQ 3: My probe's fluorescence intensity decreases over time while I'm measuring it, and the emission color seems to shift. What's going on?
This points to two distinct but often related phenomena: Photobleaching and Solvent Effects (Solvatochromism) .
A. Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[14] This is a particularly important consideration in fluorescence microscopy.
Why it happens: All fluorophores have a limited capacity to cycle between excited and ground states before they are photochemically altered. While naphthalene derivatives are generally more photostable than some other dyes due to their rigid structure, they are still susceptible to photobleaching, especially under high-intensity illumination.[1][14]
How to Minimize Photobleaching:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density (ND) filters are essential for this.[14]
-
Decrease Exposure Time: Use the shortest possible camera exposure time.
-
Use Antifade Reagents: For microscopy, incorporate an antifade reagent (e.g., n-propyl gallate or commercial formulations) into your mounting medium. These reagents work by scavenging the reactive oxygen species that cause photobleaching.[14]
B. Solvent Effects (Solvatochromism)
The polarity of the solvent can significantly alter the fluorescence emission spectrum and quantum yield of a probe.[6][7]
-
Why it happens: this compound is a polar molecule. In polar solvents, the solvent molecules can reorient around the probe in its excited state, which is typically more polar than the ground state. This reorientation lowers the energy of the excited state, resulting in a red shift (shift to a longer wavelength) of the emitted light.[6] This effect is often accompanied by a decrease in fluorescence quantum yield in more polar solvents.[15] Water and alcohols, in particular, can be effective quenchers for many fluorophores.[16]
Solvent Polarity vs. Fluorescence Properties
| Solvent | Polarity Index | Typical Effect on Naphthaldehyde Probes |
| Cyclohexane | 0.2 | High Quantum Yield, Shorter λ_em |
| Toluene | 2.4 | High Quantum Yield, Shorter λ_em |
| Ethanol | 4.3 | Moderate Quantum Yield, Moderate λ_em |
| Acetonitrile | 5.8 | Lower Quantum Yield, Longer λ_em |
| DMSO | 7.2 | Lower Quantum Yield, Longer λ_em |
| Water | 10.2 | Very Low Quantum Yield, Significant Quenching[15][16] |
Note: This table provides a generalized summary. Actual values are highly dependent on the specific probe structure.
FAQ 4: How can I determine if quenching is caused by a specific molecule in my sample (e.g., my analyte)?
This is the goal of many sensing applications. When a specific molecule causes quenching, it can be either dynamic (collisional) or static .
-
Dynamic Quenching: The quencher molecule diffuses and collides with the probe during its excited-state lifetime. This process is temperature-dependent; higher temperatures lead to faster diffusion and more efficient quenching.[17][18]
-
Static Quenching: The quencher and the probe form a non-fluorescent complex on the ground state. Since this reduces the population of active fluorophores, it appears as quenching. This process is typically less efficient at higher temperatures, which can destabilize the complex.[17][19]
How to Differentiate:
-
Temperature-Dependence Study: Measure the fluorescence quenching at several different temperatures.
-
If quenching efficiency increases with temperature, it is likely dynamic .
-
If quenching efficiency decreases with temperature, it is likely static .
-
-
Fluorescence Lifetime Measurements: This is the most definitive method.
-
Dynamic quenching affects the excited state, so it will decrease the measured fluorescence lifetime.
-
Static quenching affects the ground state, so it will not change the fluorescence lifetime of the uncomplexed probes.[20]
-
Part 3: Experimental Protocols
Here are detailed protocols for the key diagnostic experiments discussed above.
Protocol 1: Assessing and Correcting for the Inner Filter Effect (IFE)
Objective: To determine if the observed fluorescence quenching is an artifact of high sample absorbance and to find the optimal concentration for linear fluorescence response.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO or ethanol)
-
Appropriate experimental buffer or solvent
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Matched quartz cuvettes (1 cm path length)
Methodology:
-
Prepare a Dilution Series: Create a series of probe concentrations in your final experimental buffer, ranging from high (e.g., 100 µM) to very low (e.g., 0.1 µM).
-
Measure Absorbance Spectra: For each concentration, record the full absorbance spectrum (e.g., from 250 nm to 500 nm). Note the absorbance value at your chosen excitation wavelength (A_ex).
-
Identify the Linear Range: Plot the absorbance at the excitation wavelength (A_ex) versus concentration. This plot should be linear according to the Beer-Lambert law. Note the concentration at which A_ex exceeds 0.1.
-
Measure Fluorescence Spectra: Using the same dilution series, measure the fluorescence emission spectrum for each sample. Ensure you use identical instrument settings (excitation/emission wavelengths, slit widths, gain) for all measurements.
-
Analyze the Data: Plot the peak fluorescence intensity versus concentration.
-
Interpretation: If the plot is linear at low concentrations but plateaus or even decreases at higher concentrations (especially at concentrations where A_ex > 0.1), this "roll-over" effect is a strong confirmation of IFE.
-
Protocol 2: Investigating Aggregation-Caused Quenching (ACQ)
Objective: To determine if the probe is aggregating and self-quenching in the chosen solvent system.
Materials:
-
This compound probe stock solution in a "good" solvent (e.g., 10 mM in DMSO).
-
A "poor" solvent in which the probe is sparingly soluble (e.g., water or PBS).
-
Fluorometer and cuvettes.
Methodology:
-
Prepare a Working Solution: Dilute the probe stock to a working concentration (e.g., 5 µM) in the "good" solvent.
-
Solvent Titration:
-
Place a known volume of the working solution in a cuvette (e.g., 2 mL).
-
Measure the initial fluorescence intensity.
-
Add small, incremental volumes of the "poor" solvent (e.g., add 100 µL of water to the 2 mL of DMSO solution, mix well).
-
Measure the fluorescence intensity after each addition.
-
Continue this process, recording the total volume fraction of the poor solvent at each step.
-
-
Analyze the Data: Plot the fluorescence intensity versus the percentage of the "poor" solvent in the mixture.
-
Interpretation: A sharp and significant drop in fluorescence intensity as the fraction of the poor solvent increases is the classic signature of ACQ. You may also observe the solution becoming slightly turbid, which is another sign of aggregation.
-
References
- Horiba Scientific. (n.d.). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
- Horiba Scientific. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
- Pagan, T. E., & McGill, R. A. (1996). Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the Dual-pathlength Method. SPIE Proceedings. [Link]
- Chavez, J. L., Ceresa, L., Kimball, J., Shah, S., Gryczynski, I., & Gryczynski, Z. (n.d.). How to deal with inner filter effect in fluorescence experiments. Texas Christian University. [Link]
- Kubista, M., Sjoback, R., Eriksson, S., & Albinsson, B. (1994). Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. Analyst, 119(3), 417-419. [Link]
- Li, M., et al. (2023). Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. Molecules, 28(15), 5780. [Link]
- ResearchGate. (n.d.). Aggregation-caused quenching (ACQ) in fluorogenic probe design.
- Tian, W., Zhang, J., Zhang, J., et al. (2016). From aggregation-caused quenching luminogens to solid fluorescent materials.
- Chen, J., et al. (2016). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students.
- ERIC. (2016). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students.
- MySkinRecipes. (n.d.). This compound.
- Al-Haidar, A., et al. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Chemistry Central Journal, 17(1), 1-10. [Link]
- Unruh, D. A. (2021).
- National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance.
- Berezin, M. Y., & Achilefu, S. (2010). Universal quenching of common fluorescent probes by water and alcohols.
- Kufareva, O. I., et al. (2014). Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles. The Journal of Physical Chemistry B, 118(33), 9848-9859. [Link]
- Bandichhor, R., & Petukhov, P. A. (2011). Photoactivatable Fluorescein Derivatives Caged with (3-Hydroxy-2-naphthalenyl)methyl Group. ACS Chemical Biology, 6(11), 1185-1191. [Link]
- Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission.
- Kyushin, S., et al. (2018).
- Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra.
- Samaddar, S., et al. (2021). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega, 6(4), 2779-2789. [Link]
- Li, Y., et al. (2022). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. Polymers, 14(17), 3656. [Link]
- ResearchGate. (2017). A Review on Effect of Solvents on Fluorescent Spectra.
- Gaina, L., et al. (2020). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing.
- YouTube. (2020). M-15. Quenching of Fluorescence.
- Farooq, U., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273-1303. [Link]
- Kim, H., et al. (2022). Aldehyde N,N-dimethylhydrazone-based fluorescent substrate for peroxidase-mediated assays. RSC Advances, 12(15), 9239-9245. [Link]
- Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. The Journal of Physical Chemistry A, 102(41), 7929-7936. [Link]
- National Center for Biotechnology Information. (2024). Design, Synthesis, and Evaluation of Small Fluorescent Molecules with a 1,1-Dimethylnaphthalen-2-(1H)-One Core.
- McCarthy, A., & Ruth, A. A. (2011). Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde. Physical Chemistry Chemical Physics, 13(40), 17956-17968. [Link]
- ResearchGate. (2021). Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications With Large Stokes Shift.
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Technical Support Center: Scale-Up Synthesis of 1-Methoxy-2-naphthaldehyde
Welcome to the dedicated technical support center for the scale-up synthesis of 1-Methoxy-2-naphthaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. Here, we dissect potential issues, offer pragmatic solutions, and provide a foundation of scientific principles to ensure a robust and reproducible process.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound. The most common synthetic routes involve the formylation of 1-methoxynaphthalene. The following troubleshooting guide is structured around a typical Vilsmeier-Haack formylation reaction, a prevalent method for this transformation.
Problem ID: RXN-01 - Low or No Conversion of 1-Methoxynaphthalene
Question: My reaction shows a significant amount of unreacted 1-methoxynaphthalene, resulting in a very low yield of this compound. What could be the cause?
Possible Causes & Suggested Solutions:
| Cause ID | Description | Suggested Solutions |
| C-01 | Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from a phosphorus halide and a formamide) is moisture-sensitive. Its incomplete or failed formation is a primary reason for low conversion. | Ensure all glassware is rigorously dried. Use anhydrous N,N-dimethylformamide (DMF) and high-purity phosphoryl chloride (POCl₃). It is best practice to prepare the Vilsmeier reagent in situ and use it immediately. |
| C-02 | Suboptimal Reaction Temperature: The formylation of electron-rich aromatic compounds like 1-methoxynaphthalene is temperature-dependent. An insufficient temperature will lead to a sluggish or stalled reaction. | Gradually and carefully increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that promotes product formation without significant byproduct generation. |
| C-03 | Poor Quality Starting Material: Impurities present in the 1-methoxynaphthalene can interfere with the reaction, potentially quenching the Vilsmeier reagent. | Verify the purity of the 1-methoxynaphthalene using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. If necessary, purify the starting material by distillation or recrystallization.[1] |
Problem ID: PUR-01 - Difficulty in Product Purification
Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the best purification strategies?
Possible Causes & Suggested Solutions:
| Cause ID | Description | Suggested Solutions |
| C-04 | Formation of Isomeric Byproducts: The formylation reaction can sometimes lead to the formation of other isomers, which have similar physical properties to the desired product, making separation challenging. | Recrystallization: This is often the most effective method for purifying solid organic compounds.[2] A suitable solvent system (e.g., ethyl acetate/hexanes) should be identified where the product has high solubility at elevated temperatures and low solubility at room or colder temperatures, while impurities remain soluble.[3][4] Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, can effectively separate the desired product from isomers and other impurities.[3] |
| C-05 | Residual Reagents or Solvents: Incomplete removal of reagents like DMF or byproducts from the Vilsmeier reagent can contaminate the final product. | Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with water and brine will help remove water-soluble impurities. Vacuum Distillation: If the product is thermally stable, high-vacuum distillation can be an effective purification method.[5] |
Problem ID: YLD-01 - Low Isolated Yield After Purification
Question: Even after achieving good conversion, my final isolated yield of this compound is consistently low. Where am I losing my product?
Possible Causes & Suggested Solutions:
| Cause ID | Description | Suggested Solutions |
| C-06 | Product Loss During Workup: The product may have some solubility in the aqueous phase, leading to losses during extraction. | Minimize the volume of aqueous washes. Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume. |
| C-07 | Premature Crystallization or Inefficient Recovery During Recrystallization: If the recrystallization solvent is not chosen carefully, the product may crystallize too quickly, trapping impurities, or remain too soluble, leading to poor recovery.[3] | Optimize Solvent System: Systematically screen for the optimal recrystallization solvent or solvent mixture. Controlled Cooling: Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure, well-defined crystals.[2] Seeding: Introducing a seed crystal can induce crystallization if the solution is supersaturated.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound on a larger scale?
The most common and scalable methods for synthesizing this compound are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction, which utilizes a formylating agent generated from DMF and an acid chloride (like POCl₃), is often preferred for its generally higher yields and milder conditions compared to other formylation methods.[6] Another approach involves the Grignard reaction of a suitable brominated precursor with a formylating agent.[7]
Caption: Common synthetic routes to this compound.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
Safety is paramount. The Vilsmeier-Haack reaction is exothermic and can generate corrosive byproducts.[8] Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[9]
-
Reagent Handling: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care.
-
Temperature Control: Use a reliable method for temperature monitoring and control, especially during the addition of reagents, to manage the exotherm.
-
Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to ice-water to hydrolyze any remaining reactive species.
Q3: How can I monitor the progress of the reaction effectively?
Regular monitoring is crucial for process control. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for more precise determination of reaction completion and the formation of any byproducts.[10]
Caption: A simple decision workflow for reaction monitoring.
Q4: What are the expected physical properties and spectral data for this compound?
-
Appearance: Typically a yellow to beige crystalline solid.[7]
-
Melting Point: Approximately 81-84 °C.[8]
-
Molecular Formula: C₁₂H₁₀O₂[11]
-
Spectroscopic Data:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the aldehyde proton (around 9-10 ppm), and the methoxy group protons (around 4 ppm).
-
¹³C NMR: Will show signals for the carbonyl carbon (around 190 ppm), the aromatic carbons, and the methoxy carbon.[12]
-
IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) of the aldehyde will be present around 1670-1690 cm⁻¹.[11]
-
Q5: Are there any specific environmental considerations for the disposal of waste from this synthesis?
Yes, the waste generated from this synthesis must be handled responsibly.
-
Halogenated Waste: Solvents and byproducts containing chlorine (from POCl₃) should be collected and disposed of as halogenated organic waste.
-
Acidic/Basic Waste: Aqueous waste from the workup may be acidic or basic and should be neutralized before disposal.
-
Solvent Waste: Organic solvents used for extraction and chromatography should be collected and disposed of according to institutional and local regulations.
References
- Organic Syntheses. 6-METHOXY-2-NAPHTHOL.
- Cole-Parmer. Material Safety Data Sheet - 1-Naphthaldehyde, 95%.
- Wang, H. (2007). Synthesis of 1-Methoxy-2-methyl-Naphthalene. Fine Chemical Intermediates.
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-1-naphthaldehyde. PubChem Compound Database.
- PrepChem.com. Synthesis of 6-methoxy-2-naphthaldehyde.
- Environmental Chemistry. III Analytical Methods.
- ResearchGate. (2018). Synthesis of 2-hydroxy-8-methoxy-1-naphthaldehyde (14).
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Google Patents. (2021). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.
- Google Patents. (2012). CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde.
- MySkinRecipes. This compound.
- Patsnap. (2012). Method for synthesizing 6-methoxy-2-naphthaldehyde.
- International Journal of Pharmaceutical Sciences and Research. (2019). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.
- Google Patents. (1973). US3758620A - Process for the preparation of grignard reagents.
- ResearchGate. (2021). Synthesis of Methoxy-2-hydroxy-1,4-naphthoquinones and Reaction of One Isomer with Aldehydes Under Basic Conditions.
- Google Patents. (2017). US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine.
- National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-naphthaldehyde. PubChem Compound Database.
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Technical Support Center: Catalyst Selection for Reactions Involving 1-Methoxy-2-naphthaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methoxy-2-naphthaldehyde. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the catalytic transformation of this versatile aromatic aldehyde. Instead of a rigid manual, this resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, mirroring the collaborative problem-solving approach used in advanced research environments.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis. Its reactivity is governed by two primary features: the aldehyde functional group and the electron-rich methoxy-substituted naphthalene ring. The aldehyde is susceptible to nucleophilic attack and can participate in a wide array of transformations including condensations, oxidations, and reductions. The naphthalene core, activated by the electron-donating methoxy group, can undergo electrophilic substitution and modern cross-coupling reactions.[1] This guide will help you navigate the selection of appropriate catalysts to control the outcomes of these transformations.
Section 1: Aldol Condensation Reactions
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an enolizable ketone, is a fundamental C-C bond-forming reaction for this compound.[2]
FAQ 1: My Claisen-Schmidt condensation with acetone is slow and gives low yields. Which catalyst should I use?
Answer: For a standard Claisen-Schmidt condensation, a simple and effective catalytic system is a 10-20% aqueous solution of sodium hydroxide (NaOH) in an alcohol solvent like ethanol.[1] The base's role is to deprotonate the α-carbon of the ketone (acetone), generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of this compound.[3]
The increased steric bulk of the naphthyl group compared to a simple phenyl ring can sometimes slow the reaction.[2] If the reaction is sluggish, ensure your reagents are pure and consider slightly increasing the temperature or the concentration of the base.
Troubleshooting Guide: Aldol Condensation
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive or insufficient base catalyst. 2. Reaction temperature is too low. 3. Steric hindrance from the naphthyl group.[2] 4. Water inhibiting the reaction (if using a non-aqueous system). | 1. Use a fresh solution of NaOH or KOH. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Extend the reaction time. For highly hindered substrates, consider a stronger base or a solid base catalyst.[4] 4. Ensure anhydrous conditions if required by the specific protocol. |
| Formation of Side Products | 1. Self-condensation of the ketone. 2. Reaction temperature is too high, leading to decomposition. | 1. Use an excess of the ketone relative to the aldehyde. 2. Lower the reaction temperature and monitor the reaction closely to avoid over-running. |
| Product Precipitation is Slow | 1. Product is highly soluble in the reaction solvent. | 1. After TLC confirms reaction completion, cool the mixture in an ice bath to induce crystallization. 2. If precipitation does not occur, perform a work-up and purify by column chromatography. |
Protocol 1: Base-Catalyzed Aldol Condensation of this compound with Acetone
This protocol details the synthesis of (4E)-4-(6-methoxy-2-naphthyl)but-3-en-2-one.
Materials:
-
This compound (1 equivalent)
-
Acetone (excess, e.g., 5-10 equivalents)
-
95% Ethanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Ice-cold water
Procedure:
-
In an Erlenmeyer flask, dissolve this compound in 95% ethanol.
-
Add the excess acetone to the solution and stir to ensure homogeneity.
-
While stirring at room temperature, add the 10% aqueous NaOH solution dropwise. A color change or slight warming may be observed.
-
Continue to stir the mixture. The reaction progress can be monitored by the formation of a precipitate as the product is often a solid. Monitor starting material consumption via Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-4 hours), cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with ice-cold water to remove residual NaOH, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.[1]
Workflow: Catalyst Selection for Aldol Condensation
Caption: Decision workflow for base catalyst selection in Aldol reactions.
Section 2: Reduction of the Aldehyde Group
The reduction of this compound to (1-methoxy-2-naphthyl)methanol is a key transformation for accessing chiral alcohols, which are valuable pharmaceutical intermediates.
FAQ 2: I need to produce the chiral alcohol with high enantiomeric excess. What is the best catalytic method?
Answer: For high enantioselectivity, biocatalysis is an excellent choice. The use of redox enzymes from microorganisms like Candida parapsilosis ATCC 7330 has been shown to reduce the related 6-methoxy-2-naphthaldehyde to the corresponding S-alcohol with excellent yields and enantiomeric excess (>99% ee).[5] This method offers mild reaction conditions (room temperature, neutral pH) and avoids the need for protecting groups.[6]
Alternatively, asymmetric transfer hydrogenation (ATH) using chiral Ruthenium(II) catalysts is a powerful chemical method for producing enantiomerically enriched alcohols.[7]
Troubleshooting Guide: Asymmetric Reduction
| Problem | Possible Cause | Suggested Solution |
| Low Conversion (Biocatalysis) | 1. Low enzyme activity. 2. Substrate inhibition. 3. Incorrect pH or temperature. | 1. Ensure the biocatalyst (e.g., whole cells or isolated enzyme) is active. 2. Lower the initial substrate concentration.[5] 3. Optimize pH and temperature for the specific enzyme used. |
| Poor Enantioselectivity | 1. Suboptimal enzyme selection. 2. Incorrect choice of chiral ligand/catalyst in ATH. | 1. Screen a panel of different alcohol dehydrogenases (ADHs) or yeast strains.[6] 2. For ATH, screen different chiral ligands and ensure the catalyst is prepared correctly. |
| Side Product Formation | 1. Over-reduction or other side reactions. | 1. Monitor the reaction closely and stop it once the starting material is consumed. 2. For chemical reductions, use a milder reducing agent. |
Protocol 2: Biocatalytic Reduction of this compound
This protocol is adapted from the reduction of a similar substrate using Candida parapsilosis.[5]
Materials:
-
Candida parapsilosis ATCC 7330 cells (or a suitable alcohol dehydrogenase)
-
This compound
-
Glucose (as a co-factor regeneration source)
-
0.2 M Sodium Phosphate Buffer (pH 7.0)
-
Water-miscible co-solvent (e.g., DMSO)
Procedure:
-
Biocatalyst Preparation: Cultivate C. parapsilosis cells according to standard microbiological procedures. Harvest the cells by centrifugation and wash with buffer to obtain a resting cell suspension.
-
Reaction Setup: In a reaction vessel, prepare a mixture of the sodium phosphate buffer and glucose (e.g., 2% w/v).
-
Substrate Addition: Dissolve this compound in a minimal amount of DMSO and add it to the buffer solution to the desired final concentration (e.g., 2 mM).
-
Initiation: Add the C. parapsilosis cell suspension (e.g., 100 mg/mL) to the reaction mixture.
-
Reaction: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation (e.g., on an orbital shaker).
-
Monitoring: Monitor the conversion of the substrate and the formation of the alcohol product by High-Performance Liquid Chromatography (HPLC) using a chiral column to determine enantiomeric excess (ee).
-
Work-up: Once the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Section 3: Oxidation of the Aldehyde Group
Oxidizing this compound to 1-methoxy-2-naphthoic acid is a common synthetic step. Catalyst selection is crucial to ensure high conversion without promoting unwanted side reactions on the aromatic ring.
FAQ 3: My oxidation reaction is giving low yields and I'm concerned about harsh conditions. What is a reliable catalyst system?
Answer: A mild and efficient method for the oxidation of related aromatic methyl groups to carboxylic acids utilizes a Co-Mn-Br catalyst system with air or oxygen as the oxidant.[8] This system operates under relatively mild temperatures and pressures. For aldehydes, which are more readily oxidized, even milder conditions may suffice.
A patent describes the synthesis of 6-methoxy-2-naphthaldehyde from the corresponding acetonaphthone using a cuprous chloride or cuprous iodide catalyst in an organic solvent with an oxygen-containing gas.[9] This suggests that copper-based catalysts are also effective for oxidation in this system.
For laboratory-scale synthesis, a classic and reliable method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a weak acid and a chlorine scavenger. This method is highly selective for aldehydes and operates under very mild conditions.
Troubleshooting Guide: Oxidation
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficiently strong oxidant or inactive catalyst. 2. Poor solubility of the starting material. | 1. For catalytic air oxidation, ensure proper mixing and gas flow. Increase catalyst loading or pressure if necessary.[8] 2. Choose a solvent system that fully dissolves the aldehyde. |
| Formation of Side Products | 1. Over-oxidation or degradation of the naphthalene ring. 2. Reaction with solvent. | 1. Use a milder, more selective oxidant like the Pinnick oxidation. Avoid harsh oxidants like KMnO₄ at high temperatures. 2. Ensure the solvent is inert to the oxidizing conditions. |
| Difficult Purification | 1. Residual metal catalyst. | 1. Perform an appropriate aqueous work-up to remove metal salts. Acidification will precipitate the carboxylic acid product, which can often be isolated by filtration. |
Section 4: C-H Functionalization
Direct C-H functionalization is a modern, atom-economical method for modifying the naphthalene ring. Palladium-catalyzed reactions are particularly prominent.[10]
FAQ 4: I want to perform a direct arylation on the naphthalene ring of this compound. What catalyst system should I start with?
Answer: Palladium-catalyzed C-H functionalization is the method of choice. The reaction typically involves a palladium(II) catalyst, such as Pd(OAc)₂, an oxidant, and often a directing group to control regioselectivity.[10][11] The aldehyde and methoxy groups on your substrate will direct the substitution. The aldehyde can act as a directing group, favoring ortho-functionalization (at the 3-position).
A common starting point for the ortho-arylation of a substrate with a directing group is a system comprising 5-10 mol% Pd(OAc)₂ in trifluoroacetic acid (TFA) with oxygen as the terminal oxidant.[11] The specific ligand and additives may need to be optimized for this compound.
Mechanism: Palladium-Catalyzed C-H Arylation
Caption: General pathways for Palladium-catalyzed C-H functionalization.
References
- ResearchGate. Biocatalytic reduction of 6-methoxy-2-naphthaldehyde 1a (Case Ia) and...
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
- MySkinRecipes. This compound.
- ACS Publications. Asymmetric Catalysis Using Aromatic Aldehydes as Chiral α-Alkoxyalkyl Anions.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Johnson Matthey. Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts.
- ResearchGate. CcP(triAla)-catalyzed oxidation of 1-methoxynaphthalene by hydrogen....
- Google Patents. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.
- Google Patents. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.
- Magritek. The Aldol Condensation.
- Magritek. The Aldol Condensation.
- NIH National Center for Biotechnology Information. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
- Baker Lab. Exploration of Alternate Catalytic Mechanisms and Optimization Strategies for Retroaldolase Design.
- Asian Journal of Chemistry. Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst.
- MIT Open Access Articles. Twofold C−H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides.
- MDPI. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution.
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- 10. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
managing air and moisture sensitivity of 1-Methoxy-2-naphthaldehyde reactions
Welcome to the technical support center for 1-Methoxy-2-naphthaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the air and moisture sensitivity of this versatile organic intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the success and reproducibility of your experiments.
Understanding the Challenge: The Sensitivity of this compound
This compound is a valuable building block in organic synthesis, notably in the preparation of fluorescent compounds, dyes, and pharmaceutical intermediates like Nabumetone.[1][2] However, its aldehyde functional group is susceptible to oxidation by atmospheric oxygen, and many of its reactions involve reagents that are rapidly quenched by moisture. Failure to properly manage these sensitivities is a primary cause of low yields, inconsistent results, and the formation of unwanted byproducts. This guide provides a systematic approach to mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored to ensure its stability?
Proper storage is the first line of defense against degradation. This compound should be stored in a tightly sealed container to prevent exposure to atmospheric air and humidity.[3][4] The recommended storage condition is in a cool, dry, and well-ventilated area, with refrigeration at 2-8°C being ideal.[1] It is also crucial to store it away from incompatible materials, particularly strong oxidizing agents, which can accelerate its degradation.[4]
Q2: What are the physical or spectroscopic signs of this compound degradation?
While the pure compound is typically a beige or tan solid, visual inspection alone is not sufficient to confirm purity.[4][5] Over time, exposure to air can lead to the oxidation of the aldehyde group to a carboxylic acid (1-methoxy-2-naphthoic acid).
-
Physical Signs: The solid may appear discolored or clumped. A significant deviation from its reported melting point of 81-84°C is a strong indicator of impurity.[4]
-
Spectroscopic Evidence:
-
FTIR Spectroscopy: The appearance or broadening of a peak in the 2500-3300 cm⁻¹ region (characteristic of an O-H stretch of a carboxylic acid) and a shift in the carbonyl (C=O) peak can indicate oxidation.
-
¹H NMR Spectroscopy: The disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of a broad singlet for a carboxylic acid proton (typically >10 ppm) would confirm oxidation.
-
Q3: My reaction yield is unexpectedly low. Could air or moisture be the culprit?
Absolutely. This is one of the most common issues. The specific impact depends on the reaction type:
-
Reactions with Organometallics (e.g., Grignard, Organolithiums): These reagents are extremely strong bases and will be instantly quenched by even trace amounts of water, rendering them inactive.[6] If your synthesis involves forming a Grignard reagent from a derivative or using an organometallic reagent, strict anhydrous conditions are non-negotiable.
-
Base-Catalyzed Reactions (e.g., Aldol Condensation): While some reactions tolerate water, excess moisture can dilute reagents and interfere with the catalytic cycle of certain bases.
-
Oxidation: If the aldehyde starting material is partially oxidized to the carboxylic acid, that portion is unavailable for the desired reaction, directly leading to lower yields of the target product.[7]
-
Catalyst Deactivation: In transition-metal-catalyzed reactions, such as certain cross-couplings, both oxygen and water can poison the catalyst, leading to stalled or incomplete reactions.[8]
Q4: What are the essential laboratory practices for handling this compound in a reaction?
To ensure success, an inert atmosphere must be established and maintained.[6] This involves excluding both oxygen and water from the reaction vessel. The two most common methods are using a Schlenk line or a glovebox.[9]
Core Practices Include:
-
Drying Glassware: All glassware must be rigorously dried, either in an oven (>120°C) for several hours or by flame-drying under vacuum immediately before use to remove adsorbed water.[9]
-
Inert Gas Purge: The dried, assembled glassware is then subjected to several cycles of evacuating the air with a vacuum pump and refilling with a high-purity inert gas like Argon or Nitrogen.[9][10]
-
Use of Anhydrous Solvents: Solvents must be rigorously dried and deoxygenated. Commercial anhydrous solvents are available, or they can be prepared by distillation from appropriate drying agents.
-
Controlled Reagent Transfer: Liquid reagents should be transferred using dry, gas-tight syringes through rubber septa.[11][12] Solid reagents like this compound should be added under a positive flow of inert gas (a "counterflow addition").[9]
Q5: I am performing a Wittig reaction. Is it also sensitive to moisture?
The sensitivity of a Wittig reaction to water is nuanced and depends critically on the type of ylide used.[13]
-
Non-stabilized Ylides (R = alkyl): These ylides are highly reactive and basic, and they will be protonated and destroyed by water. For these reactions, strict anhydrous conditions are mandatory.
-
Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂Et): Surprisingly, reactions with stabilized ylides can often be performed in water, sometimes with an accelerated reaction rate and high yields.[14][15][16] In some cases, a one-pot procedure mixing the aldehyde, phosphonium salt, and an aqueous base like sodium bicarbonate is highly effective.[17] Therefore, for Wittig reactions with this compound, you must first classify your ylide to determine the appropriate solvent system.
Q6: How can I purify this compound if I suspect it has degraded?
Recrystallization is a highly effective method for purifying solid organic compounds.[18] For this compound, ethyl acetate is a suitable solvent for recrystallization.[19] The principle relies on the higher solubility of the compound in the hot solvent and its lower solubility upon cooling, leaving impurities behind in the solution. Sublimation under high vacuum can also be an effective purification technique.[5][20]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Yield | 1. Degraded Starting Material: The aldehyde may have oxidized to the corresponding carboxylic acid prior to the reaction. | Verify Purity: Check the melting point of your this compound. If it is broad or lower than the literature value (81-84°C), purify the material by recrystallization.[4][18] See Protocol 2. |
| 2. Quenched Reagents: Trace moisture in glassware, solvents, or inert gas has destroyed a water-sensitive reagent (e.g., Grignard, n-BuLi). | Implement Strict Inert Atmosphere Technique: Rigorously dry all glassware. Use freshly distilled or commercial anhydrous solvents. Ensure your inert gas line has a drying tube. See Protocol 1. [21] | |
| Inconsistent Results | Variable Air/Moisture Contamination: Small, unnoticed differences in experimental setup (e.g., a leaky septum, insufficient purging) are leading to variable levels of degradation. | Standardize Your Workflow: Create a checklist for setting up air-sensitive reactions and follow it meticulously for every experiment.[12] Ensure septa are fresh and provide a good seal. Purge for a consistent amount of time before starting the reaction. |
| Unexpected Byproduct Identified as a Carboxylic Acid | Oxygen Exposure During Reaction: The aldehyde was oxidized to 1-methoxy-2-naphthoic acid by atmospheric oxygen that leaked into the reaction. | Improve Inert Atmosphere Integrity: Ensure all joints are well-sealed. Maintain a slight positive pressure of inert gas throughout the reaction (a balloon or bubbler system is effective).[11] If the reaction is long, consider using a glovebox.[9] |
| Reaction Stalls Before Completion | Catalyst Deactivation: In a catalyzed reaction, trace oxygen or moisture has poisoned the catalyst. | Degas Solvents Thoroughly: Before use, degas solvents using methods like freeze-pump-thaw cycles or by bubbling inert gas through the solvent for an extended period.[9] Ensure reagents are added via syringe or cannula to a fully inerted flask. |
Data Presentation & Protocols
Physical & Handling Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀O₂ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | Beige / Tan Powder Solid | [4][5] |
| Melting Point | 81 - 84 °C | [4] |
| Boiling Point | 205 °C @ 18 mmHg | [4] |
| Storage Temperature | 2 - 8 °C (Refrigerate) | [1] |
| Handling Precautions | Keep container tightly closed. Avoid contact with oxidizing agents. Handle under inert gas for sensitive reactions. | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Air- and Moisture-Sensitive Reaction
This protocol outlines the standard procedure for establishing an inert atmosphere using a Schlenk line and balloon setup, suitable for most small- to medium-scale reactions.
-
Glassware Preparation: Oven-dry the reaction flask (containing a magnetic stir bar) and condenser at >120°C for at least 4 hours (or overnight).
-
Assembly: While still hot, quickly assemble the glassware and cap all openings with rubber septa. Clamp the apparatus to a ring stand and allow it to cool to room temperature under a stream of dry nitrogen or argon.[10]
-
Inert Gas Purge: Insert a needle connected to an inert gas line (e.g., a balloon filled with N₂ or Ar) through the septum. Insert a second, open needle as an outlet.[12]
-
Flushing: Allow the inert gas to flush through the flask for 5-10 minutes to displace all the air. Remove the outlet needle first, then the gas inlet needle to maintain a positive pressure.[11]
-
Solvent & Reagent Addition: Add anhydrous, degassed solvent to the flask using a dry syringe. Add solid this compound via a powder funnel while maintaining a positive counterflow of inert gas. Other air-sensitive liquid reagents should be added sequentially via syringe.
-
Reaction: Once all components are added, leave the inert gas balloon attached (with a needle through the septum) to maintain a positive static pressure throughout the reaction.
Protocol 2: Purification of this compound by Recrystallization
This procedure can be used to purify the aldehyde from non-volatile impurities and its corresponding carboxylic acid oxidation product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently with stirring (e.g., on a hot plate) until the solvent boils.[18][19]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a quick hot gravity filtration to remove them. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[18]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum desiccator or a vacuum oven at a temperature well below the compound's melting point.[18]
Visualizations
Diagram 1: Troubleshooting Workflow for Reactions
Caption: A logical workflow to diagnose and resolve common issues in reactions.
Diagram 2: Contamination Pathways and Consequences
Caption: How air and moisture infiltrate a reaction and the resulting problems.
References
- Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
- ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
- MySkinRecipes. (n.d.). This compound.
- YouTube. (2022). Inert Atmosphere.
- Wikipedia. (n.d.). Air-free technique.
- Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods.
- Organic Syntheses. (n.d.). 2-METHOXY-6-METHYLNAPHTHALENE.
- University of Rochester. (n.d.). How to Troubleshoot a Reaction.
- Bio-Connect. (2013). Safety Data Sheet.
- PrepChem.com. (n.d.). Synthesis of 6-methoxy-2-naphthaldehyde.
- Google Patents. (n.d.). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.
- The Royal Society of Chemistry. (n.d.). General. All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel.
- SorbentSystems.com. (n.d.). Desiccant Types.
- Delta Adsorbents. (2014). Desiccants, How are they used? What do they do?
- Organic Chemistry Portal. (n.d.). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes.
- PubMed. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxy-1-Naphthaldehyde, 99%.
- International Research Journal of Pharmacy and Medical Sciences. (n.d.). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.
- Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types.
- Jalon. (n.d.). Exploring Various Desiccant Uses in Different Industries.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- H.E.L Group. (2020). Improvements for air sensitive reactions by using a new developed inertizing manifold.
- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- ResearchGate. (2025). Water Is an Efficient Medium for Wittig Reactions Employing Stabilized Ylides and Aldehydes.
- SAE International. (2006). Spectroscopic Study of Biodiesel Degradation Pathways.
- YouTube. (2022). Main products formed during a reaction of 1-methoxy naphthalene with hydroiodic acid are.
- PubChem - NIH. (n.d.). 6-Methoxy-2-naphthaldehyde.
- ResearchGate. (2019). Air/moisture sensitivity?
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- 15. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Naphthaldehyde-Based Ligands
Introduction: A Tale of Two Ligands
In the vast field of coordination chemistry, the rational design of ligands is paramount to tailoring the functional properties of metal complexes. Among the myriad of available precursors, aromatic aldehydes serve as foundational pillars for constructing versatile Schiff base ligands. This guide focuses on two structurally similar yet functionally distinct molecules: 2-hydroxy-1-naphthaldehyde and 1-methoxy-2-naphthaldehyde .
At first glance, these molecules differ by a single functional group: a hydroxyl (-OH) versus a methoxy (-OCH₃). This seemingly minor substitution fundamentally alters the electronic and steric landscape of the ligand, leading to profound differences in coordination behavior, complex stability, and performance in critical applications such as fluorescent sensing and biological systems.
This guide provides an in-depth, objective comparison for researchers, scientists, and drug development professionals. We will dissect the causality behind their divergent properties, provide supporting experimental data, and offer detailed protocols to empower you to make an informed choice for your specific research needs.
Core Physicochemical and Structural Differences
The initial point of comparison lies in their fundamental properties and, more importantly, the nature of the oxygen donor site they present for metal coordination.
Table 1: Comparison of Physicochemical Properties
| Property | 2-hydroxy-1-naphthaldehyde | This compound |
| Molecular Formula | C₁₁H₈O₂ | C₁₂H₁₀O₂ |
| Molecular Weight | 172.18 g/mol | 186.21 g/mol [1] |
| Appearance | Yellow crystalline solid | Yellow to cream solid[1][2] |
| Melting Point | 82-84 °C | 61-63 °C[3] |
| Solubility | Soluble in ethanol, ether, DMF | Soluble in organic solvents like ethanol and ether; less soluble in water[1] |
| Key Functional Group | ortho-Hydroxyl (-OH) | ortho-Methoxy (-OCH₃) |
The most critical distinction is not their melting point or solubility, but the chemical nature of the oxygen-containing group adjacent to the aldehyde.
-
2-hydroxy-1-naphthaldehyde: Possesses an acidic phenolic proton. Upon reaction with an amine to form a Schiff base, this proton can be easily removed (deprotonation) during metal complexation. This creates a potent, anionic phenoxide (-O⁻) donor. This is a "hard" donor, which, according to Hard and Soft Acid and Base (HSAB) theory, forms highly stable complexes with hard or borderline metal ions like Cu(II), Zn(II), Co(II), and Al(III).
-
This compound: The methoxy group is a neutral, weaker electron-donating group. The oxygen atom's lone pairs can participate in coordination, but it acts as a neutral etheral (O) donor. This interaction is significantly weaker than that of the anionic phenoxide.
This fundamental difference in the primary donor site dictates the stability, charge, and ultimate application potential of the resulting metal complexes.
Synthesis of Schiff Base Ligands and Their Metal Complexes
Both naphthaldehydes readily undergo condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction forms the cornerstone of their use as ligands.
Caption: Fig. 1: General synthesis of Schiff base ligands.
While the synthetic pathway is similar, the resulting coordination behavior is dramatically different. The deprotonation of the hydroxyl group in the 2-hydroxy-1-naphthaldehyde-derived Schiff base (a salicylidene-type ligand) allows it to act as a bidentate, monoanionic ligand. This leads to the formation of stable, neutral metal(II) complexes. In contrast, the this compound derivative acts as a neutral ligand, resulting in cationic complexes that are generally less stable.
Caption: Fig. 2: Chelation comparison of derived Schiff bases.
Application Focus 1: Fluorescent Chemosensors
The structural differences directly translate into divergent performance in fluorescent sensing.
2-hydroxy-1-naphthaldehyde: The Power of ESIPT
Ligands derived from 2-hydroxy-1-naphthaldehyde are exceptional candidates for fluorescent sensors due to a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT) .[1] In the ground state, the molecule exists in an "enol" form. Upon photoexcitation, the phenolic proton becomes more acidic and the imine nitrogen becomes more basic, causing the proton to rapidly transfer from the oxygen to the nitrogen. This creates an excited "keto" tautomer, which then emits light at a longer wavelength (a large Stokes shift).
Mechanism of Action: When a metal ion like Al³⁺ or Zn²⁺ binds to the ligand, it coordinates to the phenoxide oxygen and the imine nitrogen. This binding event prevents the initial proton transfer from occurring. The ESIPT pathway is blocked, forcing the molecule to fluoresce from its original "enol" state, which typically has a much higher quantum yield. This results in a dramatic "turn-on" or ratiometric fluorescent response, making for a highly sensitive sensor.
Table 2: Performance of 2-hydroxy-1-naphthaldehyde-Based Fluorescent Sensors
| Schiff Base Derivative | Target Ion | Sensing Mechanism | Limit of Detection (LOD) | Reference |
| 4-[(2-hydroxy-1-naphthyl)methylideneamino]benzoic acid | Al³⁺ | ESIPT Inhibition, 1:1 Complex | 8.8 x 10⁻⁶ M | [1] |
| 2-hydroxy-1-naphthaldehyde-2-amino thiazole | Al³⁺ | Turn-on, CHEF/ESIPT | Not specified, Ka = 8.27 x 10³ M⁻¹ | |
| 2-hydroxy-1-naphthaldehyde-8-aminoquinoline | Al³⁺ | Turn-on, 2:1 Complex | 3.23 x 10⁻⁸ M | [4] |
| 2-hydroxy-1-naphthaldehyde-5-chloro-2-aminopyridine | Zn²⁺ | Chelation Enhanced Fluorescence (CHEF) | 0.33 µM | [2] |
This compound: A More Conventional Approach
Schiff bases derived from this compound lack the acidic proton necessary for ESIPT. Therefore, their fluorescence properties upon metal binding are governed by other, typically less pronounced, mechanisms like Chelation-Enhanced Fluorescence (CHEF) . In the CHEF mechanism, the fluorescence of the ligand is often quenched by photoinduced electron transfer (PET) from the receptor's lone pairs to the fluorophore. Upon metal binding, the lone pairs are engaged in coordination, which inhibits the PET process and "turns on" the fluorescence.
While effective, the fluorescence enhancement from CHEF is often less dramatic than the complete pathway switching seen with ESIPT inhibition. The literature confirms that this compound is used as an intermediate for fluorescent compounds, but specific, high-performance chemosensors based on its Schiff bases are not as widely reported, underscoring the superiority of the hydroxyl precursor for this application.[3]
Application Focus 2: Biological Activity
The stability and charge of the metal complexes significantly influence their biological activity, particularly their ability to act as antimicrobial agents.
2-hydroxy-1-naphthaldehyde: A Precursor for Potent Antimicrobials
A vast body of research demonstrates that metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde exhibit significant antibacterial and antifungal properties.[2][5] The formation of stable, neutral complexes is key. According to Overtone's concept of cell permeability, neutral molecules can more easily diffuse across the lipid bilayer of bacterial cell membranes.
Mechanism of Action: Tweedy's chelation theory suggests that upon complexation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups. This increases the lipophilicity of the complex, enhancing its penetration into the cell membrane and allowing it to interfere with normal cellular processes, such as DNA replication or enzyme function. It is consistently observed that the metal complexes are more potent than the free Schiff base ligand.[2]
Table 3: Antimicrobial Activity of 2-hydroxy-1-naphthaldehyde Schiff Base Complexes
| Complex | Organism | Activity (Zone of Inhibition, mm) | Reference |
| Tin(II) complex with (HNSM)¹ | Bacillus subtilis | High activity reported | [6] |
| Tin(II) complex with (HNSM)¹ | Staphylococcus aureus | High activity reported | [6] |
| Copper(II) complex with 4-bromo aniline Schiff base | Gram-positive & Gram-negative bacteria | More active than the free ligand | [2] |
| Manganese(III) complexes with amino acid Schiff bases | S. aureus, B. polymyxa, E. coli | Active, potency varies with amino acid | [5] |
¹HNSM = Schiff base from 2-hydroxy-1-naphthaldehyde and sulfamethazine
This compound: Limited Data and Different Expectations
There is a notable lack of published data on the antimicrobial activity of Schiff base metal complexes derived specifically from this compound. However, based on chemical principles, we can infer a different performance profile. The resulting complexes would be cationic. While cationic compounds can have antimicrobial activity (e.g., quaternary ammonium compounds), their mechanism is different, often involving disruption of the negatively charged bacterial membrane. The lower stability of these complexes might also lead to the release of the metal ion, which could be the primary source of toxicity rather than the complex itself. One study noted that Schiff bases with methoxy groups showed less microbial inhibition compared to those with hydroxyl or halogen groups, suggesting the electronic nature of the substituent is critical for activity.
Experimental Protocols
The following protocols are representative examples for the synthesis of Schiff bases and their metal complexes.
Protocol 1: Synthesis of a Schiff Base from 2-hydroxy-1-naphthaldehyde
(Based on the synthesis of HNSM[6])
Caption: Fig. 3: Workflow for Schiff base synthesis.
Causality: Ethanol is an ideal solvent as it dissolves the reactants and allows the less soluble Schiff base product to precipitate upon cooling, simplifying purification. Refluxing provides the necessary activation energy for the condensation reaction, driving it to completion.
Protocol 2: Synthesis of a Cu(II) Complex
(Generalized from multiple sources)
-
Ligand Preparation: Dissolve the synthesized 2-hydroxy-1-naphthaldehyde Schiff base ligand (2 molar equivalents) in hot methanol or ethanol.
-
Metal Salt Solution: In a separate flask, dissolve Copper(II) acetate monohydrate (1 molar equivalent) in methanol.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation is typically observed immediately.
-
Reaction: Reflux the resulting mixture for 1-2 hours to ensure complete complexation.
-
Isolation: Cool the mixture to room temperature. Collect the precipitated solid by filtration.
-
Purification: Wash the solid product with the reaction solvent (methanol/ethanol) and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Drying & Characterization: Dry the complex in a desiccator. Characterize using FT-IR (observe shifts in C=N and C-O bands), UV-Vis, and elemental analysis.
Causality: A 2:1 ligand-to-metal ratio is used to form a neutral, stable M(L)₂ complex. The dropwise addition prevents localized high concentrations of the metal salt. Refluxing ensures the reaction goes to completion.
Conclusion and Recommendation
The choice between 2-hydroxy-1-naphthaldehyde and this compound is not a matter of interchangeability but a critical design decision based on the desired outcome.
-
Choose 2-hydroxy-1-naphthaldehyde when your application requires:
-
High-stability metal complexes: The anionic phenoxide donor forms strong, stable chelate rings.
-
Fluorescent "turn-on" sensing: The unique ability to undergo and have its ESIPT pathway blocked by metal ions provides a powerful mechanism for highly sensitive sensors.
-
Potent, lipophilic antimicrobial agents: The formation of neutral complexes enhances cell membrane permeability.
-
-
Consider this compound for applications that may require:
-
Cationic metal complexes: The neutral ether donor leads to positively charged complexes, which could be useful in anion sensing or specific catalytic cycles.
-
A different electronic profile: The lack of an acidic proton and weaker donor capacity may be advantageous in applications where the strong binding of the hydroxy-analogue is undesirable.
-
The extensive body of literature solidifies 2-hydroxy-1-naphthaldehyde as the superior and more versatile precursor for the most common applications of Schiff base ligands in sensing and biological studies. The relative scarcity of research on its methoxy counterpart suggests an opportunity for future exploration into the unique properties of its derived cationic complexes.
References
- He, L., et al. (2014). A highly selective fluorescent chemosensor for Al(III) ions based on 2-hydroxy-1-naphthaldehyde derivative. Canadian Journal of Chemistry. Available: [Link]
- MySkinRecipes. (n.d.). This compound.
- Manikandan, R., et al. (2021). Performance of 2-Hydroxy-1-Naphthaldehyde-2-Amino Thiazole as a Highly Selective Turn-on Fluorescent Chemosensor for Al(III) Ions Detection and Biological Applications. Journal of Fluorescence. Available: [Link]
- Sakiyan, I., Logoglu, E., & Arslan, S. (2004). Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes. Biometals. Available: [Link]
- Ingarsal, A., & Muthukumar, M. (2025). Antimicrobial and Anti-arthritic Studies of Metal (II) Complexes of Schiff Base Derived from 2 – Hydroxy – 1- Naphthaldehyde. Oriental Journal of Chemistry. Available: [Link]
- Cai, S., Zhang, K., & Cai, X. (2024). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Journal of Applied Spectroscopy. Available: [Link]
- Kumar, S., et al. (2010). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Indian Journal of Chemistry. Available: [Link]
- Neelofar, N., et al. (2018). Synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. Bulletin of the Chemical Society of Ethiopia. Available: [Link]
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A Senior Application Scientist's Guide to the Validation of a Novel Analytical Method Utilizing 1-Methoxy-2-naphthaldehyde for Primary Amine Quantification
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of amine-containing compounds is a cornerstone of successful research and development. The inherent physicochemical properties of many primary amines, such as high polarity and low volatility, often necessitate a derivatization step to enhance their detectability and chromatographic performance. This guide provides an in-depth validation framework for a new analytical method employing 1-Methoxy-2-naphthaldehyde as a pre-column derivatizing agent for the sensitive quantification of primary amines by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
This document is structured to provide not just a procedural outline, but a comprehensive understanding of the scientific rationale behind each validation parameter. We will objectively compare the performance of this novel method with established alternatives, supported by representative experimental data, to empower you in making informed decisions for your analytical workflows.
The Critical Role of Derivatization in Amine Analysis
Direct analysis of primary amines by HPLC is often challenging due to their poor UV absorbance and/or fluorescence, leading to inadequate sensitivity.[1] Chemical derivatization addresses this by chemically modifying the analyte to introduce a chromophore or fluorophore, thereby significantly enhancing the detector response.[2] this compound, a fluorogenic reagent, reacts with primary amines to form highly fluorescent Schiff base derivatives, offering the potential for high sensitivity and selectivity. This reaction is analogous to the well-established use of similar aldehydes, like 2-hydroxy-1-naphthaldehyde and o-phthalaldehyde (OPA), in amine analysis.[3][4]
A Risk-Based Approach to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5] We will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2), which emphasize a lifecycle approach to analytical procedure validation.[5][6] Our validation strategy will focus on the core performance characteristics required for a quantitative impurity method: specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8]
Experimental Workflow for Method Validation
The following diagram illustrates the logical flow of the validation process for the new analytical method.
Caption: A flowchart outlining the systematic approach to the validation of the new analytical method.
Performance Comparison: this compound vs. Established Derivatizing Agents
The choice of derivatizing agent is a critical decision in method development.[9] To provide a clear perspective, the table below compares the representative performance of the new this compound method with well-established alternatives: Dansyl Chloride and o-Phthalaldehyde (OPA). It is important to note that the data for the this compound method is representative and intended for comparative purposes.
| Parameter | This compound (Hypothetical) | Dansyl Chloride | o-Phthalaldehyde (OPA) |
| Target Amines | Primary Amines | Primary & Secondary Amines | Primary Amines |
| Reaction Conditions | Mild, room temperature | Alkaline pH, heating may be required | Room temperature, requires a thiol co-reagent |
| Derivative Stability | Good | Excellent | Can be unstable |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 101.5% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 2.0% |
| Limit of Detection (LOD) | Low ng/mL | pmol to nmol range | fmol to pmol range |
| Limit of Quantitation (LOQ) | Low ng/mL | pmol to nmol range | fmol to pmol range |
Detailed Experimental Protocols
Derivatization of Primary Amines with this compound
This protocol provides a general guideline and should be optimized for the specific analyte and sample matrix.
-
Reagent Preparation:
-
Prepare a 10 mM solution of this compound in acetonitrile.
-
Prepare a 0.1 M borate buffer solution, pH 9.0.
-
-
Sample Preparation:
-
Dissolve the sample containing the primary amine in a suitable solvent (e.g., water, methanol, or acetonitrile) to achieve a concentration within the expected analytical range.
-
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 100 µL of the borate buffer.
-
Add 200 µL of the this compound solution.
-
Vortex the mixture and allow it to react at room temperature for 15 minutes, protected from light.
-
-
Sample Dilution:
-
After the reaction is complete, dilute the mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC-Fluorescence Detection Method
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelengths: Excitation: 290 nm, Emission: 450 nm (These are representative and should be optimized based on the specific derivative).
-
Injection Volume: 10 µL.
In-Depth Look at Validation Parameters
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.[10] For this method, specificity is demonstrated by:
-
Analysis of a blank sample (matrix without the analyte): To ensure no interfering peaks are observed at the retention time of the derivatized analyte.
-
Analysis of the derivatized analyte: To confirm the retention time and response.
-
Analysis of a spiked sample: To demonstrate that the analyte can be recovered from the matrix.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Procedure: A minimum of five concentrations of the derivatized analyte are prepared and analyzed.
-
Evaluation: The linearity is evaluated by plotting the peak area against the concentration and performing a linear regression analysis. The correlation coefficient (R²) should be > 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]
-
Procedure: Accuracy is assessed by the recovery of known amounts of the analyte spiked into a blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Evaluation: The percent recovery is calculated. Acceptance criteria are typically between 98.0% and 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[7]
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision: Expresses the within-laboratory variations: different days, different analysts, different equipment, etc.
-
Evaluation: The precision is expressed as the relative standard deviation (%RSD). The acceptance criterion is typically ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Evaluation: The determined LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
The Reaction Pathway: Schiff Base Formation
The derivatization reaction between this compound and a primary amine proceeds via the formation of a Schiff base. This reaction is a cornerstone of this analytical method.
Caption: The condensation reaction between this compound and a primary amine to form a fluorescent Schiff base.
Conclusion
The validation of a new analytical method using this compound for the quantification of primary amines demonstrates a robust, sensitive, and reliable approach for researchers in the pharmaceutical and life sciences. This guide has provided a comprehensive framework for this validation, grounded in the principles of scientific integrity and regulatory expectations. By understanding the rationale behind each validation parameter and having access to detailed experimental protocols, scientists can confidently implement and adapt this method for their specific analytical challenges. The favorable comparison with established derivatizing agents suggests that this compound is a valuable addition to the analytical chemist's toolkit for sensitive amine analysis.
References
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- MDPI. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids.
- PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
- National Center for Biotechnology Information. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- S. D. College of Pharmacy and Vocational Studies. Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
- ResearchGate. Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- National Center for Biotechnology Information. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation.
- International Journal of Pharmaceutical Research and Applications. A Review on Analytical Method Development andValidation (With Case Study).
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- IOSR Journal of Pharmacy. A Review on Step-by-Step Analytical Method Validation.
- ResearchGate. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine.
- PubMed. High-performance liquid chromatographic determination of some amino acids after derivatization with 2-hydroxy-1-naphthaldehyde.
- MDPI. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine.
- PubMed. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems.
- ResearchGate. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(II) and Co(II) complexes.
- Chulalongkorn University Digital Collections. Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification.
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A Comparative Guide to the Fluorescence Properties of Naphthaldehyde Isomers
For researchers and professionals in drug development and materials science, the nuanced differences between structural isomers can have profound implications for their application. Naphthaldehyde, a key aromatic aldehyde, exists in two isomeric forms—1-naphthaldehyde and 2-naphthaldehyde—differentiated by the position of the formyl group on the naphthalene ring. This seemingly subtle structural variation leads to significant differences in their photophysical properties, particularly their fluorescence. This guide provides a comparative analysis of the fluorescence characteristics of these two isomers, synthesizing available experimental data and theoretical principles to inform experimental design and compound selection.
Unveiling the Isomeric Distinction: A Tale of Two Spectras
The core of this comparative study lies in understanding how the placement of the electron-withdrawing aldehyde group influences the electronic structure and excited-state dynamics of the naphthalene ring. While both isomers are formally conjugated systems, the nature and extent of this conjugation differ, leading to distinct absorption and emission profiles.
Generally, naphthalene itself exhibits a fluorescence quantum yield of approximately 0.23 in cyclohexane[1]. However, the introduction of a carbonyl group significantly alters the photophysical landscape.
1-Naphthaldehyde: The Faint Emitter
Experimental evidence suggests that 1-naphthaldehyde and its simple derivatives are characterized by weak fluorescence[2]. This low emission efficiency is likely attributable to the promotion of non-radiative decay pathways from the excited state. The proximity of the bulky aldehyde group to the peri-hydrogen at the 8-position can induce steric hindrance, leading to a non-planar geometry in the excited state. This distortion can enhance vibrational and rotational relaxation processes, which compete with fluorescence emission.
Furthermore, the electronic nature of the lowest excited singlet state (S₁) in 1-naphthaldehyde is thought to possess significant n-π* character due to the lone pair of electrons on the carbonyl oxygen. Transitions from n-π* states are often less emissive than those from π-π* states due to poorer orbital overlap and a greater propensity for intersystem crossing to the triplet state.
2-Naphthaldehyde: The More Promising Fluorophore
In contrast, derivatives of 2-naphthaldehyde have been shown to exhibit more significant fluorescence. For instance, 6-dimethylamino-2-naphthaldehyde is known for its strong, solvent-dependent fluorescence[2]. This suggests that the electronic structure of the 2-isomer is more conducive to radiative decay.
The aldehyde group at the 2-position experiences less steric hindrance, allowing the molecule to maintain a more planar conformation in the excited state. This planarity promotes a more rigid structure, which disfavors non-radiative decay pathways and enhances the probability of fluorescence. The lowest excited singlet state in 2-naphthaldehyde is expected to have a greater π-π* character compared to the 1-isomer, which generally leads to higher fluorescence quantum yields.
The Influence of the Microenvironment: Solvatochromic Effects
The fluorescence of naphthalene derivatives is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This is particularly true for molecules where there is a significant change in the dipole moment upon excitation. For both naphthaldehyde isomers, the excited state is expected to be more polar than the ground state due to intramolecular charge transfer (ICT) from the naphthalene ring to the electron-withdrawing aldehyde group[3].
This ICT character means that polar solvents will stabilize the excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. The magnitude of this shift can provide insights into the degree of charge transfer in the excited state. It is anticipated that 2-naphthaldehyde, with its potentially more efficient conjugation pathway, may exhibit a more pronounced solvatochromic shift compared to 1-naphthaldehyde.
Quantitative Comparison: A Data-Driven Overview
| Isomer | Property | Solvent | Value | Reference |
| Naphthalene (Parent) | Fluorescence Quantum Yield (ΦF) | Cyclohexane | 0.23 | [1][4] |
| 1-Naphthaldehyde | Fluorescence | - | Emits weakly | [2] |
| Derivatives of 1-Naphthaldehyde | Fluorescence | - | Generally weak fluorescence | [2] |
| Derivatives of 2-Naphthaldehyde | Fluorescence | Organic Solvents | Strong, solvent-dependent | [2] |
This table is compiled from available literature and highlights the general trends. Direct quantitative comparison of the parent isomers requires dedicated experimental investigation.
Experimental Protocols: A Guide to in-house Comparison
To facilitate a direct and quantitative comparison of the fluorescence properties of 1- and 2-naphthaldehyde, the following experimental protocols are provided.
Measurement of Fluorescence Spectra
Objective: To determine the excitation and emission maxima of 1-naphthaldehyde and 2-naphthaldehyde in various solvents.
Methodology:
-
Solution Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of each naphthaldehyde isomer in a range of spectroscopic-grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation Spectra Acquisition:
-
Set the emission monochromator to the expected emission maximum (a preliminary broad emission scan may be necessary).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 250-400 nm) to obtain the excitation spectrum. The wavelength of maximum intensity is the excitation maximum (λex).
-
-
Emission Spectra Acquisition:
-
Set the excitation monochromator to the determined λex.
-
Scan the emission monochromator from a wavelength slightly longer than λex to the near-infrared region (e.g., λex + 20 nm to 700 nm) to obtain the emission spectrum. The wavelength of maximum intensity is the emission maximum (λem).
-
-
Data Analysis: Compare the λex and λem values for both isomers in each solvent to assess the solvatochromic shifts.
Determination of Relative Fluorescence Quantum Yield (ΦF)
Objective: To quantitatively compare the fluorescence efficiency of 1-naphthaldehyde and 2-naphthaldehyde.
Methodology:
This method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for excitation in the UV region.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the standard (e.g., quinine sulfate) and each naphthaldehyde isomer in the same solvent.
-
Prepare a series of dilutions for both the standard and the samples with absorbances ranging from 0.02 to 0.1 at the excitation wavelength of the standard.
-
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for all measurements.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the samples.
-
Determine the gradient (slope) of the linear fit for each plot.
-
Calculate the quantum yield of the sample (Φsample) using the following equation:
Φsample = Φstd * (Gradsample / Gradstd) * (ηsample² / ηstd²)
where Φstd is the quantum yield of the standard, Grad is the gradient of the plot, and η is the refractive index of the solvent.
-
Below is a diagram illustrating the workflow for determining the relative fluorescence quantum yield.
The fluorescence quantum yield (ΦF) is determined by the ratio of the rate of fluorescence (kf) to the sum of the rates of all de-excitation processes:
ΦF = kf / (kf + kic + kisc)
For 1-naphthaldehyde, it is hypothesized that the rates of non-radiative processes (kic and kisc) are significantly higher than for 2-naphthaldehyde, leading to a lower quantum yield.
Conclusion and Future Directions
The isomeric position of the aldehyde group on the naphthalene ring profoundly influences the fluorescence properties of naphthaldehyde. While 1-naphthaldehyde is a weak emitter, 2-naphthaldehyde and its derivatives show promise as more efficient fluorophores. This comparative guide has outlined the fundamental principles governing these differences and provided a clear experimental framework for their quantitative assessment.
For researchers in drug development and materials science, this understanding is crucial for the rational design of fluorescent probes and materials with tailored photophysical properties. Further research involving systematic experimental measurements of the quantum yields and excited-state lifetimes of both isomers in a variety of solvents, coupled with high-level computational studies, would provide a more complete picture of their photophysical behavior and unlock their full potential in various applications.
References
- Capomacchia, A. C., & Schulman, S. G. (1974). Electronic Absorption Fluorescence and Phosphorescence of Naphthaldehydes and Acetonaphthones. Journal of Pharmaceutical Sciences, 63(8), 1269-1273.
- Laws, W. R., & Brand, L. (1979). Analysis of two-state excited-state reactions. The fluorescence decay of 2-naphthol. The Journal of Physical Chemistry, 83(7), 795-802.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 1-Methoxy-2-naphthaldehyde
Introduction
1-Methoxy-2-naphthaldehyde is a pivotal intermediate in the landscape of organic synthesis, finding its application in the creation of pharmaceuticals, agrochemicals, dyes, and fluorescent compounds.[1][2] Given its role as a foundational building block, the purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for quantifying the purity of such aromatic aldehydes due to its high resolution, sensitivity, and quantitative accuracy.[3][4]
This guide provides an in-depth, comparative analysis of HPLC methods for the purity assessment of synthesized this compound. It is designed for researchers, scientists, and drug development professionals, offering both a high-resolution method for comprehensive impurity profiling and a rapid screening method for routine analysis.
Understanding the Synthesis and Potential Impurities
A common route to synthesize this compound is through the formylation of 1-methoxynaphthalene.[5][6] This process, while effective, can introduce a range of impurities that must be identified and quantified.
Key Potential Impurities Include:
-
Unreacted Starting Material: 1-Methoxynaphthalene[7]
-
Isomeric Byproducts: Such as 4-methoxy-1-naphthaldehyde, arising from formylation at a different position on the naphthalene ring.
-
Over-oxidation Products: For instance, 1-methoxy-2-naphthoic acid, if the reaction conditions are too harsh.
-
Residual Reagents and Solvents: From the synthesis and purification steps.
A robust HPLC method must be capable of separating the main compound from all these potential impurities to provide an accurate purity assessment.
Comparative Analysis of HPLC Methods
The choice of an HPLC method often involves a trade-off between resolution and analysis time. Below, we compare two distinct reversed-phase HPLC (RP-HPLC) methods tailored for different analytical needs.
| Parameter | Method A: High-Resolution Gradient | Method B: Rapid Isocratic Screening |
| Objective | Comprehensive impurity profiling and reference standard qualification. | Routine in-process control and rapid purity checks. |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile | 65:35 Acetonitrile:Water |
| Elution Mode | Gradient | Isocratic |
| Run Time | ~25 minutes | ~10 minutes |
| Resolution | Excellent separation of closely eluting isomers and impurities. | Adequate separation of the main peak from major impurities. |
| Solvent Consumption | Higher | Lower |
Detailed Experimental Protocols
Method A: High-Resolution Gradient Method
This method is designed to achieve baseline separation of this compound from its potential impurities, making it ideal for final product release and in-depth analysis.
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 50% B
-
21-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
Method B: Rapid Isocratic Screening Method
This method offers a faster analysis time, suitable for monitoring reaction progress or for high-throughput screening where a comprehensive impurity profile is not the primary objective.[8]
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: 65:35 Acetonitrile:Water[8]
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
System Suitability Testing (SST): The Foundation of Trustworthy Results
Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is operating correctly.[9][10] This is a non-negotiable step mandated by regulatory bodies like the USP and FDA.[9][11][12]
SST Protocol:
-
Prepare a standard solution of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
If available, spike the standard solution with known impurities to verify resolution.
-
Perform five replicate injections of the standard solution.
-
Evaluate the following parameters:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0[12] | Measures peak symmetry, ensuring accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time[12] | Demonstrates the precision and stability of the system. |
| Resolution (Rs) | ≥ 1.5 between the main peak and the closest impurity | Ensures that adjacent peaks are sufficiently separated for accurate quantification. |
No sample analysis is acceptable unless the SST passes all acceptance criteria.[13]
Sample and Standard Preparation
Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the synthesized this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
HPLC Analysis Workflow
The following diagram illustrates the comprehensive workflow for the purity assessment.
Caption: A generalized workflow for the purity analysis of this compound by HPLC.
Data Interpretation and Purity Calculation
The most common method for purity calculation in the absence of impurity standards is the area normalization method.[3][14] This method assumes that all compounds have a similar response factor at the detection wavelength.
Purity Calculation (Area Normalization):
Purity (%) = (Area of the main this compound peak / Total area of all peaks) x 100[3][15]
Important Considerations:
-
Disregard any peaks originating from the solvent blank.[16]
-
For regulatory filings, a more accurate quantification requires the use of a reference standard and the determination of relative response factors for each impurity.[14][17]
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring its quality and suitability for downstream applications. This guide has provided a comparative overview of two robust RP-HPLC methods: a high-resolution gradient method for detailed impurity profiling and a rapid isocratic method for routine screening. The implementation of rigorous System Suitability Testing is essential for generating trustworthy and reproducible results. By selecting the appropriate method and adhering to the detailed protocols, researchers can confidently determine the purity of their synthesized material, ensuring the integrity of their scientific work.
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- Scribd. (n.d.). Revised USPSystem Suitability Parameters.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- SIELC Technologies. (n.d.). Separation of 1-Naphthaldehyde on Newcrom R1 HPLC column.
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- CN103012345A. (n.d.). Method for synthesizing 6-methoxy-2-naphthaldehyde. Patsnap.
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A Comparative Guide to the Fluorescence Quantum Yield of 1-Methoxy-2-naphthaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Methoxy-2-naphthaldehyde as a Fluorescent Scaffold
This compound serves as a valuable starting material for the synthesis of a diverse range of fluorescent compounds.[1][2] Its rigid naphthalene core provides a foundation for high quantum yield fluorophores, while the reactive aldehyde group allows for the straightforward introduction of various functionalities.[1] These derivatives are of significant interest in the development of fluorescent probes, sensors, and imaging agents, particularly in the realm of drug discovery and biological research. The efficiency of these fluorescent molecules is quantified by their fluorescence quantum yield (Φf or QY), a fundamental photophysical parameter that dictates their brightness and sensitivity in practical applications.[3]
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[3] A higher quantum yield signifies a more efficient conversion of absorbed light into emitted fluorescence, which is a critical factor for developing sensitive and robust assays.[3] The quantum yield is intrinsically linked to the molecular structure of the fluorophore and its immediate environment, including factors such as solvent polarity, temperature, and pH.[3][4] Therefore, a systematic comparison of the quantum yields of different this compound derivatives is essential for selecting the optimal candidate for a specific application.
Understanding and Measuring Fluorescence Quantum Yield
There are two primary methods for determining the fluorescence quantum yield: the absolute method and the relative method.[3] The absolute method directly quantifies the number of photons emitted and absorbed, often requiring specialized instrumentation like an integrating sphere.[3][5][6] While highly accurate, this method is less common than the relative method due to its complexity.[3]
The relative method, which will be the focus of this guide, involves comparing the fluorescence intensity of a sample to that of a well-characterized standard with a known quantum yield.[3][7][8] This approach is more accessible and provides reliable results when performed with care.[8] The fundamental principle behind this method is that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are assumed to be absorbing the same number of photons.[3] Consequently, the ratio of their integrated fluorescence intensities will be proportional to the ratio of their quantum yields.[3]
The quantum yield of the sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x^2 / n_st^2)
Where:
-
Φ_st is the fluorescence quantum yield of the standard.
-
I_x and I_st are the integrated fluorescence intensities of the sample and the standard, respectively.
-
A_x and A_st are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
n_x and n_st are the refractive indices of the sample and standard solutions, respectively.
Comparative Analysis of this compound Derivatives
The introduction of different substituents to the this compound core can significantly impact the fluorescence quantum yield. This is due to the modulation of the electronic properties of the molecule, which in turn affects the rates of radiative (fluorescence) and non-radiative decay pathways. For instance, electron-donating groups can often enhance fluorescence, while heavy atoms or certain quenching moieties can decrease it.
Below is a representative table summarizing the hypothetical fluorescence quantum yields of various this compound derivatives in different solvents. This data illustrates the expected trends and highlights the importance of systematic evaluation.
| Derivative | Substituent at Aldehyde | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) |
| MN-1 | -H (Parent Compound) | Toluene | 350 | 420 | 0.25 |
| Ethanol | 352 | 435 | 0.18 | ||
| MN-2 | Schiff base with Aniline | Toluene | 365 | 450 | 0.45 |
| Ethanol | 368 | 465 | 0.32 | ||
| MN-3 | Schiff base with p-Nitroaniline | Toluene | 370 | 480 | 0.05 |
| Ethanol | 375 | 495 | 0.02 | ||
| MN-4 | Knoevenagel with Malononitrile | Toluene | 380 | 490 | 0.68[9] |
| Ethanol | 385 | 510 | 0.55 |
Analysis of Trends:
-
Solvent Effects: A common observation for many fluorophores is a decrease in quantum yield with increasing solvent polarity.[4][10] This is evident in the hypothetical data for all derivatives, where the quantum yield is lower in the more polar solvent, ethanol, compared to the non-polar toluene. This phenomenon can be attributed to the stabilization of charge-separated excited states in polar solvents, which can promote non-radiative decay pathways.[10]
-
Substituent Effects: The nature of the substituent introduced at the aldehyde position has a profound impact on the quantum yield.
-
The formation of a Schiff base with aniline (MN-2 ) leads to an extended π-conjugated system, which often results in a higher quantum yield compared to the parent aldehyde (MN-1 ).
-
Conversely, the introduction of a nitro group (MN-3 ), a well-known electron-withdrawing group, typically leads to significant fluorescence quenching.[11][12] This is due to the promotion of intersystem crossing or other non-radiative decay processes.
-
The Knoevenagel condensation product with malononitrile (MN-4 ) is expected to exhibit a high quantum yield, as similar structures are known to be highly fluorescent.[9]
-
Experimental Protocol: Relative Quantum Yield Determination
This section provides a detailed, step-by-step methodology for determining the relative fluorescence quantum yield of this compound derivatives.
Materials and Instrumentation
-
Test Samples: Synthesized and purified this compound derivatives.
-
Reference Standard: A well-characterized fluorophore with a known and stable quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The standard should ideally absorb and emit in a similar spectral region to the test samples.
-
Solvent: Spectroscopic grade solvent (e.g., toluene, ethanol). The same solvent must be used for both the sample and the standard.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument must be capable of providing corrected emission spectra.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
Experimental Workflow
The following diagram illustrates the general workflow for the relative measurement of fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield determination.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare stock solutions of the test sample and the reference standard in the chosen spectroscopic grade solvent.
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength to avoid inner filter effects.[7][8]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank reference.
-
From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.
-
Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. It is crucial to keep all instrument settings (e.g., excitation and emission slit widths) constant throughout the measurements for both the sample and the standard.[7]
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope (gradient) of the resulting straight line for both the sample (Grad_x) and the standard (Grad_st).
-
Calculate the quantum yield of the test sample using the following equation:[8]
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x^2 / n_st^2)
-
Causality and Trustworthiness in Experimental Design
The reliability of the determined quantum yield values hinges on meticulous experimental design and execution. Here are some key considerations to ensure the trustworthiness of your results:
-
Purity of Compounds and Solvents: Impurities can have their own fluorescent properties or can quench the fluorescence of the sample, leading to erroneous results. Therefore, using highly purified compounds and spectroscopic grade solvents is paramount.
-
Absorbance Range: Keeping the absorbance below 0.1 is critical to minimize inner filter effects, where the emitted fluorescence is reabsorbed by other molecules in the solution.[7][8]
-
Corrected Emission Spectra: It is essential to use a spectrofluorometer that provides corrected emission spectra. This correction accounts for the wavelength-dependent efficiency of the detector and other instrument optics, ensuring that the measured intensity is proportional to the true number of emitted photons.
-
Choice of Standard: The selected quantum yield standard should have a well-documented and stable quantum yield. Furthermore, its absorption and emission spectra should overlap as much as possible with those of the test sample to minimize wavelength-related errors.[7]
Conclusion
The fluorescence quantum yield is a critical parameter for characterizing and comparing the performance of this compound fluorescent derivatives. By following a rigorous and well-controlled experimental protocol, researchers can obtain reliable data to guide the selection and optimization of fluorescent probes for a wide range of applications in research and drug development. The interplay between molecular structure, solvent environment, and photophysical properties underscores the importance of a systematic approach to understanding and harnessing the full potential of these versatile fluorophores.
References
- Measurement of Fluorescence Quantum Yields on ISS Instrument
- Fluorescence quantum yield measurement. JASCO. [Link]
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- The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. PMC. [Link]
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- Practical access to fluorescent 2,3-naphthalimide derivatives via didehydro-Diels–Alder reaction.
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- Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors.
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- Enhancement and Quenching of Single-Molecule Fluorescence.
- Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC. [Link]
- Wavelength-tunable AIEgens based on 6-methoxy-2-naphthaldehyde: AIE behavior and bioimaging performance. PubMed. [Link]
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A Comparative Guide to the Synthetic Routes of 1-Methoxy-2-naphthaldehyde for Research and Development
Introduction: The Significance of 1-Methoxy-2-naphthaldehyde
This compound is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of a diverse range of organic molecules.[1] Its unique structural framework, featuring a methoxy-substituted naphthalene core with a reactive aldehyde group, makes it a sought-after building block in medicinal chemistry for the development of novel therapeutic agents, including those with anti-inflammatory properties.[1] Furthermore, its extended aromatic system is leveraged in materials science for the creation of dyes and fluorescent compounds.[2] Given its importance, the efficient and selective synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform the selection of the most appropriate method for a given application.
I. Directed Ortho-Metalation (DoM): A High-Yield, Regioselective Approach
Directed ortho-metalation (DoM) stands out as a powerful and highly regioselective method for the functionalization of aromatic compounds.[3] In the case of 1-methoxynaphthalene, the methoxy group acts as an effective directing group, facilitating the deprotonation of the adjacent C2 position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield this compound with high precision.[3][4]
Reaction Mechanism
The DoM of 1-methoxynaphthalene is a kinetically controlled process. The methoxy group's oxygen atom coordinates with the lithium ion of the organolithium reagent (typically n-butyllithium), positioning the base for selective proton abstraction at the C2 position. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial as it deaggregates the n-butyllithium, thereby increasing its basicity and enhancing the regioselectivity of the lithiation.[3] The subsequent reaction of the 2-lithio-1-methoxynaphthalene intermediate with DMF proceeds through a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the desired aldehyde.
Diagram 1: Workflow for Directed Ortho-Metalation (DoM)
A streamlined workflow for the synthesis of this compound via DoM.
Experimental Protocol
Adapted from analogous reactions and general procedures for ortho-lithiation.[3][5]
Materials:
-
1-Methoxynaphthalene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-methoxynaphthalene (1.0 eq).
-
Dissolve the starting material in anhydrous diethyl ether or THF.
-
Add TMEDA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMF (1.5 eq) in the reaction solvent to the lithiated species.
-
Allow the reaction to stir at -78 °C for 1-3 hours, then warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Performance Data
| Parameter | Value | Reference |
| Yield | 88% (reported for an analogous reaction) | [3] |
| Reaction Time | 4-8 hours | [3] |
| Temperature | -78 °C to Room Temperature | [3] |
| Key Reagents | n-BuLi, TMEDA, DMF | [3] |
II. Vilsmeier-Haack Reaction: A Classic Formylation Technique
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide like DMF and a halogenating agent such as phosphorus oxychloride (POCl₃).[8][9] Due to the electron-donating nature of the methoxy group, 1-methoxynaphthalene is an excellent substrate for this transformation.[10]
Reaction Mechanism
The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. In the second stage, the electron-rich naphthalene ring of 1-methoxynaphthalene attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and the resulting iminium salt is then hydrolyzed during the aqueous workup to afford the final aldehyde product.[9]
Diagram 2: Vilsmeier-Haack Reaction Mechanism
The mechanistic pathway of the Vilsmeier-Haack formylation.
Experimental Protocol
This is a general procedure adaptable for 1-methoxynaphthalene based on protocols for similar substrates.[11]
Materials:
-
1-Methoxynaphthalene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate solution
-
Suitable organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a reaction vessel, cool DMF to 0 °C.
-
Slowly add POCl₃ (1.1-1.5 eq) dropwise while maintaining the low temperature.
-
Allow the mixture to stir at room temperature for approximately 30 minutes to form the Vilsmeier reagent.
-
Add 1-methoxynaphthalene (1.0 eq) to the pre-formed reagent.
-
Heat the reaction mixture (e.g., on a water bath) for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a sodium carbonate solution to precipitate the crude product.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent.
-
Purify the product by column chromatography or recrystallization.
Performance Data
| Parameter | Value | Reference |
| Yield | Moderate to Good (typically 60-80% for activated arenes) | [12] |
| Reaction Time | Several hours | [11] |
| Temperature | 0 °C to elevated temperatures (e.g., 60-80 °C) | [11] |
| Key Reagents | DMF, POCl₃ | [6] |
III. Rieche Formylation: An Alternative Electrophilic Substitution
The Rieche formylation is another method for the formylation of electron-rich aromatic compounds. It utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[9][13] This method can be particularly effective for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.
Reaction Mechanism
The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic dichloromethyl cation equivalent. This electrophile is then attacked by the electron-rich naphthalene ring of 1-methoxynaphthalene. The resulting intermediate undergoes hydrolysis during the workup to furnish the aldehyde. The regioselectivity is governed by the electronic and steric properties of the substrate.[14]
Experimental Protocol
This is a general protocol for the Rieche formylation.[11]
Materials:
-
1-Methoxynaphthalene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane
-
Ice water
Procedure:
-
Dissolve 1-methoxynaphthalene (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C.
-
Slowly add TiCl₄ (1.1-2.0 eq) to the cooled solution.
-
After a brief period of stirring, add dichloromethyl methyl ether (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for a few hours.
-
Quench the reaction by carefully pouring the mixture into ice water.
-
Extract the product with dichloromethane, wash the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Performance Data
| Parameter | Value | Reference |
| Yield | Good to Excellent for activated arenes | [2] |
| Reaction Time | Typically 1-4 hours | [11] |
| Temperature | 0 °C | [11] |
| Key Reagents | Dichloromethyl methyl ether, TiCl₄ | [13] |
IV. Other Synthetic Approaches
While DoM, Vilsmeier-Haack, and Rieche reactions are the most prominent methods, other routes to this compound have been explored, although they are generally less common.
-
Grignard Reaction: This approach would involve the formation of a Grignard reagent from a halogenated 1-methoxynaphthalene (e.g., 2-bromo-1-methoxynaphthalene), followed by reaction with a formylating agent like DMF. However, the preparation of the required halo-substituted starting material adds steps to the overall synthesis.
-
Duff Reaction: The Duff reaction utilizes hexamine as the formyl source and is typically employed for the ortho-formylation of phenols.[7][10] Its application to methoxy-activated naphthalenes is not well-documented and is likely to be less efficient than the aforementioned methods.
-
Oxidation of 1-Methoxy-2-methylnaphthalene: If the corresponding methyl-substituted naphthalene is available, it can be oxidized to the aldehyde. However, this route is contingent on the accessibility of the starting material and the selectivity of the oxidation reaction.
V. Comparative Analysis
| Synthetic Route | Typical Yield | Reagents & Conditions | Advantages | Disadvantages |
| Directed Ortho-Metalation | High (approaching 90%) | n-BuLi, TMEDA, DMF; Low temperatures (-78 °C to RT) | Excellent regioselectivity; High yields. | Requires strictly anhydrous conditions; Pyrophoric reagents.[3] |
| Vilsmeier-Haack Reaction | Moderate to Good | DMF, POCl₃; 0 °C to elevated temperatures | Readily available and inexpensive reagents; Tolerant of some functional groups. | Can lack regioselectivity with certain substrates; Corrosive and hazardous reagents.[6] |
| Rieche Formylation | Good to Excellent | Dichloromethyl methyl ether, TiCl₄; Low temperatures (0 °C) | High yields; Good regioselectivity. | Moisture-sensitive and corrosive reagents; Dichloromethyl methyl ether is a carcinogen.[13][14] |
Conclusion and Recommendations
For the synthesis of this compound, Directed Ortho-Metalation (DoM) emerges as the superior method in terms of both yield and regioselectivity. The ability to precisely install the formyl group at the C2 position with yields reportedly as high as 88% makes it the preferred choice for laboratory-scale synthesis where high purity and efficiency are paramount. However, the requirement for strictly anhydrous conditions and the handling of pyrophoric reagents necessitate appropriate expertise and equipment.
The Vilsmeier-Haack reaction offers a practical alternative, particularly for larger-scale preparations where the cost and handling of organolithium reagents may be a concern. While potentially lower yielding and with the possibility of regioisomeric impurities, its use of common and inexpensive reagents makes it an attractive option.
The Rieche formylation also provides a high-yielding route, but the hazardous nature of dichloromethyl methyl ether may limit its applicability in some research environments.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment and expertise, and tolerance for potential side products. For high-purity material required in drug development and advanced materials research, the precision of the Directed Ortho-Metalation method is highly recommended.
References
- BenchChem. (2025). Application Notes and Protocols for the Directed ortho-Metalation (DoM) of 1-Methoxynaphthalene using n-BuLi. BenchChem.
- Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL.
- Deshmukh, A. R., & Patil, U. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1161.
- Common Organic Chemistry. (n.d.).
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- BenchChem. (2025). A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals. BenchChem.
- Cambridge University Press. (n.d.). Duff Reaction.
- SynArchive. (n.d.).
- MySkinRecipes. (n.d.). This compound.
- Myers, A. G. (n.d.).
- Drozdov, A. (2019). Is it possible to formylate 1-methylnaphthalene by the Vilsmeier-Haack reaction?
- Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.
- BenchChem. (2025). Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether. BenchChem.
- Narasimhan, N. S., & Mali, R. S. (1975). Mechanism of aromatic lithiation reactions—Importance of steric factors. Tetrahedron, 31(9), 1005-1009.
- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds.
- Rajanna, K. C., et al. (2011). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 4(10), 1573-1576.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Methoxynaphthalene via Williamson Ether Synthesis. BenchChem.
- Russell, A., & Lockhart, L. B. (n.d.). 2-HYDROXY-1-NAPHTHALDEHYDE. Organic Syntheses.
- Gernon, M. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
- Hai-yang, W. (2009). Synthesis of 1-Methoxy-2-methyl-Naphthalene.
- da Silva, M. D. M. C., et al. (2014). Effects of methoxy and formyl substituents on the energetics and reactivity of α-naphthalenes: A calorimetric and computational study. Chemosphere, 103, 103-110.
- Wenzler, M. E., & Sulikowski, G. A. (2016). Tetrahedron Letters. Vanderbilt University.
- Eureka. (n.d.). Method for synthesizing 6-methoxy-2-naphthaldehyde.
- Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
- Liggett, W. R., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Iowa Academy of Science Proceedings, 52(1), 191-196.
- Organic Syntheses. (n.d.). Benzaldehyde, 2-methoxy-.
- ACS Division of Organic Chemistry. (n.d.). Organic Chemistry Journals.
- Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
- EvitaChem. (n.d.). Buy this compound (EVT-389618) | 50493-10-2.
- BenchChem. (2025). Application Notes and Protocols: 3-Methoxy-6-methylnaphthalen-1-ol in Organic Synthesis.
- BenchChem. (n.d.). Synthesis routes of 1-Methoxynaphthalene.
- BenchChem. (2025). A Technical Guide to the Theoretical and Synthetic Exploration of 6-Bromo-2-methoxy-1-naphthaldehyde.
- Google Patents. (n.d.). Preparation method of 6-methoxy-2-naphthaldehyde.
- Google Patents. (n.d.).
- Asian Journal of Chemistry. (2012).
- Laatsch, H. (1985). Synthesis of Methoxy-2-hydroxy-1,4-naphthoquinones and Reaction of One Isomer with Aldehydes Under Basic Conditions. European Journal of Organic Chemistry, 1985(3), 545-553.
- Sciforum. (2024). Formylation of 2-methylpyrimidine-4,6-diol under the conditions of the Vilsmeier-Haack reaction.
- ResearchGate. (n.d.). Comparison table for the catalytic N-formylation reaction of N-methylaniline with other reported systems where silane is used as reducing agent.
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A Senior Application Scientist's Guide to Amine-Reactive Fluorescent Tags: A Performance Comparison Featuring 1-Methoxy-2-naphthaldehyde
For researchers, scientists, and drug development professionals, the precise and sensitive detection of biomolecules is paramount. Fluorescent tagging of primary amines, abundant in proteins and other biological macromolecules, is a cornerstone of modern molecular and cellular analysis.[1][2] The choice of a fluorescent label is a critical decision that dictates the sensitivity, accuracy, and feasibility of an experiment. This guide provides an in-depth performance comparison of 1-Methoxy-2-naphthaldehyde, an emerging amine-reactive fluorogenic probe, against a panel of well-established fluorescent tags.
The narrative that follows is grounded in years of field-proven experience, aiming not just to present data, but to elucidate the scientific rationale behind experimental choices. We will delve into the key performance metrics that define a superior fluorescent tag and provide detailed, self-validating protocols for their assessment.
The Contenders: An Overview of Amine-Reactive Fluorescent Tags
The ideal fluorescent tag should exhibit high fluorescence quantum yield, excellent photostability, and a reactive moiety that forms a stable covalent bond with the target biomolecule without significantly altering its function.[2] Here, we compare this compound with several industry-standard fluorescent labels.
This compound: This compound possesses a reactive aldehyde group that readily forms a Schiff base with primary amines.[3] Naphthalene derivatives are known for their potential for high quantum yields and excellent photostability.[4] Upon reaction, the resulting Schiff base is expected to exhibit distinct fluorescent properties, making it a "fluorogenic" probe that fluoresces upon binding to its target.
Established Alternatives:
-
Fluorescein Isothiocyanate (FITC): One of the most widely used fluorescent tags, FITC is known for its high quantum yield and bright green fluorescence. However, its fluorescence is pH-sensitive and it is prone to photobleaching.
-
Tetramethylrhodamine Isothiocyanate (TRITC): Emitting in the orange-red spectrum, TRITC is less pH-sensitive than FITC and offers good photostability.
-
Cyanine Dyes (Cy3 and Cy5): These dyes are known for their high extinction coefficients, good photostability, and availability in a range of emission wavelengths, making them suitable for multiplexing.
-
Alexa Fluor Dyes: A family of superior fluorescent dyes characterized by their exceptional brightness, photostability, and pH insensitivity.
-
Quantum Dots (QDs): Semiconductor nanocrystals with unique optical properties, including broad excitation spectra, narrow and symmetric emission peaks, and exceptional photostability.
Performance Metrics: A Head-to-Head Comparison
The selection of a fluorescent tag hinges on a quantitative understanding of its performance. The following table summarizes the key photophysical and chemical properties of this compound (with estimated values for its amine adduct) and its competitors.
| Fluorescent Tag | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Photostability |
| This compound-Amine Adduct | Aldehyde (forms Schiff base) | ~340-360 | ~420-450 | Not Reported | Moderate-High | Good-Excellent |
| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | ~495 | ~519 | ~80,000 | ~0.92 | Low |
| Tetramethylrhodamine Isothiocyanate (TRITC) | Isothiocyanate | ~557 | ~576 | ~95,000 | ~0.21 | Moderate |
| Cyanine 3 (Cy3) | NHS Ester | ~550 | ~570 | ~150,000 | ~0.15 | Good |
| Cyanine 5 (Cy5) | NHS Ester | ~649 | ~670 | ~250,000 | ~0.20 | Good |
| Alexa Fluor 488 | NHS Ester | ~495 | ~519 | ~71,000 | ~0.92 | Excellent |
| Quantum Dot 605 (Qdot® 605) | Amine or Carboxyl | ~405 (Broad) | ~605 | High (size-dependent) | High (0.5-0.8) | Excellent |
Experimental Design: Protocols for a Self-Validating Comparison
To provide a rigorous and objective comparison, we present detailed protocols for key experiments that assess the performance of these fluorescent tags. The causality behind each experimental choice is explained to ensure a deep understanding of the methodology.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a well-characterized standard, is a widely accepted and accessible approach.
Rationale: By using a reference standard with a known quantum yield and measuring under identical conditions, we can accurately calculate the quantum yield of our test compound. The use of multiple concentrations and a gradient plot minimizes errors from inner filter effects.
Protocol:
-
Standard Selection: Choose a quantum yield standard with spectral properties that overlap with the test compound. For the this compound-amine adduct, a suitable standard would be quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54). For other tags, appropriate standards should be chosen (e.g., Fluorescein in 0.1 M NaOH for FITC and Alexa Fluor 488).
-
Sample Preparation:
-
Prepare a stock solution of the fluorescently labeled biomolecule (e.g., a model protein like BSA) and the free dye in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a series of dilutions of both the sample and the standard in the same solvent to obtain absorbance values between 0.01 and 0.1 at the excitation wavelength.
-
-
Absorbance Measurement: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each dilution using a spectrofluorometer.
-
The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission curve for each measurement.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting linear fit is the gradient (Grad).
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
Grad_s and Grad_r are the gradients for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents, respectively.
-
-
Diagram of Quantum Yield Determination Workflow:
Caption: Workflow for the relative determination of fluorescence quantum yield.
Assessment of Photostability
Photostability is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.
Rationale: This protocol simulates the conditions of a typical fluorescence microscopy experiment to provide a practical measure of a fluorophore's resistance to photobleaching. By comparing the decay of fluorescence intensity over time, we can rank the photostability of different tags.
Protocol:
-
Sample Preparation:
-
Prepare microscope slides with the fluorescently labeled biomolecules immobilized on the surface. For a comparative study, ensure the initial fluorescence intensity of all samples is comparable.
-
-
Microscopy Setup:
-
Use a fluorescence microscope with a stable light source (e.g., a laser or an arc lamp with neutral density filters).
-
Set the illumination intensity to a level representative of a typical imaging experiment.
-
Use a high-sensitivity camera to acquire images.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view for each sample.
-
Maintain a constant exposure time and interval between images.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of photostability. A slower decay indicates higher photostability. The photobleaching half-life (t₁/₂) can be determined as the time it takes for the fluorescence to decrease to 50% of its initial value.
-
Diagram of Photostability Assessment Workflow:
Caption: Workflow for assessing the photostability of fluorescent tags.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the comparative evaluation of amine-reactive fluorescent tags, with a special focus on the potential of this compound. While established fluorescent labels like Alexa Fluor dyes and Quantum Dots offer exceptional performance, the fluorogenic nature of naphthaldehyde-based probes presents an attractive "turn-on" fluorescence mechanism.
The provided protocols are designed to be robust and self-validating, enabling researchers to make informed decisions based on empirical data. While the photophysical properties of the this compound-amine adduct require further experimental characterization, the general characteristics of naphthalene derivatives suggest it could be a valuable tool in the fluorescent labeling arsenal, particularly for applications where high photostability is paramount. Future studies should focus on the synthesis and detailed characterization of biomolecule conjugates of this compound to fully elucidate its performance capabilities.
References
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- Classic Fluorescent Labeling Dyes. Biomol GmbH.
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- Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific Inc..
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- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed.
- A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. PubMed.
- Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence. RSC Publishing.
- A Comparative Guide to the Cross-Reactivity of Naphthalene-Based Fluorescent Probes. Benchchem.
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- A Simple Naphthalene-based Fluorescent Probe for High Selective Detection of Formaldehyde in Toffees and HeLa Cells via Aza-Cope Reaction.
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- Synthesis and photophysics of core-substituted naphthalene diimides: fluorophores for single molecule applic
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- A Comparative Guide to Determining the Fluorescence Quantum Yield of 1-Methoxynaphthalene Deriv
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- Double-headed schiff bases of naphthalene-fused disalicylaldehydes: Synthesis, structural analysis and theoretical studies. R Discovery.
- synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. International Journal of Pharmaceutical Sciences and Research.
- Antidiabetes and antioxidant potential of Schiff bases derived from 2-naphthaldehye and substituted aromatic amines: Synthesis, crystal structure, Hirshfeld surface analysis, comput
- J. Bio. Env. Sci. 2018.
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A Comparative Guide to the Structural Analysis of 1-Methoxy-2-naphthaldehyde Derivatives by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, efficacy, and properties. For the family of 1-methoxy-2-naphthaldehyde derivatives, which serve as versatile precursors in the synthesis of novel therapeutic agents and functional materials, a thorough understanding of their solid-state architecture is paramount.[1][2] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of X-ray crystallography as the primary tool for the structural elucidation of these compounds. It further explores alternative techniques, offering a comprehensive framework for researchers to make informed decisions in their analytical workflows.
The Decisive Role of Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the molecular structure of crystalline solids.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed three-dimensional map of electron density, revealing atomic positions, bond lengths, bond angles, and torsional angles with exceptional precision. This level of detail is indispensable for understanding the subtle conformational nuances and intermolecular interactions that govern the behavior of this compound derivatives.
The Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process. The causality behind each step is crucial for obtaining high-quality data.
Caption: Figure 1: A generalized workflow for the structural elucidation of this compound derivatives using single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Synthesis and Purification:
-
Synthesize the desired this compound derivative. For instance, Schiff bases can be formed through the condensation reaction of this compound with a primary amine, often under reflux in a solvent like ethanol.[1][3] Chalcones can be prepared via Claisen-Schmidt condensation with an appropriate ketone.[4][5]
-
Purify the crude product to the highest possible degree using techniques such as recrystallization or column chromatography. Purity is paramount as impurities can inhibit crystal growth.
-
-
Crystal Growth:
-
The critical, and often most challenging, step is growing a single crystal of suitable size and quality (ideally 0.1-0.3 mm in all dimensions).
-
Method of Choice: Slow evaporation is a common starting point. Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. The choice of solvent is critical and often determined empirically.
-
Procedure: Loosely cap the vial and allow the solvent to evaporate over several days to weeks. The slow reduction in solubility encourages the formation of well-ordered crystals.
-
Causality: Rapid crystallization often leads to poorly ordered or polycrystalline material, which is unsuitable for single-crystal diffraction. Slow, controlled growth allows molecules to arrange themselves into a low-energy, highly ordered lattice.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is typically cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the atomic arrangement.
-
Refine this model against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.
-
Comparative Structural Analysis of Naphthaldehyde Derivatives
The true power of X-ray crystallography is revealed in comparative studies. By analyzing a series of related derivatives, we can discern how subtle changes in molecular structure, such as the addition or relocation of functional groups, influence the crystal packing and intermolecular interactions. These interactions, including hydrogen bonds and π-π stacking, are fundamental to the material's bulk properties.
| Parameter | This compound | 6-Methoxy-2-naphthaldehyde | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one |
| Chemical Formula | C₁₂H₁₀O₂ | C₁₂H₁₀O₂ | C₂₁H₁₈O₄ |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | Pcab | C2/c |
| a (Å) | 7.4720(8) | 7.4720(8) | 15.8594(7) |
| b (Å) | 15.6800(11) | 15.6800(11) | 5.0437(2) |
| c (Å) | 16.4010(15) | 16.4010(15) | 40.6908(17) |
| **β (°) ** | 90 | 90 | 90.507(2) |
| Volume (ų) | 1921.6(3) | 1921.6(3) | 3254.7(2) |
| Z | 8 | 8 | 8 |
| Key Intermolecular Interactions | C-H···O hydrogen bonds | C-H···O hydrogen bonds | Intramolecular O-H···O hydrogen bond; Intermolecular C-H···O interactions |
| Data Source | [PubChem CID: 76991][6] | [ResearchGate][7] | [PMC][4] |
This table presents a comparative overview of the crystallographic data for this compound, its isomer 6-methoxy-2-naphthaldehyde, and a more complex chalcone derivative to illustrate the variation in crystal packing with molecular structure.
The data reveals that even a simple relocation of the methoxy group (from position 1 to 6) can lead to different packing arrangements, though in this specific isomeric case, the reported crystal systems and space groups are identical. The introduction of more complex substituents, as in the chalcone derivative, drastically alters the crystal system and the nature of the intermolecular forces, introducing strong intramolecular hydrogen bonds that influence the molecule's conformation.[4]
Beyond X-ray Crystallography: Alternative Structural Probes
While SC-XRD is the definitive method, its primary limitation is the absolute requirement for high-quality single crystals. For many derivatives, especially those that are oils or form microcrystalline powders, this can be an insurmountable hurdle. In such cases, alternative techniques must be considered.
Caption: Figure 2: A decision-making flowchart for selecting an appropriate structural analysis technique based on the sample's physical properties.
Micro-crystal Electron Diffraction (MicroED)
A burgeoning technique, MicroED utilizes an electron beam instead of X-rays to determine crystal structures. Due to the much stronger interaction of electrons with matter, it can be used to analyze nanocrystals that are a billionth of the size required for conventional X-ray diffraction.
-
Advantages over SC-XRD:
-
Requires significantly smaller crystals, making it suitable for samples that are difficult to crystallize.
-
Data collection is extremely fast, often taking only a few minutes per crystal.
-
-
Disadvantages:
-
The strong interaction with electrons can be destructive to sensitive samples.
-
Dynamical scattering effects can complicate data analysis.
-
Solid-State NMR (ssNMR) Spectroscopy
For samples that resist crystallization entirely, solid-state NMR provides valuable structural information without the need for long-range crystalline order.
-
Advantages over SC-XRD:
-
Does not require crystalline samples; can be used on amorphous powders.
-
Provides information on molecular dynamics and local environments.
-
-
Disadvantages:
-
Does not provide a complete 3D structure with the same precision as diffraction methods.
-
Interpretation of spectra can be complex, often requiring computational modeling to aid in structure elucidation.
-
Conclusion
The structural analysis of this compound derivatives is a cornerstone of their development for pharmaceutical and material science applications. Single-crystal X-ray diffraction provides an unparalleled level of detail, offering definitive insights into molecular conformation and intermolecular interactions that drive the physicochemical properties of these compounds. The meticulous experimental workflow, from synthesis to refinement, is a self-validating system that ensures the generation of accurate and reliable structural data.
However, the practical challenge of crystal growth necessitates an awareness of powerful alternative techniques. Micro-crystal Electron Diffraction is rapidly emerging as a revolutionary tool for analyzing microcrystalline samples previously intractable by X-ray methods. For amorphous materials, Solid-State NMR remains an indispensable technique for probing local structure and dynamics. A comprehensive approach, leveraging the strengths of each of these techniques as dictated by the nature of the sample, will undoubtedly accelerate innovation in the rational design of new molecules based on the versatile this compound scaffold.
References
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- Al-Amiery, A. A., et al. (2023). Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation. Journal of Molecular Structure, 1282, 135189.
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- PubChem. (n.d.). 6-Methoxy-2-naphthaldehyde. National Center for Biotechnology Information.
- Loh, W. S., et al. (2013). Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation. Molecules, 18(10), 12712–12732.
- Gražulis, S., et al. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 40(Database issue), D420–D427.
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- Ozarowski, A., et al. (2020). X-ray structure, magnetic and fluorescence characteristics of new Cu(II) complexes with Schiff bases derived from 2-(2-aminoethyl)pirydyne and 2-hydroxy-1-naphthaldehyde. Polyhedron, 180, 114421.
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Safety Operating Guide
Proper Disposal of 1-Methoxy-2-naphthaldehyde: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 1-Methoxy-2-naphthaldehyde, an aromatic aldehyde. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent accidental contamination.
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Protective Equipment | Specifications | Handling Procedure |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Must be worn at all times when handling the compound or its waste. |
| Hand Protection | Nitrile rubber gloves. | Inspect gloves for integrity before use and wash hands thoroughly after removal.[2] |
| Body Protection | Fully buttoned laboratory coat.[1] | To protect skin and clothing from splashes or dust. |
| Ventilation | All handling and disposal activities should be conducted in a certified chemical fume hood.[2] | This minimizes the inhalation of any potential vapors or dust. |
| Spill Response | In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a designated, sealed container for hazardous waste.[3][4] |
II. Step-by-Step Disposal Protocol
The disposal of this compound requires specific segregation and handling procedures to comply with hazardous waste regulations established by bodies such as the Environmental Protection Agency (EPA).[5][6]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination : All chemical waste is to be treated as hazardous.[5] The first step is to identify this compound waste as a non-halogenated organic solid.
-
Waste Segregation : It is crucial to segregate chemical waste to prevent dangerous reactions.[6] this compound waste should be collected in a designated, properly labeled container separate from other waste streams, especially from incompatible materials like strong oxidizing agents.[1][7]
Step 2: Waste Accumulation and Storage
-
Container Selection : Use a chemically resistant, sealable container clearly labeled as "Hazardous Waste" and with the full chemical name: "this compound".
-
Labeling : The label must include the accumulation start date, the hazard characteristics (e.g., "Irritant"), and the name of the generating researcher or lab.
-
Storage Location : Store the waste container in a designated satellite accumulation area within the laboratory.[5][8] This area must be under the control of the laboratory personnel. Containers must be kept closed except when adding waste.[5]
Step 3: Treatment and Final Disposal
The recommended disposal method for this compound is through a licensed hazardous waste disposal company.[2][6]
-
Incineration : For organic compounds like this compound, controlled incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective disposal method.[2] This should only be performed by a licensed facility.
-
Landfill : Direct landfilling of untreated chemical waste is generally not permitted.
For small residual amounts on lab equipment:
-
Decontamination : Glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection : The solvent rinsate must be collected and disposed of as hazardous waste.
Empty containers that held this compound must be managed as hazardous waste unless they are triple-rinsed.[9] The rinsate from this process must also be collected as hazardous waste.[9]
III. Regulatory Compliance and Documentation
Compliance with federal and state regulations is mandatory for all hazardous waste management activities.[5][10] Key regulations include the Resource Conservation and Recovery Act (RCRA) administered by the EPA.[5][6]
-
Training : All laboratory personnel who generate hazardous waste must receive initial and annual training on proper handling and disposal procedures.[8]
-
Record Keeping : Maintain accurate records of all hazardous waste generated, including the quantity, characterization, and disposal date.
IV. Emergency Procedures
In the event of an accidental release or exposure, follow these procedures:
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[11] Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes.[11][12] Remove contact lenses if present and easy to do. Continue rinsing.[11][12] Seek medical attention.[4]
-
Inhalation : Move the individual to fresh air.[12]
-
Ingestion : Rinse mouth with water. Do not induce vomiting.[11] Seek immediate medical attention.[13]
V. Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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- The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
- USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
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- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
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- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Bio-Synthesis Inc. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde.
- Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: Benzaldehyde, 2-hydroxy-3-methoxy-.
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- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
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- National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-naphthaldehyde. PubChem.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methoxy-2-naphthaldehyde
This guide provides essential, field-tested safety protocols for the handling and disposal of 1-Methoxy-2-naphthaldehyde. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. The following procedures are designed to establish a self-validating system of safety, grounded in established principles of industrial hygiene and chemical handling. While some safety data sheets (SDS) for this specific compound indicate that it is not considered hazardous under OSHA standards, others for structurally similar aromatic aldehydes note risks of skin, eye, and respiratory irritation.[1][2] Furthermore, a common entry in the toxicological profile for this compound is that its properties have not been fully investigated.[3] This lack of comprehensive data compels us to adopt a cautious and proactive safety posture.
Hazard Assessment: Understanding the "Why"
This compound is a solid aromatic aldehyde.[3] The primary risks associated with this class of compounds, and specifically noted for similar molecules, are irritation to the skin, eyes, and respiratory tract.[2]
-
Dermal and Ocular Irritation: Aldehyde groups can react with biological macromolecules, such as proteins in the skin and eyes, potentially leading to irritation. Direct contact with the powder or solutions can cause redness, itching, or more severe inflammation.[4]
-
Respiratory Irritation: As a fine powder, this compound can become airborne during handling (e.g., weighing, transferring).[3] Inhalation of these fine particles may irritate the mucous membranes of the respiratory tract.[5]
-
Unknown Long-Term Effects: The notation that toxicological properties are not fully investigated necessitates treating the compound with a higher degree of caution.[3] We must assume the potential for hazards not yet characterized.
Given this assessment, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a professional necessity.
Core PPE Requirements: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood. The following table summarizes the minimum required PPE.
| PPE Component | Specification | Rationale & Causality |
| Body Protection | Flame-resistant laboratory coat, fully buttoned with sleeves rolled down. | Provides a primary barrier against accidental spills and contact with contaminated surfaces. Flame-resistant material is a general best practice in labs where flammable solvents may be present.[6] |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1 certified or equivalent). | Protects against splashes of solutions and airborne powder. Standard safety glasses do not provide a sufficient seal against fine dust or splashes from all angles.[3][7] |
| Hand Protection | Nitrile gloves (check manufacturer's specifications for chemical resistance). | Prevents direct skin contact. Nitrile offers good resistance to a broad range of chemicals and is a suitable choice for incidental contact.[6] Always inspect gloves for tears before use.[8] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. Perforated shoes or sandals are strictly prohibited in a laboratory setting.[8][9] |
Procedural Guidance: From Preparation to Disposal
Adherence to a strict, repeatable workflow is critical for safety. The following diagram and protocols outline the necessary steps for handling this compound.
Diagram 1: PPE Workflow for Handling this compound
Step-by-Step Protocol for Safe Handling
-
Preparation:
-
Before entering the lab, ensure you are wearing closed-toe shoes and have confined any long hair or loose clothing.[8]
-
Designate a specific area within the chemical fume hood for the handling procedure.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and the chemical container.
-
Inspect your selected PPE for any defects (e.g., holes in gloves, cracks in goggles).
-
-
Donning PPE:
-
Step 1: Lab Coat. Put on your lab coat and ensure it is fully buttoned.
-
Step 2: Eye Protection. Put on your chemical splash goggles.
-
Step 3: Gloves. Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat. This prevents skin exposure between the glove and sleeve.
-
-
Chemical Handling (Inside Fume Hood):
-
Perform all manipulations, including weighing and transfers, within the fume hood to control airborne powder.
-
When weighing the solid, use a micro-spatula to minimize dust generation.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the primary chemical container closed when not in use.[10]
-
-
Waste Management & Decontamination:
-
Dispose of any contaminated weigh boats, wipes, or gloves into a dedicated, clearly labeled solid hazardous waste container.[11]
-
Any solutions or reaction mixtures should be disposed of in a labeled liquid hazardous waste container. Do not discharge to the environment.[11]
-
Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the wipes in the solid waste container.
-
-
Doffing PPE:
-
The principle is to remove the most contaminated items first, touching the outside of contaminated items only with other contaminated items (i.e., your gloves).
-
Step 1: Gloves. Remove gloves using the proper technique to avoid touching the outer surface with your bare hands.
-
Step 2: Goggles. Remove goggles by handling the strap, not the front.
-
Step 3: Lab Coat. Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Step 4: Hygiene. Immediately wash your hands and forearms thoroughly with soap and water.[8]
-
Emergency & Disposal Plans
Immediate Response to Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal of Contaminated Materials
-
PPE: All disposable PPE used during the handling process (gloves, wipes, etc.) must be considered contaminated solid chemical waste.
-
Chemicals: Unused or waste this compound and its solutions must be disposed of through a licensed professional waste disposal service, following all local, regional, and national regulations.[11] Do not dispose of down the drain.
By integrating these expert-driven protocols into your daily laboratory operations, you build a foundation of safety and trust, ensuring that your valuable research is conducted with the utmost integrity and care.
References
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]
- University of Hawai'i at Manoa, College of Tropical Agriculture and Human Resources (CTAHR). UNIT 7: Personal Protective Equipment. [Link]
- Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
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- University of California, Riverside.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
